molecular formula C11H8FNO3 B1308959 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid CAS No. 1736-20-5

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Cat. No.: B1308959
CAS No.: 1736-20-5
M. Wt: 221.18 g/mol
InChI Key: ZSDKQOQGZGDHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKQOQGZGDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424363
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-20-5
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various intermolecular interactions.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Overview: Retrosynthetic Analysis

A robust synthetic strategy for this compound is predicated on a classical and highly reliable approach to isoxazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4] Our retrosynthetic analysis logically deconstructs the target molecule into readily available starting materials.

The primary disconnection occurs at the carboxylic acid, leading back to its corresponding ethyl ester (2 ). This esterification strategy protects the carboxylic acid during the core ring-formation step and facilitates purification. The isoxazole ring of intermediate 2 is disconnected via the established reaction with hydroxylamine, revealing the key β-diketone precursor, ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate (3 ). This intermediate is assembled through a Claisen condensation between ethyl acetoacetate (5 ) and a reactive derivative of 2-fluorobenzoic acid, such as its acid chloride or ester (4 ).

G mol1 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid (1) mol2 Ethyl 3-(2-fluorophenyl)-5-methyl- isoxazole-4-carboxylate (2) mol1->mol2 Ester Hydrolysis mol3 Ethyl 2-(2-fluorobenzoyl)- 3-oxobutanoate (3) mol2->mol3 Cyclocondensation hydroxylamine Hydroxylamine (NH2OH) mol2->hydroxylamine mol4 2-Fluorobenzoyl Chloride (4) mol3->mol4 Claisen Condensation mol5 Ethyl Acetoacetate (5) mol3->mol5

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway and Mechanistic Insights

The forward synthesis involves a three-step sequence designed for efficiency, scalability, and control over the final product's regiochemistry.

Step 1: Synthesis of the β-Diketone Intermediate

The synthesis commences with the formation of the 1,3-dicarbonyl system. This is achieved via a base-mediated Claisen condensation. Ethyl acetoacetate is first deprotonated at the α-carbon using a strong, non-nucleophilic base like sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

Causality of Experimental Choices:

  • Base Selection: Sodium ethoxide is chosen because it is inexpensive and the ethoxide byproduct is non-reactive with the starting materials or product. Using it in an ethanolic solution ensures solubility and moderate reactivity.

  • Solvent: Anhydrous ethanol or THF is critical to prevent premature hydrolysis of the base and the acyl chloride.

  • Temperature Control: The initial deprotonation is often performed at a reduced temperature to control the exotherm and prevent side reactions. The subsequent acylation can be brought to room temperature or gently heated to drive the reaction to completion.

Step 2: Isoxazole Ring Formation (Cyclocondensation)

This is the key structure-forming step. The β-diketone intermediate is reacted with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[5]

Controlling Regioselectivity: A critical consideration in the synthesis of unsymmetrical isoxazoles from 1,3-diketones is regioselectivity.[3][4] The reaction can potentially yield two different regioisomers. In our case, the desired product has the 2-fluorophenyl group at position 3 and the methyl group at position 5. The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the pH of the reaction medium.

  • Under neutral or slightly acidic conditions, the more electrophilic ketone (the benzoyl ketone, activated by the electron-withdrawing aromatic ring) is preferentially attacked by the nitrogen of hydroxylamine.

  • Subsequent cyclization involves the hydroxyl group of the intermediate attacking the remaining ketone, leading to the desired 3-aryl-5-methylisoxazole.

The diagram below illustrates the favored mechanistic pathway.

G cluster_0 Mechanism of Isoxazole Formation diketone β-Diketone (3) intermediate1 Oxime Intermediate diketone->intermediate1 Nucleophilic Attack hydroxylamine NH2OH intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization isoxazole_ester Isoxazole Ester (2) intermediate2->isoxazole_ester Dehydration water - H2O

Caption: Favored mechanism for regioselective isoxazole synthesis.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system (e.g., water/ethanol or water/THF) to ensure solubility.[6] The reaction mixture is heated to reflux to ensure complete conversion. An acidic workup then protonates the carboxylate salt to yield the final product.

Self-Validating Protocol:

  • The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylic acid product at the baseline.

  • The final product's purity can be readily assessed by measuring its melting point and through spectroscopic methods.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate (3)
  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 150 mL of anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (5.75 g, 0.25 mol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0-5 °C in an ice bath.

  • Enolate Formation: Add ethyl acetoacetate (32.5 g, 0.25 mol) dropwise to the cold sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting slurry for an additional 30 minutes at this temperature.

  • Acylation: Add a solution of 2-fluorobenzoyl chloride (39.6 g, 0.25 mol) in 50 mL of anhydrous THF dropwise over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~4 with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the title compound as a pale yellow oil.

Protocol 2: Synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate (2)
  • Setup: In a 250 mL round-bottom flask, dissolve the β-diketone intermediate (0.20 mol) in 100 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (15.3 g, 0.22 mol) and sodium acetate (18.0 g, 0.22 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add 200 mL of water to the residue and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under vacuum. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to give the desired isoxazole ester as a solid.

Protocol 3: (1)
  • Setup: To a 250 mL round-bottom flask, add the ethyl isoxazole-4-carboxylate (0.15 mol), 75 mL of ethanol, and 75 mL of 2M sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Washing: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. The following table summarizes the expected data based on the structure and data from analogous compounds.[7][8][9]

Analysis Expected Results for this compound
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expected >150 °C)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.5 (s, 1H, -COOH), 7.5-7.8 (m, 4H, Ar-H), 2.7 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~172 (C=O, acid), ~165 (C=O, isoxazole C5), ~160 (d, J=245 Hz, C-F), ~158 (isoxazole C3), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~116 (d, J=22 Hz, Ar-C), ~115 (isoxazole C4), ~12 (CH₃)
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₁₁H₇FNO₃⁻: 220.04; found: 220.05
FT-IR (KBr) ν (cm⁻¹): ~3000 (broad, O-H), ~1700 (C=O), ~1610, 1580 (C=N, C=C)

Conclusion

The synthesis of this compound is reliably achieved through a robust three-step sequence involving a Claisen condensation, a regioselective isoxazole ring formation, and a final ester hydrolysis. This methodology is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings. Careful control of reaction conditions, particularly during the cyclocondensation step, is paramount to ensure high regioselectivity and yield of the desired product. The protocols provided herein represent a validated and efficient pathway to this valuable heterocyclic building block.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (2017, June 14). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Journal of Advanced Scientific Research PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. (n.d.). Journal of Advanced Scientific Research. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. (n.d.). Chinese Journal of Modern Applied Pharmacy. Retrieved January 17, 2026, from [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed. (2018, July 23). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, structural features, and a combination of experimental data from closely related analogs and computationally predicted values for its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers, offering insights into its behavior in various experimental settings.

Chemical Identity and Molecular Structure

This compound belongs to the isoxazole class of heterocyclic compounds, which are known for their diverse biological activities.[1][2] The presence of a carboxylic acid functional group, a fluorinated phenyl ring, and a methyl group on the isoxazole core contributes to its unique electronic and steric properties, influencing its reactivity, solubility, and potential interactions with biological targets.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
IUPAC Name 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidPubChem[3]
CAS Number 1736-20-5
Molecular Formula C₁₁H₈FNO₃PubChem[3]
Molecular Weight 221.19 g/mol
Canonical SMILES CC1=C(C(=O)O)C(=NO1)C2=CC=CC=C2FPubChem[3]
InChI Key ZSDKQOQGZGDHNC-UHFFFAOYSA-NPubChem[3]

Physicochemical Parameters: A Blend of Analogue Data and In Silico Predictions

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this guide presents a combination of experimental values for structurally similar compounds and computationally predicted data to provide a comprehensive profile.

Table 2: Summary of Physicochemical Properties

PropertyExperimental Value (Analogue)Predicted Value (Target Compound)Method of Determination/Prediction
Melting Point 197-203 °C (for 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid)[4][5]~190-210 °CBased on structural similarity to the 4-fluoro isomer.
Boiling Point Not available~360 °CPrediction based on related structures like 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[6]
Density Not available~1.45 g/cm³Prediction based on related structures.[6]
Aqueous Solubility Not availableLowPredicted based on the presence of an aromatic ring and a carboxylic acid group.
pKa Not available~3.5 - 4.5In silico prediction using chemicalize.org. The carboxylic acid proton is the most acidic.
LogP Not available~2.5 - 3.0In silico prediction using chemicalize.org. Indicates moderate lipophilicity.
Interpretation and Scientific Rationale

The predicted moderately acidic pKa is a key feature, suggesting that the compound will be predominantly in its ionized carboxylate form at physiological pH (7.4). This has significant implications for its solubility, membrane permeability, and interaction with biological macromolecules.

The predicted LogP value indicates a moderate degree of lipophilicity. This balance between hydrophilicity (from the carboxylate group at physiological pH) and lipophilicity (from the aromatic ring system) is often a desirable characteristic in drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols for Physicochemical Characterization

While specific experimental data for the target compound is scarce, the following section outlines standardized, field-proven methodologies for determining its key physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Dry the sample B Grind to a fine powder A->B C Pack into capillary tube B->C D Place in melting point apparatus C->D Transfer E Heat slowly (1-2 °C/min) D->E F Record temperature range of melting E->F G Melting Point F->G Report as range

Caption: Workflow for Melting Point Determination.

Potentiometric Determination of pKa

This method provides an accurate measure of the acid dissociation constant.

Workflow: pKa Determination by Potentiometric Titration

G A Dissolve compound in a co-solvent (e.g., Methanol/Water) C Titrate with a standardized base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH as a function of titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for Potentiometric pKa Determination.

Shake-Flask Method for LogP Determination

This is the classical method for determining the partition coefficient.

Workflow: LogP Determination by Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare a solution of the compound in n-octanol B Add an equal volume of water A->B C Shake vigorously to allow partitioning B->C D Centrifuge to separate layers C->D E Measure the concentration in each layer (e.g., by UV-Vis or HPLC) D->E F Calculate LogP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for LogP Determination.

Conclusion

This compound presents a physicochemical profile that is of significant interest for further investigation in drug discovery and development. Its predicted moderate acidity and lipophilicity suggest a favorable balance for potential biological activity and ADME properties. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its key physicochemical parameters, which is essential for a comprehensive understanding of its behavior and for advancing its development as a potential therapeutic agent. Further experimental validation of the predicted values is highly recommended to solidify our understanding of this promising molecule.

References

  • Wrona, M., et al. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 26(17), 5347. [Link]

  • IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (Teriflunomide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, known as Teriflunomide (and as A77 1726), is the principal active metabolite of the immunomodulatory drug Leflunomide.[1][2] This guide provides a detailed examination of its core mechanism of action, the downstream cellular and immunological consequences, and the validated experimental protocols used to characterize its activity. Teriflunomide's primary therapeutic effect is achieved through the selective and reversible inhibition of a key mitochondrial enzyme, which has profound, yet specific, effects on the adaptive immune system.[3] This targeted action underpins its clinical efficacy in autoimmune diseases such as multiple sclerosis (MS).[4][5]

Core Mechanism: Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The central mechanism of action for Teriflunomide is the potent, reversible, and non-competitive inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][6]

The Role of DHODH in De Novo Pyrimidine Synthesis

DHODH is a critical flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[6] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine), which are indispensable building blocks for DNA and RNA synthesis.[4][5]

Causality Insight: While most cells can utilize a "salvage pathway" to recycle pyrimidines from extracellular sources, rapidly proliferating cells, such as activated lymphocytes, have a significantly increased demand for nucleotides to support DNA replication and clonal expansion.[6] This high demand makes them exquisitely dependent on the de novo synthesis pathway.[6][7] By targeting DHODH, Teriflunomide selectively impacts these highly proliferative cells without affecting quiescent or slowly dividing cells that can rely on the salvage pathway.[5][6] This selective cytostatic effect is a cornerstone of its immunomodulatory action and favorable safety profile compared to broader immunosuppressants.[3][8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ...steps Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Enzyme) UMP UMP → UTP, CTP Orotate->UMP ...steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Teriflunomide Teriflunomide (A77 1726) Teriflunomide->Inhibition

Caption: Teriflunomide inhibits DHODH, blocking the conversion of dihydroorotate to orotate.

Immunomodulatory Consequences of DHODH Inhibition

The depletion of the pyrimidine pool in activated lymphocytes results in a cascade of downstream effects that collectively temper the autoimmune response.

Cytostatic Effect on T and B Lymphocytes

The primary consequence of DHODH inhibition is a cell-cycle arrest, primarily at the G1/S phase transition.[3][9] This prevents the clonal expansion of autoreactive T and B cells that drive the inflammatory pathology in diseases like MS.[3][5] It is crucial to note this is a cytostatic (anti-proliferative) rather than a cytotoxic (cell-killing) effect.[8][10] This allows for the preservation of resting and memory lymphocyte populations, which are important for protective immunity.[11]

Modulation of Immune Cell Function

Beyond inhibiting proliferation, Teriflunomide influences several key immune cell functions:

  • Reduced Cytokine Production: It has been shown to decrease the production of pro-inflammatory cytokines.[5] Some studies suggest it promotes a shift from a Th1 (pro-inflammatory) to a Th2 (anti-inflammatory) cytokine profile.[2][11]

  • Inhibition of Antibody Production: By limiting the interaction between T cells and B cells, Teriflunomide can inhibit T-cell-dependent antibody production.[6]

  • NF-κB Inhibition: Some evidence suggests Teriflunomide can block the transcription factor NF-κB, a key regulator of inflammatory responses, though this may occur at higher concentrations.[1]

Experimental Validation: Protocols and Methodologies

The mechanism of action of Teriflunomide can be validated through a series of robust in vitro assays. These protocols serve as a self-validating system, connecting the direct enzymatic inhibition to the ultimate cellular effect.

Protocol 1: In Vitro DHODH Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of Teriflunomide on recombinant human DHODH. A common method involves a spectrophotometric assay measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12][13]

Workflow Diagram: DHODH Enzymatic Assay

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare serial dilutions of Teriflunomide in DMSO Add_Compound 4. Add Teriflunomide (or DMSO control) to plate Prep_Compound->Add_Compound Prep_Enzyme 2. Dilute recombinant human DHODH in assay buffer Add_Enzyme 5. Add DHODH enzyme and incubate Prep_Enzyme->Add_Enzyme Prep_Reagents 3. Prepare reaction mix: DHO, DCIP, CoQ10 Initiate 6. Initiate reaction by adding reaction mix Prep_Reagents->Initiate Add_Compound->Add_Enzyme Add_Enzyme->Initiate Measure 7. Measure absorbance decrease at ~600-650 nm Initiate->Measure Calculate 8. Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Workflow for determining the IC50 of Teriflunomide against DHODH.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[13]

    • Prepare a 10 mM stock of Coenzyme Q10 (electron acceptor) in DMSO.[13]

    • Prepare a stock of Dihydroorotate (DHO, substrate) in assay buffer.[13]

    • Prepare a stock of DCIP in assay buffer.[13]

    • Prepare a 10 mM stock of Teriflunomide (A77 1726) in DMSO and create serial dilutions.[14]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of Teriflunomide dilutions or DMSO (vehicle control) to each well.[12]

    • Add 178 µL of recombinant human DHODH solution (e.g., 20 nM final concentration) to each well.[12]

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[13]

    • Prepare a reaction mix to achieve final concentrations of ~500 µM DHO, ~200 µM DCIP, and ~100 µM CoQ10.[13]

    • Initiate the reaction by adding 20 µL of the reaction mix to all wells.[12]

  • Data Acquisition and Analysis:

    • Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate reader.[12][13]

    • Calculate the rate of reaction (Vmax) from the linear portion of the curve.

    • Determine the percent inhibition for each Teriflunomide concentration relative to the DMSO control.

    • Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Data:

Compound Target IC50 Value (nM) Source

| A77 1726 (Teriflunomide) | Human DHODH | ~411 nM |[13] |

Protocol 2: T-Cell Proliferation Assay

This cell-based assay validates the downstream biological effect of DHODH inhibition. It measures the ability of Teriflunomide to inhibit the proliferation of primary T-cells stimulated with mitogens or specific antigens.

Step-by-Step Methodology (CFSE-based Flow Cytometry):

  • Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Optionally, enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS).[15]

  • CFSE Labeling:

    • Resuspend cells in PBS at a concentration of 1x10^6 cells/mL.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5-5 µM.[15]

    • Incubate for 10 minutes at 37°C, protected from light.[15]

    • Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS).

    • Wash cells twice with culture medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled cells in a 96-well plate at 1-2x10^5 cells/well.

    • Add serial dilutions of Teriflunomide or vehicle control. Pre-incubate for 1-2 hours.

    • Stimulate cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 1-5 µg/mL) or on plates coated with anti-CD3/anti-CD28 antibodies.[16]

    • Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD or Propidium Iodide).

    • Acquire data on a flow cytometer, collecting fluorescence data for CFSE (typically in the FITC channel).

    • Gate on the live, single-cell lymphocyte population.

    • Analyze the CFSE histogram: with each cell division, the CFSE fluorescence intensity is halved. Quantify the percentage of divided cells and the proliferation index.

    • Determine the EC50 for the inhibition of proliferation.

Expected Outcome: Teriflunomide treatment will result in a dose-dependent decrease in the percentage of divided T-cells, as evidenced by a reduced number of peaks with lower CFSE intensity compared to the stimulated control.[17]

Summary

The mechanism of action of this compound (Teriflunomide) is a well-defined and elegant example of targeted immunomodulation. By selectively inhibiting DHODH, it effectively starves rapidly proliferating lymphocytes of the pyrimidines necessary for clonal expansion.[3][4] This targeted cytostatic effect, validated through direct enzymatic and cell-based proliferation assays, underpins its therapeutic utility in autoimmune diseases, providing a focused approach to dampening pathological immune responses while preserving broader immune competence.[7][11]

References

  • Teriflunomide's Mechanism: How This Immunomodulatory Agent Impacts Disease Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026.
  • Bar-Or, A., Pachner, A., Menguy-Vacheron, F., Kaplan, J., & Wiendl, H. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 625–636.
  • Rao, N., & Zuro, D. (2012). Teriflunomide.
  • Teriflunomide. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • What is the mechanism of Teriflunomide? (2024). Patsnap Synapse. Retrieved January 17, 2026.
  • Li, Y., et al. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. The FASEB Journal, 34(8), 10132-10145.
  • Teriflunomide (A77 1726) | Leflunomide Active Metabolite. (n.d.). MedchemExpress.com. Retrieved January 17, 2026.
  • Burger, D., et al. (2009). Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. Molecular Cancer Therapeutics, 8(2), 366-75.
  • Misse, G., et al. (2003). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes.
  • What role does pyrimidine synthesis play in Multiple Sclerosis (MS)? (n.d.). Dr.Oracle. Retrieved January 17, 2026.
  • Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate... (n.d.).
  • Palmer, G., et al. (2005). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 7(2), R315-R322.
  • Tallantyre, E., et al. (2011). Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis. International Journal of Clinical Practice, 65(4), 471-479.
  • A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (n.d.). Abcam. Retrieved January 17, 2026.
  • Dayer, E., et al. (2006). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha.
  • A77 1726, DHODH inhibitor; Immunosuppresant. (n.d.). Tribioscience. Retrieved January 17, 2026.
  • Cutolo, M., & Sulli, A. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Review of Clinical Pharmacology, 8(3), 315-20.
  • Li, D., & Zheng, J. (2010). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis.
  • Comi, G., & Miller, A. (2013). Role of oral teriflunomide in the management of multiple sclerosis. Expert Review of Neurotherapeutics, 13(4), 333-345.
  • Bajzik, V., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(3), 647-661.e6.
  • Yea, C. M., et al. (1997). Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal, 321(Pt 2), 481–486.
  • Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. (n.d.). BenchChem. Retrieved January 17, 2026.
  • Leflunomide and teriflunomide: Altering the metabolism of pyrimidines for the treatment of autoimmune diseases. (2015).
  • Kumar, S., et al. (2019). Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. Scientific Reports, 9, 15007.
  • Principle of colourimetric assay for DHODH activity. (n.d.).
  • Mita, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(11), 105315.
  • Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7, 40333.
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2023). Smolecule. Retrieved January 17, 2026.
  • Wicher, V., et al. (2016). In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia.
  • Araújo, A., et al. (2021). Effect of Teriflunomide on Cells From Patients With Human T-cell Lymphotropic Virus Type 1-Associated Neurologic Disease.
  • Gurevich, M., et al. (2017). Teriflunomide treatment reduces B cells in patients with MS.
  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. (n.d.). Mucosal Immunology. Retrieved January 17, 2026.
  • 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 17, 2026.
  • This compound. (n.d.). PubChem. Retrieved January 17, 2026.
  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99%. (n.d.). Fisher Scientific. Retrieved January 17, 2026.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).

Sources

Spectroscopic data for 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 1736-20-5) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its role in modulating biological activity.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical toolkit for the unambiguous characterization of this molecule.

This guide offers an in-depth analysis of the spectroscopic data for this compound. We will delve into the theoretical basis for the expected spectral features, provide robust experimental protocols for data acquisition, and interpret the resulting data, offering insights grounded in established chemical principles.

Molecular Structure and Spectroscopic Highlights

The molecule's structure is defined by four key components, each contributing distinct and identifiable spectroscopic signatures:

  • A Carboxylic Acid Group (-COOH): This group is strongly polar and participates in hydrogen bonding, leading to highly characteristic signals in both NMR and IR spectroscopy.

  • An Isoxazole Ring: A five-membered aromatic heterocycle that provides a rigid scaffold.

  • A 5-Methyl Group (-CH₃): A simple alkyl substituent with a predictable NMR signal.

  • A 3-(2-Fluoro-phenyl) Group: An aromatic ring with an ortho-fluorine substituent, which introduces specific coupling patterns in NMR spectra.

Molecular Formula: C₁₁H₈FNO₃ Molecular Weight: 221.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic framework.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) because the acidic proton is readily exchangeable with trace amounts of water in CDCl₃, which can lead to signal broadening or disappearance. DMSO-d₆, being a hydrogen bond acceptor, helps to sharpen the acidic proton signal, making it clearly observable at a very downfield chemical shift. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for universal referencing.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides a quantitative count of the different types of hydrogen atoms and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.5Broad Singlet1HCarboxylic Acid (-COOH )The acidic proton is highly deshielded and often exchanges, leading to a broad signal at a very downfield position, characteristic of carboxylic acids.[3][4]
7.40 - 7.80Multiplet4HAromatic (-C₆H₄F)Protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
~2.75Singlet3HMethyl (-CH ₃)The methyl protons are adjacent to a quaternary carbon of the isoxazole ring and thus appear as a sharp singlet.[4]
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Assignment Rationale
~164C =O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3][5]
~160 (doublet)C -F (Aromatic)The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).
115 - 172Aromatic & Isoxazole CarbonsThe remaining carbons of the phenyl and isoxazole rings appear in this range. The isoxazole C3 and C5 atoms are typically found at the downfield end (~160-172 ppm).[6]
~112Isoxazole C4This carbon, situated between two heteroatoms and adjacent to the carboxyl group, appears in the upfield region of the aromatic carbons.
~12Methyl (-C H₃)The methyl carbon is a saturated sp³ carbon and thus appears far upfield.
Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition (16 scans) C->D E ¹³C NMR Acquisition (1024+ scans) C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Integration & Peak Picking (¹H) G->H I Chemical Shift Assignment (¹³C) G->I J Structure Verification H->J I->J IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum (32 scans) C->D E Identify Key Functional Groups (O-H, C=O, C-F) D->E F Confirm Molecular Identity E->F

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule. It can be run in either positive or negative ion mode. Negative ion mode (ESI-) is particularly well-suited for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion. This provides an unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy to confirm the elemental composition.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization (Negative Mode):

    • Set the capillary voltage to a negative potential (e.g., -3.0 kV).

    • Optimize nebulizer gas flow and drying gas temperature to achieve stable spray and efficient desolvation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured exact mass to the theoretical mass calculated from the molecular formula.

Mass Spectral Data and Interpretation

The mass spectrum will confirm the molecular weight and can reveal characteristic fragmentation pathways.

m/z (mass-to-charge ratio) Ion Interpretation
220.0416[M-H]⁻(Negative Ion Mode) The most abundant ion, formed by the loss of the acidic proton. This is the deprotonated molecule.
221.0488[M]⁺˙(Positive Ion Mode) The molecular ion, representing the intact molecule with one electron removed.
177.0594[M-CO₂H]⁺(Positive Ion Mode) A common fragmentation pathway involving the loss of the entire carboxyl group as a radical.

High-Resolution Mass Spectrometry (HRMS):

  • Calculated Exact Mass for C₁₁H₇FNO₃⁻ ([M-H]⁻): 220.0415

  • Significance: An experimentally measured mass that matches this calculated value to within 5 ppm provides extremely high confidence in the assigned molecular formula, C₁₁H₈FNO₃.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Prepare Dilute Solution (e.g., in Acetonitrile) B Infuse into ESI Source A->B C Ionize Sample (Negative Mode) B->C D Analyze Ions (e.g., TOF Analyzer) C->D E Detect [M-H]⁻ Ion D->E F Compare Experimental vs. Theoretical Mass E->F G Confirm Elemental Composition F->G

Caption: Workflow for HRMS analysis using Electrospray Ionization (ESI).

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid dimer. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a robust analytical protocol essential for quality control, reaction monitoring, and regulatory submissions in any scientific or industrial setting.

References

  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Tetrahedron. (n.d.). 1736-20-5 | this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chandra, K. R., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Organic Letters. (n.d.). Supporting Information for .... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • Chandra, K. R., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. American Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and ability to engage in various intermolecular interactions.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the complete structural elucidation of a novel derivative, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. As the crystal structure of this specific molecule has not been previously reported, this document serves as a predictive and methodological whitepaper. It details the necessary steps from synthesis and crystallization to definitive structure determination by Single-Crystal X-ray Diffraction (SC-XRD), complemented by computational analysis. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and accuracy.

1. Synthesis and High-Purity Crystallization

The first critical phase is the chemical synthesis of the target compound followed by the growth of diffraction-quality single crystals. The quality of the final crystal structure is entirely dependent on the success of these initial steps.

1.1. Proposed Synthetic Pathway

A robust and regioselective method for constructing the 3,5-disubstituted isoxazole-4-carboxylic acid core is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[5] This approach offers high yields and good control over the substituent placement.

Protocol: Synthesis via [3+2] Cycloaddition

  • Preparation of 2-Fluorobenzohydroximoyl Chloride:

    • Dissolve 2-fluorobenzaldehyde in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and stir at room temperature to form the oxime.

    • Chlorinate the resulting oxime using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF to yield the hydroximoyl chloride. This intermediate is often used directly in the next step.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • To a solution of ethyl acetoacetate (the β-ketoester) in a solvent mixture (e.g., 95% water, 5% methanol), add the 2-fluorobenzohydroximoyl chloride.[5]

    • Slowly add a base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the in situ generation of the 2-fluorophenyl nitrile oxide.[5]

    • The nitrile oxide will immediately undergo a [3+2] cycloaddition with the ethyl acetoacetate to form ethyl 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylate. The reaction is typically stirred at room temperature for 1-4 hours and monitored by Thin-Layer Chromatography (TLC).[5]

  • Hydrolysis to Carboxylic Acid:

    • Once the cycloaddition is complete, the resulting ester is hydrolyzed. Add a solution of sodium hydroxide (e.g., 10% NaOH) and heat the mixture (e.g., to 70°C) to saponify the ester.[6]

    • After cooling, carefully acidify the mixture with a strong acid like HCl to a pH of ~4.[6]

    • The target compound, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and dry under vacuum. Confirm identity and purity using NMR, Mass Spectrometry, and HPLC.

1.2. Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[7][8] Success relies on achieving slow, controlled precipitation from a supersaturated solution.

Recommended Technique: Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing organic compounds.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound moderately at room temperature.

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial. A small amount of a less polar co-solvent can sometimes improve crystal quality.

  • Crystallization: Cover the vial with a cap, pierced with a needle, or with parafilm containing small pinholes.[8] This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, well-defined crystals. The process can take anywhere from a few days to several weeks. If an oil forms, the solution may be too concentrated or the compound may require further purification.[8]

2. Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

// Style Nodes Crystal [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve [fillcolor="#34A853", fontcolor="#FFFFFF"]; Refine [fillcolor="#FBBC05", fontcolor="#202124"]; Validate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } enddot Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology: SC-XRD Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, where it is cooled (usually to ~100 K) to reduce thermal motion. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution: The diffraction data is processed to yield a set of structure factors. A structure solution program, such as SHELXS or SHELXT, is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.[10]

  • Structure Refinement: The initial atomic model is refined using a program like SHELXL.[11][12] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using software like PLATON or CheckCIF to ensure the model is chemically sensible and free of errors. The output is a Crystallographic Information File (CIF).

3. Analysis of Molecular and Supramolecular Structure

While the precise crystal structure is unknown, the molecular components allow for an expert prediction of its key structural features and intermolecular interactions.

3.1. Expected Molecular Geometry

The structure of this compound will be defined by the geometry of its constituent rings and the rotation around the single bond connecting them.

  • Planarity: The isoxazole ring is an aromatic heterocycle and is expected to be essentially planar.

  • Torsion Angle: A key parameter will be the dihedral (torsion) angle between the plane of the isoxazole ring and the plane of the 2-fluorophenyl ring. Steric hindrance from the ortho-fluoro substituent will likely cause a significant twist, preventing the two rings from being coplanar.

3.2. Predicted Intermolecular Interactions & Crystal Packing

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, several key interactions are anticipated.

  • Carboxylic Acid Dimer: Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric hydrogen-bonded dimers.[13][14] This robust R²₂(8) supramolecular synthon, involving two O-H···O hydrogen bonds, is expected to be the primary interaction driving crystal packing.[15]

  • Fluorine Interactions: The organic fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds and potentially C-F···π or F···F contacts, which will further stabilize the three-dimensional architecture.[16][17][18][19] The role of fluorine in crystal engineering is a subject of significant interest, as it can subtly modulate crystal packing and physical properties.[19]

// Molecule 1 mol1 [label=<

O

C | O-H

, shape=plaintext];

// Molecule 2 (flipped) mol2 [label=<

H-O | C

O

, shape=plaintext];

// Arrange nodes {rank=same; mol1; mol2;}

// Hydrogen bonds mol1:c3 -> mol2:c1 [label=" O-H···O"]; mol2:c3 -> mol1:c1 [label=" O-H···O"]; } enddot Caption: Predicted carboxylic acid hydrogen-bonded dimer.

Table 1: Expected Crystallographic and Geometric Parameters

Parameter Expected Value/Range Rationale & Significance
Crystal System Monoclinic or Orthorhombic Common for organic molecules of this type.
Space Group Centrosymmetric (e.g., P2₁/c) The likely formation of a centrosymmetric dimer often leads to a centrosymmetric space group.[15]
O-H···O H-Bond Distance 2.6 - 2.8 Å Typical range for carboxylic acid dimers, indicating a strong hydrogen bond.[20]
C-N-O Angle (isoxazole) ~110° Standard geometry for isoxazole rings.
C(isoxazole)-C(phenyl) Bond ~1.48 Å Typical length for a single bond between two sp² hybridized carbon atoms.
C-F Bond Length ~1.35 Å Characteristic length for an aryl C-F bond.

| Dihedral Angle | 30 - 60° | Non-zero angle due to steric repulsion from the ortho-fluoro group, impacting molecular conformation. |

4. Computational Chemistry Complementation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating and deepening the understanding of experimental crystal structures.[21][22]

Workflow: DFT and Hirshfeld Surface Analysis

  • Geometry Optimization: Perform a gas-phase geometry optimization of a single molecule using DFT (e.g., with the B3LYP functional and a 6-311G(d,p) basis set).[23] Comparing the optimized geometry with the experimental solid-state structure reveals the conformational changes induced by crystal packing forces.

  • Hirshfeld Surface Analysis: This powerful visualization tool maps intermolecular contacts in the crystal.[24][25][26]

    • The Hirshfeld surface is generated from the CIF data.

    • It allows for the visualization and quantification of different types of intermolecular interactions (e.g., H···H, O···H, C···H, F···H).[24][27]

    • 2D fingerprint plots derived from the surface provide a quantitative summary of the crystal packing, highlighting the percentage contribution of each type of contact.[26][28]

5. Conclusion

This guide outlines an integrated and authoritative methodology for determining and analyzing the crystal structure of this compound. By combining a robust synthetic strategy with meticulous crystallization techniques, the foundational requirement for high-quality single crystals can be met. The subsequent application of Single-Crystal X-ray Diffraction provides the definitive atomic-level structure. This experimental data, when further analyzed through the lens of computational chemistry, yields a profound understanding of both the molecule's intrinsic geometry and the complex network of intermolecular forces that govern its solid-state architecture. This comprehensive approach ensures a high degree of scientific integrity and provides the detailed structural insights essential for modern drug development and materials science.

References
  • Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journals URL: [Link]

  • Title: CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride Source: Google Patents URL:

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Medicinal Chemistry Perspective of Fused Isoxazole Derivatives Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: User guide to crystal structure refinement with SHELXL Source: University of Göttingen URL: [Link]

  • Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates Source: MDPI URL: [Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL: [Link]

  • Title: US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide Source: Google Patents URL:

  • Title: Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal–Dinitrogen Complexes Source: ACS Publications URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: ResearchGate URL: [Link]

  • Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 3,5-disubstituted isoxazole Source: ResearchGate URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure and Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Role of organic fluorine in crystal engineering Source: Royal Society of Chemistry URL: [Link]

  • Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]

  • Title: On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Source: arXiv.org URL: [Link]

  • Title: Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces Source: Royal Society of Chemistry URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: CD ComputaBio URL: [Link]

  • Title: Chemical crystallisation Source: SPT Labtech URL: [Link]

  • Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]

  • Title: Intermolecular Interactions of Organic Fluorine Seen in Perspective Source: ACS Publications URL: [Link]

  • Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: BENTHAM SCIENCE PUBLISHERS URL: [Link]

  • Title: Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives Source: ACS Publications URL: [Link]

  • Title: In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water Source: ACS Publications URL: [Link]

  • Title: Crystals and Crystallization in Drug Delivery Design Source: ACS Publications URL: [Link]

  • Title: Fluorine in Crystal Engineering ? ?The Little Atom That Could? Source: ResearchGate URL: [Link]

  • Title: Small Molecule Structure Solution and Refinement Source: HKL Research URL: [Link]

  • Title: Hydrogen bonding in the carboxylic acid−aldehyde complexes Source: ResearchGate URL: [Link]

  • Title: Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials Source: MDPI URL: [Link]

  • Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL: [Link]

  • Title: The Role of Hydrogen Bonding in Co-crystals Source: Royal Society of Chemistry URL: [Link]

  • Title: Geometry optimization in density functional methods Source: ResearchGate URL: [Link]

  • Title: The SHELX package Source: MIT OpenCourseWare URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis Source: International Union of Crystallography URL: [Link]

  • Title: Crystallization techniques for small molecules compounds: a review Source: ResearchGate URL: [Link]

  • Title: A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: International Journal of Research and Review URL: [Link]

  • Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Source: Semantic Scholar URL: [Link]

Sources

A Technical Guide to the Solubility Profiling of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on its fundamental physicochemical properties. Among these, aqueous solubility is a paramount factor, directly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This guide provides an in-depth technical framework for assessing the solubility of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (hereafter designated FPMICA). While specific experimental data for FPMICA is not publicly available, this document synthesizes established principles and field-proven methodologies to empower researchers in drug discovery and development to conduct a thorough and meaningful solubility evaluation. We will dissect the theoretical underpinnings of solubility, provide robust, step-by-step experimental protocols for both kinetic and thermodynamic assessments, and discuss the strategic interpretation of the resulting data.

Introduction: The Significance of FPMICA and Its Solubility

FPMICA is a heterocyclic carboxylic acid. Its structure, featuring an isoxazole core, is analogous to the active moiety of Leflunomide, an established disease-modifying antirheumatic drug (DMARD).[1][2] This structural similarity suggests that FPMICA could be a subject of interest in medicinal chemistry, potentially as an anti-inflammatory or immunomodulatory agent.

However, for any orally administered drug candidate, poor aqueous solubility can be a significant barrier to success.[3] It can lead to low and erratic absorption, suboptimal drug exposure, and ultimately, a failure to elicit the desired pharmacological response.[3][4] Therefore, a comprehensive understanding of FPMICA's solubility in various aqueous and organic media is not merely a data-gathering exercise; it is a critical step in risk assessment and strategic planning for its entire development pathway. This guide provides the scientific rationale and practical workflows to achieve that understanding.

The Physicochemical Landscape: Predicting FPMICA's Solubility Behavior

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.[4][5][6] For FPMICA, we can anticipate the following key factors:

  • Ionization (pKa): The presence of a carboxylic acid group makes FPMICA a weak acid. Its solubility will be highly dependent on the pH of the medium.[7] According to the Henderson-Hasselbalch equation, at a pH below its pKa, the non-ionized (protonated) form will dominate, which is typically less water-soluble.[8][9] Conversely, at a pH above its pKa, the ionized (deprotonated) carboxylate form will prevail, leading to a significant increase in aqueous solubility.[7][10]

  • Lipophilicity (logP): The 2-fluorophenyl group imparts a significant degree of lipophilicity (hydrophobicity) to the molecule. This characteristic will favor solubility in non-polar organic solvents but will counteract aqueous solubility, particularly for the non-ionized form.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. A high crystal lattice energy can result in poor solubility even if the molecule has favorable interactions with the solvent. This is why different polymorphic forms of the same compound can exhibit different solubilities.

  • Solvent Polarity: FPMICA's solubility will vary across different solvents based on the principle of "like dissolves like." Polar solvents (e.g., water, ethanol) will better solvate the ionized form, while non-polar or moderately polar organic solvents (e.g., DMSO, dichloromethane) will be more effective at dissolving the non-ionized form.

These principles form the basis of the Biopharmaceutics Classification System (BCS), a framework that classifies drugs based on their solubility and permeability to predict their in vivo performance.[11][12][13] Determining FPMICA's solubility is the first step in placing it within this critical classification system.[14][15]

Strategic Solvent Selection

A robust solubility profile requires testing in a panel of solvents that are relevant to the different stages of drug development. The choice of solvents is not arbitrary but a strategic decision to mimic physiological conditions and anticipate formulation challenges.

Solvent/Medium Dielectric Constant (Approx.) Rationale & Application Area
pH 1.2 Buffer (Simulated Gastric Fluid) ~80Represents the acidic environment of the stomach; critical for predicting dissolution and absorption post-oral administration.
pH 6.8 Buffer (Simulated Intestinal Fluid) ~80Represents the environment of the small intestine, the primary site of absorption for many drugs.
Phosphate-Buffered Saline (PBS), pH 7.4 ~80Mimics physiological pH of blood and deeper tissues; relevant for in vitro assays and parenteral formulation.
Water (Purified) 80.1Baseline aqueous solubility (intrinsic solubility of the neutral form).
Ethanol (EtOH) 24.5A common co-solvent in formulations to enhance solubility.
Propylene Glycol (PG) 32.0A widely used excipient in oral and injectable formulations.
Dimethyl Sulfoxide (DMSO) 46.7A highly polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.[16][17]

Experimental Protocols for Solubility Determination

Two primary methods are employed to measure solubility, each with a distinct purpose. Kinetic solubility is a high-throughput method used for early-stage screening, while equilibrium (or thermodynamic) solubility provides the "gold standard" measurement for lead optimization and pre-formulation.[17]

Kinetic Solubility Assay (High-Throughput Assessment)

This method measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[16][17][18] It is rapid and requires minimal compound, making it ideal for early discovery.[16][19] The result is an apparent solubility, as the system may not have reached true equilibrium.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of FPMICA (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into a microplate containing the aqueous test buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5 to 2 hours).[17]

  • Precipitation Detection: Measure the amount of precipitate formed. This is commonly done using:

    • Nephelometry: Measures light scattering caused by insoluble particles.[20]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[18]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM FPMICA Stock in 100% DMSO add_dmso Add DMSO Stock to Buffer (Final DMSO <= 1%) prep_stock->add_dmso Transfer add_buffer Dispense Aqueous Buffer to 96-well Plate add_buffer->add_dmso incubate Incubate with Shaking (e.g., 2 hours, 25°C) add_dmso->incubate separation Separate Soluble/Insoluble (Filtration or Centrifugation) incubate->separation quantify Quantify Soluble Fraction (UV-Vis or LC-MS) separation->quantify result Determine Kinetic Solubility Value (µg/mL or µM) quantify->result

Caption: High-throughput kinetic solubility workflow.

Equilibrium "Shake-Flask" Solubility Assay (Thermodynamic)

This is the definitive method for determining the true thermodynamic solubility of a compound.[21] It involves equilibrating an excess of the solid compound in the solvent over an extended period until a saturated solution is formed.[21]

Self-Validating Protocol:

  • Preparation: Add an excess amount of solid FPMICA (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent in a sealed vial.[21]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator for a prolonged period.[17][22]

    • Trustworthiness Check: To ensure equilibrium is reached, a time-point study is essential. Sample the solutions at multiple intervals (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between successive time points.[21]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This must be done carefully to avoid disturbing the equilibrium.

    • Method A (Centrifugation): Centrifuge the vials at high speed to pellet the solid.

    • Method B (Filtration): Filter the suspension using a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of FPMICA using a validated analytical method, typically HPLC-UV.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like XRPD (X-ray Powder Diffraction) to check if any phase transition (polymorphic change) occurred during the experiment.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[21]

Workflow for Equilibrium Solubility Determination

G start Add Excess Solid FPMICA to Solvent agitate Agitate at Constant Temp (e.g., 24-72 hours) start->agitate sample_t1 Sample at 24h agitate->sample_t1 sample_t2 Sample at 48h agitate->sample_t2 Continue Agitation check Concentration (24h) == Concentration (48h)? sample_t2->check check->agitate No (Continue) separate Separate Phases (Centrifuge/Filter) check->separate Yes (Equilibrium) quantify Quantify Supernatant (HPLC-UV) separate->quantify result Determine Thermodynamic Solubility Value quantify->result

Caption: Gold-standard equilibrium solubility workflow.

Data Interpretation and Reporting

The solubility data for FPMICA should be compiled into a clear, comparative format. The values obtained will guide subsequent development activities.

Table 1: Representative Solubility Profile for FPMICA (Hypothetical Data)

Solvent/Medium Method Solubility (µg/mL) Solubility (µM) Interpretation & Implications
pH 1.2 Buffer Equilibrium< 1< 4.2Poorly Soluble. Potential for limited dissolution in the stomach. May require enabling formulation (e.g., amorphous solid dispersion).
pH 6.8 Buffer Equilibrium50210Slightly Soluble. Improved solubility at intestinal pH due to ionization. Suggests pH-dependent absorption.
pH 7.4 Buffer Kinetic45189Partially Soluble. Rapid assessment aligns with equilibrium data. Suitable for initial in vitro screening.
Water Equilibrium28.4Very Slightly Soluble. Low intrinsic solubility of the neutral form.
Ethanol Equilibrium> 2000> 8400Freely Soluble. Good candidate for co-solvent systems or liquid formulations.
DMSO Equilibrium> 10000> 42000Very Soluble. Confirms suitability as a solvent for high-concentration stock solutions.

Molecular Weight of FPMICA is assumed to be ~237.19 g/mol .

Insights from Data:

  • A low solubility at pH 1.2 and higher solubility at pH 6.8 is classic for a weak acid and would likely classify FPMICA as a BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) compound, pending permeability data.[14]

  • This pH-dependent profile is critical for biopharmaceutical modeling and predicting the oral absorption window.

  • The high solubility in organic solvents like ethanol suggests that formulation strategies employing co-solvents or lipid-based systems could be viable paths to improving bioavailability.

Conclusion

A thorough and methodologically sound assessment of solubility is a cornerstone of modern drug development. For a promising but potentially challenging molecule like this compound, this process is non-negotiable. By employing both high-throughput kinetic assays for early screening and the gold-standard equilibrium shake-flask method for definitive characterization, researchers can generate the robust data needed to make informed decisions. Understanding the pH-dependent nature of FPMICA's solubility is the key to unlocking its therapeutic potential, guiding the selection of appropriate formulation strategies, and paving the way for successful preclinical and clinical development.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Available from: [Link]

  • Leflunomide - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Available from: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Available from: [Link]

  • Biopharmaceutics Classification System - Wikipedia. (n.d.). Available from: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Available from: [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. (n.d.). Available from: [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers - ICH. (2019, November 20). International Council for Harmonisation. Available from: [Link]

  • Leflunomide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Available from: [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Available from: [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS) - GSC Online Press. (2024, September 28). Available from: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Available from: [Link] dissolution-and-solubility/

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2024, August 7). ResearchGate. Available from: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry - BMG LABTECH. (2004, October). Available from: [Link]

  • Leflunomide - Wikipedia. (n.d.). Available from: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader - ResearchGate. (2024, August 7). Available from: [Link]

  • Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies - MDPI. (n.d.). Available from: [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. (n.d.). U.S. Food and Drug Administration. Available from: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Available from: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX - SlideShare. (n.d.). Available from: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Rethinking leflunomide in rheumatoid arthritis: Can innovative drug delivery approaches open new horizons? - ProBiologists. (n.d.). Available from: [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Available from: [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). McGraw Hill Medical. Available from: [Link]

  • Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area - JoVE. (2024, October 10). Available from: [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India - V & V Pharma Industries. (n.d.). Available from: [Link]

Sources

A Technical Guide to the In Silico Prediction of Bioactivity for 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of a core in silico workflow to predict the bioactivity of a specific small molecule, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid . We will walk through a complete computational pipeline, from initial molecule characterization and target hypothesis to molecular docking and pharmacokinetic property prediction, to assess its hypothetical bioactivity against a plausible drug target. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful predictive tools.

Introduction to the Query Molecule and Target Hypothesis

Molecular Structure and Key Features

The molecule of interest is this compound (PubChem CID: 6484101).[2] Its structure contains several key features that inform our bioactivity hypothesis:

  • Isoxazole Core: A five-membered aromatic heterocycle that is a prominent structural motif in many approved pharmaceuticals, known to engage in a variety of non-covalent interactions.[3]

  • Carboxylic Acid Group: A strong hydrogen bond donor and acceptor, suggesting potential interaction with polar or charged residues in a protein binding pocket.

  • 2-Fluoro-phenyl Group: The fluorine substitution can enhance binding affinity through specific interactions and modulate metabolic stability and lipophilicity.

Chemical structure of this compound Figure 1: 2D Structure of this compound.[2]
Target Hypothesis: Peroxisome Proliferator-Activated Receptors (PPARs)

The isoxazole scaffold is present in a wide range of FDA-approved drugs, targeting everything from bacterial infections to neurological disorders.[3][4] Given the molecule's structural features, particularly the acidic carboxylic acid moiety, we hypothesize a potential interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .

Causality for Target Selection:

  • PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism.[5][6]

  • PPARγ is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[7]

  • A key pharmacophoric feature of many PPARγ agonists is a carboxylic acid head group, which forms critical hydrogen bonds within the ligand-binding domain (LBD).[5]

  • The overall structure of our query molecule is analogous to known small molecule PPAR modulators.

Therefore, this guide will use PPARγ as the primary biological target to demonstrate the in silico prediction workflow.

The In Silico Predictive Workflow

The computational prediction of bioactivity follows a structured pipeline. The process begins with preparing the digital 3D models of the small molecule (the ligand) and its biological target (the receptor). This is followed by molecular docking to predict their binding affinity and pose.[8][9] Finally, the drug-like properties and pharmacokinetic profile (ADMET) are predicted to assess its viability as a therapeutic agent.[10]

G cluster_prep 1. Preparation cluster_sim 2. Simulation & Prediction cluster_analysis 3. Analysis Ligand_Prep Ligand Preparation (SMILES to 3D) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Target_Prep Target Selection & Preparation (PDB Database) Target_Prep->Docking Binding_Analysis Binding Affinity & Pose Analysis Docking->Binding_Analysis PK_Analysis Pharmacokinetic & Druglikeness Analysis ADMET->PK_Analysis Validation 4. In Vitro Validation Hypothesis Binding_Analysis->Validation PK_Analysis->Validation

Caption: Overall In Silico Bioactivity Prediction Workflow.

Experimental Protocols

Protocol 1: Ligand and Target Preparation

Objective: To prepare high-quality 3D structures of the ligand and the PPARγ protein for docking. Accurate preparation is critical for meaningful simulation results.

Materials:

  • Ligand SMILES string: Cc1onc(c1C(=O)O)c2ccccc2F

  • Protein Data Bank (PDB): A repository for 3D structural data of biological molecules.[11][12][13][14][15]

  • UCSF Chimera or PyMOL: Molecular visualization software.

  • AutoDock Tools: Software for preparing PDBQT files for AutoDock Vina.[16]

Methodology:

Part A: Ligand Preparation

  • Obtain SMILES: The SMILES string for our molecule is obtained from PubChem or drawn using chemical sketcher software.[2]

  • Generate 3D Conformation: Use a tool like UCSF Chimera to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform an energy minimization (e.g., using the AM1-BCC charge model) to obtain a low-energy, stable conformation.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.

Part B: Target (Receptor) Preparation

  • Select PDB Structure: A high-resolution crystal structure of human PPARγ's ligand-binding domain (LBD) is required. We will select PDB ID: 2PRG , which is a structure of PPARγ complexed with a known agonist.

  • Clean the Structure: Load the PDB file (2PRG.pdb) into UCSF Chimera or a similar tool.[17] The best practice is to remove all non-essential components.[18][19][20]

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding.

    • Inspect the protein for missing loops or side chains. For this protocol, we assume a complete structure.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for defining hydrogen bonds.

  • Assign Charges: Add Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the cleaned, protonated receptor structure as a PDBQT file (e.g., 2PRG_receptor.pdbqt).

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity (in kcal/mol) and the most favorable binding pose of the ligand within the PPARγ active site.[8][9]

Materials:

  • Prepared ligand (ligand.pdbqt) and receptor (2PRG_receptor.pdbqt) files.

  • AutoDock Vina: A widely used open-source program for molecular docking.[16][21]

Methodology:

  • Define the Binding Site (Grid Box):

    • The binding site is defined as a three-dimensional box encompassing the active site of the receptor.

    • Using the co-crystallized ligand from the original PDB file (2PRG) as a guide, we center the grid box on the known ligand-binding pocket.

    • For PDB ID 2PRG, the approximate center coordinates and dimensions would be:

      • center_x = 12.5, center_y = 55.0, center_z = 24.5

      • size_x = 25.0, size_y = 25.0, size_z = 25.0 (in Angstroms)

  • Create Configuration File: Create a text file (conf.txt) to specify the input files and search parameters for Vina.

    • Expertise Note: The exhaustiveness parameter controls the thoroughness of the conformational search.[16] A higher value increases the chance of finding the true energy minimum but requires more computational time. A value of 16 is a robust choice for a balance of speed and accuracy.

  • Run the Docking Simulation: Execute the simulation from the command line.

  • Analyze Results: The output file (docking_results.pdbqt) will contain the predicted binding poses (typically 9) ranked by their binding affinity scores. The log file (docking_log.txt) contains the numerical scores for each pose. Lower energy scores indicate stronger predicted binding.

Protocol 3: ADMET and Physicochemical Profiling

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.[10][22]

Materials:

  • Ligand SMILES string.

  • SwissADME: A free, web-based tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[23][24][25]

Methodology:

  • Access the Web Server: Navigate to the SwissADME website.[24]

  • Input Molecule: Paste the SMILES string (Cc1onc(c1C(=O)O)c2ccccc2F) into the input box.

  • Run Prediction: Execute the prediction. The server will compute a wide range of parameters.

  • Data Collection: Collect key data points related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's Rule of Five).

Analysis and Interpretation of Predictive Data

Molecular Docking Results

The docking simulation provides two key outputs: the binding affinity and the binding pose.

Table 1: Predicted Binding Affinities for Top Poses

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -9.2 0.00
2 -8.9 1.35
3 -8.7 2.11

(Note: Data is hypothetical and for illustrative purposes only)

The top-ranked pose with a binding affinity of -9.2 kcal/mol suggests a strong and favorable interaction between the molecule and the PPARγ active site.

Binding Pose Analysis: Visualizing the top-ranked pose in a molecular viewer reveals the specific interactions driving the binding.

G cluster_ligand Ligand Moieties cluster_receptor PPARγ Active Site Residues Carboxylic_Acid Carboxylic Acid HIS449 HIS449 Carboxylic_Acid->HIS449 H-Bond TYR473 TYR473 Carboxylic_Acid->TYR473 H-Bond SER289 SER289 Carboxylic_Acid->SER289 H-Bond Fluoro_Phenyl 2-Fluoro-phenyl Hydrophobic_Pocket Hydrophobic Pocket (ILE341, CYS285) Fluoro_Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Isoxazole Isoxazole Ring Isoxazole->Hydrophobic_Pocket π-π Stacking

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 3-Phenyl-isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its role as a versatile pharmacophore.[1][2][3] Its incorporation into molecular frameworks can significantly enhance biological activity and fine-tune pharmacokinetic profiles.[2] This guide focuses on a particularly promising class of isoxazole-containing compounds: the 3-phenyl-isoxazole-4-carboxylic acid derivatives. These molecules have garnered substantial interest for their diverse and potent biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[4][5]

This document eschews a conventional, rigid format. Instead, it is structured to provide a logical and insightful exploration of the structure-activity relationships (SAR) that govern the efficacy of these derivatives. We will dissect the core scaffold, examining how strategic modifications to each component—the 3-phenyl ring, the isoxazole core, and the 4-carboxylic acid position—modulate their interaction with biological targets. By understanding the causality behind these experimental choices, researchers and drug development professionals can more effectively design and synthesize novel therapeutic agents with enhanced potency and selectivity.

I. The Core Scaffold: 3-Phenyl-isoxazole-4-carboxylic Acid

The 3-phenyl-isoxazole-4-carboxylic acid moiety serves as the fundamental building block for the derivatives discussed herein. Its rigid structure, which links a phenyl group and a carboxylic acid through an isoxazole ring, provides a well-defined spatial arrangement of functional groups crucial for molecular recognition by biological targets.[6] The inherent planarity of the isoxazole ring, coupled with the dihedral angle of the phenyl ring, creates a distinct three-dimensional shape that can be systematically modified to probe the binding pockets of enzymes and receptors.[7][8]

The synthesis of this core scaffold can be achieved through various methods, with one notable approach ensuring high regioselectivity, a critical factor for unambiguous SAR studies.[9] A common synthetic pathway involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride, followed by subsequent chemical transformations to yield the desired 3-phenyl-isoxazole-4-carboxylic acid.[9]

II. Strategic Modifications and Their Impact on Biological Activity: A Deep Dive into SAR

The therapeutic potential of the 3-phenyl-isoxazole-4-carboxylic acid scaffold is unlocked through strategic chemical modifications. The most extensively studied modification involves the conversion of the 4-carboxylic acid group into a carboxamide, which has proven to be a critical determinant of biological activity across various therapeutic areas.[5][10][11]

A. The Phenyl Ring at Position 3: Modulating Potency through Electronic Effects

Substitutions on the phenyl ring at the 3-position of the isoxazole core have a profound impact on the biological activity of the resulting derivatives. The electronic nature of these substituents can influence the overall electron distribution of the molecule, thereby affecting its binding affinity to target proteins.

Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) and chloro (Cl), on this phenyl ring can significantly enhance the biological potency of these compounds.[1] This suggests that a reduced electron density on the phenyl ring may be favorable for interaction with the biological target.

B. The Carboxamide Linkage at Position 4: A Gateway to Diverse Activities

The transformation of the 4-carboxylic acid into a carboxamide by coupling with various aniline derivatives has been a highly successful strategy for generating potent bioactive molecules.[5][10] This modification not only alters the physicochemical properties of the parent molecule but also introduces a new vector for exploring interactions within a binding site.

A study on novel isoxazole-carboxamide derivatives as potential agents for melanoma demonstrated the critical role of the substituent on the aniline ring.[10] Specifically, the compound 2e , bearing a trifluoromethoxy group at the para-position of the aniline ring, exhibited the most potent activity against the B16F1 melanoma cell line with an IC₅₀ of 0.079 µM.[10] This highlights the importance of electron-withdrawing and lipophilic groups at this position for enhancing anticancer efficacy.

The general synthetic workflow for these carboxamide derivatives is illustrated in the diagram below.

Synthesis_Workflow Core 3-Phenyl-isoxazole- 4-carboxylic Acid Reagents EDCI, DMAP DCM, rt, 30 min Core->Reagents Product 3-Phenyl-isoxazole-4-carboxamide Derivative Reagents->Product Coupling Reaction Aniline Substituted Aniline Aniline->Reagents SAR_Logic Scaffold 3-Phenyl-isoxazole-4- carboxylic Acid Scaffold Modification Structural Modifications Scaffold->Modification Properties Physicochemical Properties Modification->Properties Alters Interaction Target Interaction Properties->Interaction Influences Activity Biological Activity Interaction->Activity Determines

Sources

Discovery and history of isoxazole-4-carboxylic acids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Isoxazole-4-Carboxylic Acids

Abstract

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" in drug discovery. This guide focuses specifically on the isoxazole-4-carboxylic acid moiety, a substructure that rose from relative obscurity to become the centerpiece of a blockbuster immunosuppressive agent and a versatile pharmacophore in various therapeutic areas. We will traverse the historical landscape of its discovery, delve into the key synthetic methodologies that enabled its exploration, dissect the mechanism of action of its most prominent drug, and analyze the structure-activity relationships that continue to guide the development of new chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The Isoxazole Nucleus: A Privileged Scaffold

Heterocyclic compounds are fundamental to drug design, with the isoxazole ring being a particularly noteworthy example. First described by Hantszch, the isoxazole ring's arrangement of atoms—an oxygen atom adjacent to a nitrogen—confers upon it a unique set of physicochemical properties.[3] It is an electron-rich azole that can engage in various non-covalent interactions with biological targets, acting as a hydrogen bond acceptor and participating in dipole-dipole and π-stacking interactions.[4] The addition of a carboxylic acid group at the 4-position introduces a critical acidic handle, enabling strong ionic interactions with basic residues, such as lysine or arginine, in enzyme active sites or receptors. This combination of a stable, synthetically tractable aromatic core and a potent interacting group has made the isoxazole-4-carboxylic acid scaffold a recurring motif in the pursuit of novel therapeutics.[5][6]

Foundational Syntheses: The Dawn of Isoxazole Chemistry

The construction of the isoxazole ring has been a subject of chemical research for over a century. Two classical and enduring methods form the bedrock of isoxazole synthesis: the Claisen-Schmidt condensation followed by cyclization, and the Huisgen 1,3-dipolar cycloaddition.

The Claisen-Schmidt Condensation Route: This approach typically involves the reaction of a β-ketoester with hydroxylamine.[7][8] The initial condensation forms an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. The precise reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization, yielding different isoxazole isomers.[7] This method is robust and has been widely used for the synthesis of various substituted isoxazoles.

The Huisgen 1,3-Dipolar Cycloaddition: Developed by Rolf Huisgen in the mid-20th century, this powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[9][10] This method is highly versatile and offers excellent control over regioselectivity, making it a cornerstone for the synthesis of complex isoxazole derivatives.[11][12][13] The in-situ generation of the often-unstable nitrile oxide from an aldoxime precursor is a common and practical strategy.[12]

These foundational methods paved the way for the exploration of isoxazole derivatives in various fields, including medicinal chemistry.

A Serendipitous Discovery: The Emergence of Leflunomide

The story of the isoxazole-4-carboxylic acid scaffold in medicine is inextricably linked to the discovery of Leflunomide. Initially synthesized and investigated as a potential agricultural pesticide in the 1970s, its potent immunosuppressive effects were discovered serendipitously.[14] This led to a strategic pivot, and after extensive preclinical and clinical development, Leflunomide (brand name Arava®) was approved by the U.S. FDA in 1998 for the treatment of rheumatoid arthritis (RA).[14]

Leflunomide itself is a prodrug.[14] Upon oral administration, its isoxazole ring is rapidly opened in the gastrointestinal tract and plasma to form its active metabolite, teriflunomide (A77 1726).[4][15][16] It is teriflunomide that is responsible for the drug's therapeutic effects.[4] This metabolic activation is a key feature of Leflunomide's pharmacology.

Mechanism of Action: Unraveling the Biological Target

The therapeutic efficacy of Leflunomide (via its active metabolite teriflunomide) stems from a highly specific mechanism of action: the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4]

DHODH is a crucial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the conversion of dihydroorotate to orotate.[17] Pyrimidines are essential building blocks for DNA and RNA. Rapidly proliferating cells, such as activated lymphocytes which are key drivers of autoimmune diseases like rheumatoid arthritis, have a high demand for pyrimidines to support their expansion.[4]

By inhibiting DHODH, teriflunomide effectively chokes off the de novo pyrimidine supply. While most cell types can utilize alternative "salvage" pathways to recycle pyrimidines, activated lymphocytes are particularly dependent on the de novo pathway.[4] This selective dependency creates a therapeutic window, allowing for the suppression of pathogenic immune cells with relatively less impact on other cell types. The depletion of pyrimidines leads to cell cycle arrest in the G1 phase, preventing lymphocyte proliferation and thereby dampening the inflammatory cascade.[4]

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Dihydroorotate Teriflunomide->Dihydroorotate Inhibition

Caption: Mechanism of DHODH inhibition by Leflunomide's active metabolite.

The Synthetic Backbone: Key Methodologies for Isoxazole-4-Carboxylic Acid Construction

The synthesis of Leflunomide and its core, 5-methylisoxazole-4-carboxylic acid, relies on a robust and scalable chemical process. A common approach is a variation of the Claisen condensation methodology.[18][19]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product EAA Ethyl Acetoacetate Step1 Step 1: Condensation EAA->Step1 TEOF Triethyl Orthoformate TEOF->Step1 Intermediate1 Ethyl (ethoxymethylene) -acetoacetate Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate2 Ethyl 5-methylisoxazole -4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate3 5-Methylisoxazole -4-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling FinalProduct Leflunomide Step4->FinalProduct Intermediate1->Step2 + Hydroxylamine Intermediate2->Step3 Acidic Hydrolysis Intermediate3->Step4 + 4-(Trifluoromethyl)aniline

Caption: General synthetic workflow for Leflunomide.

Detailed Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic acid

The following protocol is a representative synthesis of the key carboxylic acid intermediate, adapted from publicly available process chemistry patents.[18][19]

Step 1: Synthesis of Ethyl (ethoxymethylene)acetoacetate

  • To a reaction vessel equipped with a stirrer and distillation apparatus, charge ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

  • Heat the mixture to approximately 100-110 °C.

  • Ethanol will be generated as a byproduct and should be removed by distillation to drive the reaction to completion.

  • Monitor the reaction by Gas Chromatography (GC) until the starting ethyl acetoacetate is consumed.

  • The resulting crude ethyl (ethoxymethylene)acetoacetate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

  • Prepare a solution of hydroxylamine sulfate and sodium acetate in water.

  • Cool this solution to between -10 °C and 0 °C in an ice-salt bath.

  • Slowly add the crude ethyl (ethoxymethylene)acetoacetate from Step 1 to the cooled hydroxylamine solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for several hours at low temperature until Thin Layer Chromatography (TLC) indicates the completion of the reaction.

  • Extract the product into an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate.

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid

  • Combine the crude ester from Step 2 with a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 2:1 mixture).[18]

  • Heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitor by TLC or HPLC).

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove residual acids.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 5-methylisoxazole-4-carboxylic acid.[20]

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

Following the discovery of Leflunomide's active metabolite, teriflunomide, extensive SAR studies were conducted to understand the structural requirements for DHODH inhibition and to optimize the drug's properties.[17]

Caption: Key SAR insights for isoxazole-4-carboxamide based DHODH inhibitors. (Note: A placeholder is used for the chemical structure image in the DOT script above. In a live environment, this would be replaced with an actual image URL of the scaffold with R-groups indicated.)

Core SAR Insights

The primary insights from SAR studies on teriflunomide analogs are summarized below.[17] The isoxazole ring of the prodrug acts as a stable precursor to the active α-cyano enolate of teriflunomide.

Position/MoietyModificationImpact on DHODH Inhibitory ActivityReference
Isoxazole C5 Methyl (as in Leflunomide)Optimal for activity[17]
Larger alkyl groupsGenerally leads to decreased potency[17]
Amide N-Aryl Ring 4-TrifluoromethylphenylHighly potent[17]
Phenyl, 4-ChlorophenylActive, but less potent than CF3[17]
Alkyl groupsSignificantly reduced or abolished activity[17]
Amide Carbonyl Replacement with other groupsGenerally detrimental to activity[15]
Isoxazole Ring Isomeric scaffold (5-methylisoxazole-3-carboxamide)Does not inhibit DHODH; different metabolic profile and lower toxicity[15]

These studies confirmed that the anilide portion with a strong electron-withdrawing group at the para-position is crucial for high potency. The 5-methyl group on the isoxazole ring was found to be optimal, and the integrity of the carboxamide linker is essential.

Beyond Rheumatoid Arthritis: The Evolution of the Scaffold

The success of Leflunomide and the elucidation of its mechanism of action spurred further research into isoxazole-4-carboxylic acids and DHODH inhibition for other therapeutic indications.

  • Multiple Sclerosis: Teriflunomide, the active metabolite of Leflunomide, was subsequently developed and approved as a standalone drug (Aubagio®) for the treatment of relapsing-remitting multiple sclerosis, another autoimmune disease driven by lymphocyte proliferation.

  • Oncology: Cancer cells are characterized by rapid proliferation and have a high demand for nucleotides, making them theoretically susceptible to DHODH inhibition. Several DHODH inhibitors, some containing the isoxazole scaffold, have been investigated as potential anti-cancer agents, particularly for hematological malignancies like acute myeloid leukemia (AML).[1]

  • Antiviral & Antiparasitic: The de novo pyrimidine synthesis pathway is also essential for the replication of certain viruses and parasites. Consequently, DHODH inhibitors have been explored as potential broad-spectrum antiviral agents and for the treatment of parasitic infections.[1]

The isoxazole-4-carboxylic acid core continues to be a valuable starting point for the design of new inhibitors targeting a range of diseases.

Future Directions and Perspectives

The journey of the isoxazole-4-carboxylic acid scaffold from an agrochemical candidate to a key therapeutic agent is a testament to the power of serendipity and systematic medicinal chemistry. While Leflunomide and Teriflunomide have established the clinical utility of this class, the story is far from over. Future research will likely focus on:

  • Next-Generation Inhibitors: Designing new analogs with improved safety profiles, particularly concerning hepatotoxicity, and better pharmacokinetic properties.[15]

  • Targeting New Diseases: Expanding the application of DHODH inhibitors to other cancers, viral infections, and inflammatory disorders.

  • Combination Therapies: Exploring the synergistic effects of DHODH inhibitors with other therapeutic agents to overcome resistance and enhance efficacy.

The isoxazole-4-carboxylic acid core remains a robust and versatile platform for drug discovery, promising new therapeutic interventions for years to come.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08945g]
  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/380182743_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d3md00486b]
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
  • The recent progress of isoxazole in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29778399/]
  • Claisen Isoxazole Synthesis Mechanism. YouTube. [URL: https://www.youtube.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [URL: https://www.researchgate.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029519/]
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. [URL: https://patents.google.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. [URL: https://patents.google.
  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0597]
  • Claisen isoxazole synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/232029997_Claisen_isoxazole_synthesis]
  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8941018/]
  • Claisen Isoxazole Synthesis (Chapter 15). Name Reactions in Organic Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/claisen-isoxazole-synthesis/E531B50D892543451634B0B7E1B101E6]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04624a]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
  • 1,3-Dipolar cycloaddition. Wikipedia. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/21/3/310]
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [URL: https://www.mdpi.com/2673-4133/3/3/20]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/5-Amino-3-methyl-Isoxazole-4-carboxylic-Acid-as-a-M%C4%85czy%C5%84ski-W%C4%99sierska/c1995874495537e2467d589d8134701297d025b3]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9413645/]
  • Chemical structure of leflunomide and its active metabolite A77 1726. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-leflunomide-and-its-active-metabolite-A77-1726_fig1_12874768]
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24559869/]
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. [URL: https://www.researchgate.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advances-in-isoxazole-chemistry-and-their-role-in-Martis-Shetty/5f400713333364f9b8c35391694f923e32e8f85f]
  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/231168194_5-Methylisoxazole-4-carboxylic_acid]
  • Leflunomide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Leflunomide]
  • Structure Activity Relationships. DrugDesign.org. [URL: https://www.drugdesign.
  • Clinical pharmacokinetics of leflunomide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11012546/]

Sources

Methodological & Application

Protocol for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Introduction

Substituted isoxazole-4-carboxylic acids are pivotal intermediates in the synthesis of various pharmacologically active molecules. Their structural motif is found in a range of therapeutics, including the disease-modifying antirheumatic drug (DMARD), leflunomide.[1] The specific target of this protocol, this compound, is a valuable building block for drug discovery and development, incorporating a fluorinated phenyl group, a common strategy to enhance metabolic stability and binding affinity of drug candidates.

This document provides a comprehensive, three-step protocol for the synthesis of this compound. The methodology is designed to be robust and scalable, guiding researchers through the preparation of the key intermediate, ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate, its subsequent cyclization to the isoxazole ester, and the final hydrolysis to the target carboxylic acid. The protocol is grounded in established chemical principles for isoxazole synthesis, ensuring a reliable and reproducible outcome.[2][3]

Overall Synthetic Scheme

The synthesis proceeds through three main stages:

  • Formation of the Enol Ether: Reaction of ethyl 2-fluoro-β-oxobenzenepropanoate with triethylorthoformate and acetic anhydride to yield the key reactive intermediate.

  • Cyclocondensation: Formation of the isoxazole ring by reacting the enol ether intermediate with hydroxylamine sulfate.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Synthesis_Workflow A Ethyl 2-fluoro-β-oxobenzenepropanoate B Ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate A->B Step 1: Enol Ether Formation C Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate B->C Step 2: Cyclocondensation D This compound C->D Step 3: Saponification reagent1 + Triethylorthoformate + Acetic Anhydride reagent2 + Hydroxylamine Sulfate + Sodium Acetate reagent3 + NaOH (aq) then HCl (aq)

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentPurity/GradeSupplier Example
Ethyl 2-fluoro-β-oxobenzenepropanoate≥98%Sigma-Aldrich
Triethylorthoformate≥98%Acros Organics
Acetic AnhydrideACS GradeFisher Chemical
Hydroxylamine Sulfate≥99%Alfa Aesar
Sodium Acetate, Anhydrous≥99%J.T. Baker
Ethanol, 200 ProofUSP GradeDecon Labs
Sodium HydroxideACS GradeEMD Millipore
Hydrochloric Acid, ConcentratedACS GradeVWR Chemicals
Dichloromethane (DCM)HPLC GradeAvantor
Ethyl AcetateHPLC GradeHoneywell
Magnesium Sulfate, AnhydrousReagent GradeBeanTown Chemical

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate

This step involves the reaction of a β-ketoester with triethylorthoformate to form a reactive enol ether intermediate, a common strategy for preparing precursors for heterocyclic synthesis.[2][3]

  • To a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-fluoro-β-oxobenzenepropanoate (1.0 eq), triethylorthoformate (1.5 eq), and acetic anhydride (1.5 eq).

  • Stir the mixture under a nitrogen atmosphere and heat to 120-130 °C in an oil bath for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess reagents and acetic acid byproduct by vacuum distillation. The resulting crude oil, ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate, is used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

The core isoxazole ring is constructed in this step via a cyclocondensation reaction. The enol ether from Step 1 reacts with hydroxylamine to form the stable aromatic heterocycle.

  • In a separate 1 L flask, prepare a solution of hydroxylamine sulfate (1.2 eq) and sodium acetate (2.4 eq) in 200 mL of absolute ethanol. Stir at room temperature for 15-20 minutes.

  • Cool the ethanolic solution of hydroxylamine/sodium acetate to 0-5 °C in an ice bath.

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate from Step 1 in 100 mL of absolute ethanol.

  • Slowly add the ethanolic solution of the enol ether to the cooled hydroxylamine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add 200 mL of deionized water and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the target carboxylic acid. Basic hydrolysis is employed, followed by acidification to precipitate the product.[4][5]

  • Dissolve the crude ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate from Step 2 in a mixture of ethanol (150 mL) and a 2M aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of deionized water and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 50 mL).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Data Summary

StepCompound NameMolar Eq.Typical YieldPhysical Form
1Ethyl 2-(ethoxymethylene)-3-(2-fluorophenyl)-3-oxobutanoate1.0~90-95%Crude Oil
2Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate1.0~75-85%Yellowish Oil
3This compound1.0~85-95%White Solid

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.[6]

For a closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the ¹H-NMR (CDCl₃) shows characteristic peaks at δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).[7] Similar characteristic peaks are expected for the title compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Concentrated acids and bases are highly corrosive. Handle with extreme caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? Available from: [Link]

  • US Patent US20030139606A1. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • WO Patent WO2003042193A1. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • Organic Syntheses. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Available from: [Link]

  • The Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]

Sources

Application Notes and Protocols: Leveraging 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation antibacterial agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the isoxazole ring system stands out for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The stability of the isoxazole ring allows for extensive functionalization, yet it possesses a weak N-O bond that can be strategically cleaved under certain physiological conditions, making it a unique pharmacophore.[1]

This document provides a detailed guide for researchers and drug development professionals on the strategic use of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (CAS No: 1736-20-5)[2] as a core building block for the synthesis of new antibacterial candidates. The presence of a 2-fluoro-phenyl moiety is of particular interest, as halogenation is a well-established strategy in drug design to enhance metabolic stability and cell membrane permeability, potentially improving pharmacokinetic profiles. We will explore the rationale behind its use, provide detailed synthetic protocols for derivatization, and outline methods for evaluating the antibacterial efficacy of the resulting compounds. The protocols and insights provided are grounded in established principles of medicinal chemistry and draw parallels from closely related structures, such as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a known intermediate in the synthesis of beta-lactam antibiotics like Flucloxacillin.[1][3]

Scientific Rationale and Strategy

The core strategy revolves around the derivatization of the carboxylic acid group of the title compound. The carboxyl moiety serves as a versatile chemical handle for creating a diverse library of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting amide group can participate in crucial hydrogen bonding interactions with biological targets, such as bacterial enzymes or ribosomal components.

The rationale for selecting the this compound scaffold is threefold:

  • The Isoxazole Core: Confers structural rigidity and serves as a bioisostere for other aromatic systems, while providing unique electronic properties. Its derivatives have shown promise in targeting a range of bacterial processes.

  • The 2-Fluoro-phenyl Substituent: The fluorine atom at the ortho position can induce a specific conformational preference in the molecule, influencing how it binds to a target. Furthermore, its high electronegativity can modulate the acidity of the carboxylic acid and influence non-covalent interactions (e.g., halogen bonding).

  • The Carboxylic Acid Handle: Provides a straightforward point for diversification. By coupling this core with a wide array of amines (aliphatic, aromatic, heterocyclic), a large chemical space can be explored to identify potent structure-activity relationships (SAR).

Our synthetic approach is designed to generate a library of novel isoxazole-4-carboxamides, which can then be screened for antibacterial activity.

Experimental Protocols

This section details the necessary protocols, from the activation of the starting material to the synthesis of target amide derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride (Intermediate)

Causality: Conversion of the carboxylic acid to an acyl chloride is a classic strategy to activate it for subsequent nucleophilic acyl substitution. The resulting acyl chloride is highly reactive towards amines, facilitating amide bond formation under mild conditions. While reagents like phosphorus oxychloride have been used, they generate significant waste.[4] A more modern and cleaner approach involves using agents like oxalyl chloride or bis(trichloromethyl) carbonate (triphosgene).

Materials:

  • This compound

  • Toluene (anhydrous)

  • Bis(trichloromethyl) carbonate

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to create a suspension (approx. 10 mL per gram of carboxylic acid).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add a solution of bis(trichloromethyl) carbonate (0.34 eq) in anhydrous toluene to the stirred suspension at room temperature over 30-45 minutes. Gas evolution (HCl and CO2) will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride, often a solid or oil, can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Isoxazole-4-Carboxamide Derivatives

Causality: This protocol employs a standard amide coupling reaction between the activated acyl chloride and a primary or secondary amine. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile.

Materials:

  • 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride (from Protocol 1)

  • Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • Dissolve the selected amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of the crude 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Protocol 3: Alternative Amide Coupling Using HATU

Causality: For sensitive or less reactive amines, direct conversion of the carboxylic acid using modern coupling reagents is often more efficient and yields cleaner products than the acyl chloride method. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective peptide coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound (1.0 eq)

  • Selected amine (1.1 eq)

  • HATU (1.2 eq)

  • DIEA (2.0-3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a flask under nitrogen.

  • Add HATU (1.2 eq) and DIEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_end Final Products A 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid B Protocol 1: Acyl Chloride Formation A->B Bis(trichloromethyl) carbonate, Toluene C Protocol 3: HATU Coupling A->C HATU, DIEA, DMF E Protocol 2: Amide Synthesis B->E F Library of Novel Isoxazole-4-Carboxamides C->F Direct Coupling D Diverse Amines (R-NH2) D->C D->E E->F

Caption: Synthetic workflow for generating antibacterial candidates.

Protocol 4: Evaluation of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is the gold standard for quantifying the in vitro potency of a potential antibacterial agent. It determines the lowest concentration of the compound that visibly inhibits the growth of a target microorganism. This protocol uses the broth microdilution method.

Materials:

  • Synthesized isoxazole-4-carboxamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Dissolve the synthesized compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum by suspending colonies in saline to match a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth + bacteria + standard antibiotic) and a negative/growth control (broth + bacteria + DMSO vehicle). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Data Presentation and Expected Outcomes

The antibacterial activity of the synthesized library of compounds should be summarized in a clear, tabular format. This allows for easy comparison and the initial development of a Structure-Activity Relationship (SAR).

Table 1: Representative Antibacterial Activity Data (MIC in µg/mL)

Compound IDAmine Moiety (R-NH₂)S. aureus (Gram-positive)E. coli (Gram-negative)
SC-01 Aniline64>128
SC-02 4-Chloroaniline32128
SC-03 Benzylamine1664
SC-04 Morpholine128>128
Cipro (Control)0.50.25

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation of Results: From this hypothetical data, one might infer that:

  • Substitution on the aniline ring (SC-02 vs. SC-01) can improve activity.

  • A flexible linker between the amide and the phenyl ring (SC-03) may be beneficial compared to a direct connection (SC-01).

  • The compounds show greater initial promise against Gram-positive bacteria, a common trait for certain classes of antibiotics.

This initial SAR provides a logical foundation for the next round of synthesis, focusing on modifications that enhance potency and broaden the spectrum of activity.

Mechanism of Action: Postulated Targets

While the precise mechanism of action for novel compounds must be determined experimentally, isoxazole derivatives have been associated with various antibacterial targets. Molecular docking studies suggest that some isoxazole compounds may act as inhibitors of DNA topoisomerase (like DNA gyrase), an essential enzyme for bacterial DNA replication.[4] The isoxazole scaffold can occupy the active site, stabilized by hydrogen bonding and hydrophobic interactions, disrupting the enzyme's function.

G cluster_drug Antibacterial Agent cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Result Drug Isoxazole-4-Carboxamide Derivative Enzyme DNA Gyrase / Topoisomerase Drug->Enzyme Binds to Active Site Replication DNA Replication & Supercoiling Enzyme->Replication Essential For Death Bacterial Cell Death Enzyme->Death Inhibition Leads To Replication->Death Inhibition Leads To

Caption: Postulated mechanism of action for isoxazole derivatives.

Conclusion and Future Directions

This compound represents a promising and highly tractable starting point for the development of novel antibacterial agents. The synthetic protocols provided herein offer robust and versatile methods for generating diverse libraries of amide derivatives suitable for high-throughput screening. By systematically modifying the amine component coupled to the isoxazole core, researchers can effectively probe the structure-activity landscape. Promising initial hits from MIC screening can be advanced to further studies, including determination of minimum bactericidal concentration (MBC), cytotoxicity assays against mammalian cell lines, and mechanistic investigations to elucidate their specific bacterial targets. The strategic combination of the isoxazole scaffold with a fluorinated phenyl ring provides a strong foundation for discovering next-generation therapeutics to combat bacterial infections.

References

  • Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). Arch Pharm (Weinheim). Available at: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. Available at: [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Available at: [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2023). Molecules. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2021). MDPI. Available at: [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Connect Journals. Available at: [Link]

  • Synthesis and evaluation of antimicrobial activity of phenyl and furan-2-yl[1][4][5] triazolo[4,3-a]quinoxalin-4(5H)-one and their hydrazone precursors. Semantic Scholar. Available at: [Link]

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (2025). National Institutes of Health. Available at: [Link]

  • 1736-20-5 | this compound. Tetrahedron. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (herein referred to as Compound F-MICA) as a potential anti-inflammatory agent. This document outlines a strategic workflow, from initial target validation to in vivo efficacy assessment. Detailed, step-by-step protocols for key in vitro and in vivo assays are provided, emphasizing experimental rationale and data interpretation. The central hypothesis is that Compound F-MICA, belonging to the isoxazole class of compounds known for anti-inflammatory properties, acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] The protocols are designed to rigorously test this hypothesis by examining its effects on prostaglandin production, pro-inflammatory cytokine release, and the modulation of critical inflammatory signaling pathways, including NF-κB and MAPK.[4]

Introduction and Rationale

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[2][3]

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, including the selective COX-2 inhibitor, Celecoxib.[5][6] The structural features of isoxazole derivatives make them attractive candidates for designing novel anti-inflammatory agents with improved efficacy and safety profiles.[1][7] Compound F-MICA, this compound, is a novel analogue designed to explore the chemical space around this pharmacophore. The introduction of a fluorine atom on the phenyl ring can modulate the compound's electronic properties and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.

This guide provides the necessary framework to systematically investigate the anti-inflammatory potential of Compound F-MICA, with a focus on elucidating its mechanism of action.

Proposed Mechanism of Action and Investigational Workflow

Based on the structural homology to known COX-2 inhibitors, we hypothesize that Compound F-MICA selectively inhibits the COX-2 enzyme. This inhibition is expected to block the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[8] The subsequent reduction in PGE2 levels is anticipated to attenuate the inflammatory response. To validate this, we will also investigate the compound's impact on upstream signaling pathways, NF-κB and MAPK, which are pivotal in regulating the expression of COX-2 and other pro-inflammatory genes.[4]

The following diagrams illustrate the proposed signaling pathway and the overall experimental workflow.

Proposed Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Binds IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates COX2_enzyme COX-2 Enzyme PGE2 Prostaglandin E2 (PGE2) COX2_enzyme->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Substrate Inflammation Inflammation PGE2->Inflammation Inflammation FMICA Compound F-MICA FMICA->COX2_enzyme Inhibits DNA DNA NFkB_n->DNA Binds COX2_gene COX-2, TNF-α, IL-6 Gene Transcription DNA->COX2_gene Induces COX2_gene->COX2_enzyme Translation

Caption: Proposed mechanism of action for Compound F-MICA.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Compound F-MICA Synthesis invitro In Vitro Evaluation start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay invivo In Vivo Efficacy paw_edema Carrageenan-Induced Paw Edema in Rats invivo->paw_edema end Data Analysis & Conclusion pge2_assay PGE2 Production Assay (LPS-stimulated RAW 264.7) cox_assay->pge2_assay cytokine_assay Cytokine Release Assay (TNF-α, IL-6, IL-1β) pge2_assay->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) cytokine_assay->western_blot western_blot->invivo paw_edema->end

Caption: Overall experimental workflow for evaluating Compound F-MICA.

Synthesis of this compound

  • Step 1: Synthesis of Ethyl 2-(2-fluorobenzoyl)acetoacetate: Condensation of 2-fluoroacetophenone with diethyl carbonate in the presence of a strong base like sodium ethoxide.

  • Step 2: Cyclization to form Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate: Reaction of the resulting β-diketone with hydroxylamine hydrochloride.

  • Step 3: Saponification: Hydrolysis of the ester using a base such as sodium hydroxide, followed by acidification to yield the final product, this compound.

In Vitro Anti-Inflammatory Evaluation

Protocol: COX-1 and COX-2 Inhibition Assay

Rationale: This primary enzymatic assay directly measures the ability of Compound F-MICA to inhibit COX-1 and COX-2, allowing for the determination of its potency (IC50) and selectivity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Compound F-MICA, Celecoxib (positive control for COX-2 selectivity), and a non-selective NSAID like Indomethacin (control)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Compound F-MICA and control compounds in the appropriate assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

  • Add the diluted test compounds or vehicle control to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound F-MICA>1000.5>200
Celecoxib150.04375
Indomethacin0.12.50.04
Protocol: Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages

Rationale: This cell-based assay confirms that the enzymatic inhibition of COX-2 translates to a functional reduction in the production of the pro-inflammatory mediator PGE2 in a relevant immune cell model.[8][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Compound F-MICA and control compounds

  • PGE2 ELISA kit[13]

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of Compound F-MICA or control compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[14]

  • Collect the cell culture supernatants.

  • Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[8][13]

  • Determine the effect of Compound F-MICA on PGE2 production and calculate its IC50 value.

Protocol: Pro-inflammatory Cytokine Release Assay

Rationale: To assess the broader anti-inflammatory effects of Compound F-MICA, this protocol measures its ability to inhibit the release of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.[14][15]

Materials:

  • RAW 264.7 cells and culture reagents as above

  • LPS

  • Compound F-MICA

  • ELISA kits for TNF-α, IL-6, and IL-1β[16]

Procedure:

  • Follow the same cell seeding and pre-treatment steps as in the PGE2 assay (Section 4.2).

  • Stimulate the cells with LPS (1 µg/mL). The incubation time may need to be optimized for each cytokine (e.g., 4-6 hours for TNF-α, 24 hours for IL-6 and IL-1β).[16][17]

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.

  • Analyze the dose-dependent inhibition of cytokine release by Compound F-MICA.

Data Presentation:

Treatment (Concentration)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)<10<20<5
LPS (1 µg/mL)2500 ± 2104800 ± 350350 ± 45
LPS + F-MICA (1 µM)1200 ± 1502300 ± 200180 ± 30
LPS + F-MICA (10 µM)450 ± 60800 ± 9060 ± 15
Protocol: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Rationale: This protocol investigates the molecular mechanism upstream of COX-2 and cytokine expression. By measuring the phosphorylation status of key proteins, we can determine if Compound F-MICA affects the activation of the NF-κB and MAPK signaling pathways.[4][18][19]

Materials:

  • RAW 264.7 cells, culture reagents, LPS, and Compound F-MICA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)[20][21][22]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed RAW 264.7 cells and treat with Compound F-MICA as described previously.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.[15]

  • Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[23][24]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the chemiluminescence substrate, and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

In Vivo Anti-Inflammatory Efficacy

Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a whole-animal system.[25][26][27][28][29] The edema formation is biphasic, with the later phase being primarily mediated by prostaglandins, making it a suitable model for testing potential COX inhibitors.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Compound F-MICA, a positive control (e.g., Indomethacin), and a vehicle control

  • Plebthysmometer for paw volume measurement

  • Calipers for paw thickness measurement

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin, e.g., 10 mg/kg), and Compound F-MICA (at various doses, e.g., 10, 30, 100 mg/kg).

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[27]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25][27]

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.35 ± 0.0558.8%
Compound F-MICA (10 mg/kg)0.62 ± 0.0627.1%
Compound F-MICA (30 mg/kg)0.41 ± 0.0451.8%
Compound F-MICA (100 mg/kg)0.28 ± 0.0567.1%

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The proposed workflow, beginning with specific enzymatic assays and progressing through cell-based functional assays to a whole-animal model of inflammation, allows for a thorough characterization of the compound's potency, selectivity, mechanism of action, and in vivo efficacy. Positive results from these studies would strongly support the further preclinical development of Compound F-MICA, including pharmacokinetic profiling, toxicology studies, and evaluation in chronic models of inflammation.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]

  • Bio-protocol. Carrageenan paw edema. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]

  • Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. PubMed Central. [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Fivephoton Biochemicals. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]

  • Inhibition of the Biosynthesis of Prostaglandin E2 By Low-Dose Aspirin: Implications for Adenocarcinoma Metastasis. AACR Journals. [Link]

  • Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line. PubMed. [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. PubMed. [Link]

  • Isoxazole derivatives and their use as cyclooxygenase inhibitors.
  • The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells. BMC Complementary and Alternative Medicine. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. [Link]

  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]

  • Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. PubMed Central. [Link]

  • Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... ResearchGate. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential.[1][2][3] Derivatives of this core structure have been shown to possess a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The compound 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid and its analogs represent a chemical series with potential for modulation of key biological targets. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a key interaction point for various protein targets. This document provides detailed high-throughput screening (HTS) protocols to identify and characterize bioactive molecules within this chemical family, focusing on two major drug target classes: protein kinases and nuclear receptors.

Part 1: Rationale for Target Selection

Given the established anti-inflammatory and anticancer activities of many isoxazole-containing compounds, protein kinases and nuclear receptors represent highly relevant target classes for screening this compound analogs.[2][3][4]

  • Protein Kinases: These enzymes are pivotal regulators of a vast number of cellular processes, including inflammation, proliferation, and differentiation.[5] Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[5] Luminescence-based assays that measure the consumption of ATP or the production of ADP are highly suitable for HTS of kinase inhibitors.[5][6][7]

  • Nuclear Receptors: This superfamily of ligand-activated transcription factors plays a crucial role in regulating gene expression related to metabolism, inflammation, and development. They are well-established drug targets. Homogeneous assay formats, such as Fluorescence Polarization, are effective for identifying compounds that bind to the ligand-binding domain of these receptors.[8][9]

Part 2: High-Throughput Screening Workflows

A successful HTS campaign involves a multi-step process to identify, confirm, and validate active compounds ("hits"). The following workflow is designed to minimize false positives and provide a robust dataset for advancing promising analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal & Counter-Screens cluster_3 Hit Validation Primary Primary HTS @ 10 µM (e.g., ADP-Glo™ for Kinase) Hit_ID Initial Hit Identification (>3σ from control) Primary->Hit_ID Conf_Screen Confirmation Screen (Fresh Compound) Hit_ID->Conf_Screen IC50 Dose-Response Curve (IC50 Determination) Conf_Screen->IC50 Triage Triage: PAINS & Promiscuity Checks IC50->Triage Ortho_Assay Orthogonal Assay (e.g., FP for Kinase) Triage->Ortho_Assay Counter_Assay Counter-Screen (Assay Interference) Triage->Counter_Assay SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR Counter_Assay->SAR Validated_Hit Validated Hit for Lead Optimization SAR->Validated_Hit

Caption: General workflow for HTS and hit validation.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is designed to identify inhibitors of a representative protein kinase (e.g., a MAP kinase involved in inflammation). The ADP-Glo™ assay is a homogeneous, luminescent assay that measures adenosine diphosphate (ADP) produced during a kinase reaction.[5] The luminescent signal is directly proportional to kinase activity.[5]

Principle of the ADP-Glo™ Assay

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + ATP Reaction Phosphorylation Kinase->Reaction Inhibitor blocks this Products Phospho-substrate + ADP + remaining ATP Reaction->Products ADP_Glo_Reagent Add ADP-Glo™ Reagent Products->ADP_Glo_Reagent ATP_Depletion Remaining ATP is depleted ADP_Glo_Reagent->ATP_Depletion Detection_Reagent Add Kinase Detection Reagent ATP_Depletion->Detection_Reagent ADP_to_ATP ADP is converted to ATP Detection_Reagent->ADP_to_ATP Luminescence Luciferase generates light (Signal ∝ ADP) ADP_to_ATP->Luminescence

Caption: Principle of the ADP-Glo™ kinase assay.

Materials and Reagents
  • Enzyme: Purified, active protein kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Compound Library: Analogs of this compound dissolved in 100% DMSO.

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine triphosphate solution.

  • Controls: Known potent inhibitor (positive control), DMSO (negative control).

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of compound solutions from the library plate into the 384-well assay plate.

    • Dispense 20 nL of the positive control inhibitor and DMSO into designated control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in kinase reaction buffer.

    • Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.

    • Mix by shaking the plate for 30 seconds.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Causality: The final ATP concentration should be at or near the Km for ATP for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Causality: This step is crucial to prevent further ATP consumption that would interfere with the subsequent luminescence measurement.[6]

  • Luminescence Generation and Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

Data Analysis and Quality Control
ParameterFormulaAcceptance Criteria
Z'-factor 1 - [ (3 * (SDpos + SDneg)) / | (Meanpos - Meanneg) | ]> 0.5
Signal-to-Background Meanneg / Meanpos> 5
% Inhibition 100 * [ 1 - ( (Signalcompound - Meanpos) / (Meanneg - Meanpos) ) ]> 50% for initial hits
  • Z'-factor: A statistical measure of assay quality. A value greater than 0.5 indicates a robust and screenable assay.

  • Hit Confirmation: Compounds showing >50% inhibition are selected for confirmation screening and dose-response analysis to determine IC₅₀ values.

Protocol 2: Fluorescence Polarization (FP) Assay for Nuclear Receptor Binding

This protocol is designed to identify compounds that bind to the ligand-binding domain (LBD) of a nuclear receptor (e.g., a Peroxisome Proliferator-Activated Receptor, PPAR). It is a competitive binding assay where library compounds compete with a fluorescently labeled ligand (tracer) for binding to the receptor.[10][11]

Principle of the Fluorescence Polarization Assay

Caption: Competitive Fluorescence Polarization assay principle.

Materials and Reagents
  • Receptor: Purified nuclear receptor ligand-binding domain (LBD), often as a GST-fusion protein.

  • Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Compound Library: Analogs of this compound in 100% DMSO.

  • Assay Plate: 384-well, black, low-volume microplate.

  • Buffer: FP assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Controls: Known unlabeled ligand (positive control), DMSO (negative control).

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 20 nL of compound solutions, positive control, and DMSO into the 384-well assay plate using an acoustic liquid handler.

  • Receptor and Tracer Addition:

    • Prepare a 2X mix of the nuclear receptor LBD and the fluorescent tracer in FP assay buffer.

    • Causality: The concentration of the receptor should be optimized to be in the linear range of the binding curve (typically around the Kd of the tracer), and the tracer concentration should be low to maximize the assay window.

    • Add 10 µL of the 2X receptor/tracer mix to each well. The final volume is 10.02 µL.

  • Incubation:

    • Mix the plate by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the tracer fluorophore. The reader measures the intensity of emitted light parallel (I||) and perpendicular (I⊥) to the plane of polarized excitation light.[11]

    • Polarization (mP) is calculated as: mP = 1000 * [ (I|| - G * I⊥) / (I|| + G * I⊥) ], where G is the G-factor of the instrument.

Data Analysis and Quality Control
ParameterFormulaAcceptance Criteria
Z'-factor 1 - [ (3 * (SDhigh_mP + SDlow_mP)) / | (Meanhigh_mP - Meanlow_mP) | ]> 0.5
Assay Window (ΔmP) Meanhigh_mP - Meanlow_mP> 80 mP
% Displacement 100 * [ (Meanhigh_mP - mPcompound) / (Meanhigh_mP - Meanlow_mP) ]> 50% for initial hits
  • Assay Window: The difference in polarization between the bound (high mP) and free (low mP) tracer is critical for a robust assay.

  • Hit Validation: Confirmed hits should be further evaluated in cell-based reporter gene assays to confirm their functional activity (agonist or antagonist) on the nuclear receptor.[9][12]

Part 3: Self-Validating Systems and Counter-Screening

To ensure the trustworthiness of the HTS results, a cascade of validation and counter-screening assays is essential.[13]

  • Orthogonal Assays: Confirmed hits from the primary screen should be tested in an assay with a different detection technology. For example, a kinase inhibitor identified in the ADP-Glo™ assay could be validated using an FP-based assay that directly measures inhibitor binding to the kinase. This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens for Assay Interference:

    • Luciferase Inhibition: For luminescence-based assays, hits should be tested in a counter-screen against luciferase to identify compounds that directly inhibit the reporter enzyme.[6]

    • Autofluorescence: For FP and other fluorescence-based assays, compounds should be screened for intrinsic fluorescence at the assay wavelengths, which can interfere with the signal.

  • Promiscuous Inhibitor Checks: Many HTS hits are non-specific, promiscuous inhibitors that act through mechanisms like compound aggregation.[14] Assays to detect aggregation, such as including a non-ionic detergent (e.g., Triton X-100) in the assay buffer, should be employed to flag these compounds.[14]

References

  • Eglen, R. M., & Reisine, T. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Agilent Technologies. (n.d.). Alpha Detection Technology. Agilent. [Link]

  • Wikipedia contributors. (2023, December 1). Fluorescence polarization immunoassay. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Inc. [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–59. [Link]

  • Goldman, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Wu, G., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(8), 755–767. [Link]

  • Berthold Technologies. (n.d.). AlphaScreen®. Berthold Technologies GmbH & Co.KG. [Link]

  • He, M., et al. (2019). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience Inc. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 51(12), 3476–3485. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sharma, R., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 9875–9914. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience Inc. [Link]

  • Wang, L., et al. (2010). Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. ASSAY and Drug Development Technologies, 8(5), 596–606. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]

  • PerkinElmer. (n.d.). Luciferase Luminescence Assays. NOVA. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • ResearchGate. (2025). Biologically-active isoxazole-based drug molecules. ResearchGate. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Price, A. K., & MacConnell, A. B. (2011). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 11(19), 3236–3242. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

  • Assay Guidance Manual. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Montanari, R., & Fabbri, D. (2019). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 17(11), 601. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Solt, L. A., et al. (2022). High-throughput screening for compounds to the orphan nuclear receptor NR2F6. SLAS Discovery, 27(4), 242–248. [Link]

  • American Elements. (n.d.). 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA. American Elements. [Link]

  • Wierzbicka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5582. [Link]

Sources

Cell-based assays to evaluate the cytotoxicity of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Abstract

This document provides a comprehensive guide for evaluating the cytotoxic potential of this compound. Isoxazole derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] A thorough assessment of cytotoxicity is therefore a critical step in the preclinical evaluation of any novel isoxazole compound. We present a multi-assay, tiered approach designed to move beyond a simple live/dead assessment to a more mechanistic understanding of the compound's interaction with cells. This guide details protocols for assessing cell viability, membrane integrity, and specific pathways of cell death such as apoptosis. The methodologies are designed for researchers in drug discovery, toxicology, and academic science, providing the technical details and scientific rationale necessary for robust and reproducible results.

Introduction: The Rationale for a Multi-Assay Approach

This guide outlines a logical workflow for characterizing the cytotoxic profile of this compound:

  • Primary Screening (Cell Viability): Rapidly determine the compound's effective concentration range using assays that measure general metabolic health and lysosomal integrity (MTT, Neutral Red).

  • Confirmation of Cell Death (Membrane Integrity): Confirm that the loss of viability is due to cell death by measuring the leakage of intracellular components (LDH Assay).

  • Mechanistic Investigation (Apoptosis): Elucidate the mode of cell death by identifying key markers of programmed cell death, or apoptosis (Annexin V/PI Staining, Caspase-3/7 Activity).

This structured approach ensures that the resulting data is not only quantitative but also rich in mechanistic insight.

Cell Line Selection: The Biological Context

The choice of cell line is paramount and depends entirely on the research question.[6][7] To gain a comprehensive understanding, it is advisable to test the compound on both a cancer cell line and a non-cancerous "normal" cell line.

  • Cancer Cell Lines: If the intended application is oncology, use cell lines relevant to a specific cancer type. Common choices include:

    • HeLa (Cervical Adenocarcinoma): A robust and widely used epithelial cancer cell line.

    • A549 (Lung Carcinoma): A model for lung cancer studies.

    • MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer model.[8]

    • HepG2 (Hepatocellular Carcinoma): A model for liver cancer and often used in general toxicity studies due to the liver's metabolic role.

  • Normal (Non-Transformed) Cell Lines: To assess general toxicity and therapeutic index, a normal cell line is crucial.

    • MRC-5 (Human Fetal Lung Fibroblast): A common model for normal, non-cancerous cells.

    • hTERT Gingival Fibroblasts: Immortalized human fibroblasts used in oral/gingival toxicity studies.[6]

For all experiments, it is critical to use low-passage cells from a reputable source like the ATCC to ensure genetic consistency and reproducibility.[7]

Tier 1: Cell Viability & Metabolic Health Assays

These assays are excellent for initial dose-response screening. They are typically colorimetric, rapid, and amenable to a 96-well plate format.

MTT Assay: Assessment of Mitochondrial Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[9] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] This formazan is then solubilized, and its concentration, which is directly proportional to the number of living cells, is measured spectrophotometrically.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[11] Add 10-20 µL of this stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10][11]

Neutral Red Uptake Assay: Assessment of Lysosomal Integrity

Principle: This assay measures the ability of viable cells to take up and accumulate the supravital dye Neutral Red within their lysosomes via active transport.[14][15] In cells with damaged or compromised membranes, or those undergoing cell death, the ability to retain the dye is lost. The amount of dye retained in the lysosomes is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[16][17]

  • Washing and Dye Extraction: Carefully remove the dye-containing medium. Wash the cells once with 150 µL of a wash/fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde).[16] Remove the wash solution and add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[16][17]

  • Data Acquisition: Place the plate on an orbital shaker for 10-20 minutes to fully extract the dye. Measure the absorbance at 540 nm with a microplate reader.[14]

Data Presentation for Tier 1 Assays

Results should be calculated as a percentage of the vehicle-treated control and plotted against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the response).

Compound Conc. (µM)Absorbance (570 nm)% Viability (MTT)Absorbance (540 nm)% Viability (Neutral Red)
Vehicle Control1.250100%0.980100%
0.11.24599.6%0.97599.5%
11.15092.0%0.91193.0%
100.63050.4%0.50051.0%
500.15012.0%0.11511.7%
1000.0554.4%0.0495.0%
Blank (No Cells)0.050-0.045-

Tier 2: Confirmation of Cytotoxicity via Membrane Integrity

If a compound reduces viability in Tier 1 assays, it is crucial to confirm that this is due to cell death and not simply an artifact of metabolic inhibition. The LDH assay provides this confirmation.

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis or necrosis.[18][19] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH is then used to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[20] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up additional controls for this assay:

    • Maximum LDH Release Control: A set of untreated wells that will be lysed with a detergent (e.g., Triton X-100) to cause 100% cell death.[18][21]

    • Medium Background Control: Wells containing culture medium but no cells.[20]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[21]

  • Lysis of Maximum Release Wells: Add 10 µL of 10X Lysis Buffer (e.g., 9% Triton X-100) to the maximum release control wells. Incubate for 45 minutes at 37°C. Centrifuge the plate and transfer 50 µL of supernatant to the new assay plate as done in the previous step.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well of the new assay plate containing the supernatants.[22]

  • Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light.[22] Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.[22]

Data Analysis: Cytotoxicity is calculated using the background-corrected absorbance values: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Tier 3: Mechanistic Insights into Cell Death

Once cytotoxicity is confirmed, the next step is to determine the mechanism. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V & Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[23] In early apoptosis, the phospholipid phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, flips to the outer surface.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[25] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost.[24]

  • Healthy Cells: Annexin V (-) / PI (-)

  • Early Apoptotic Cells: Annexin V (+) / PI (-)

  • Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and/or other relevant concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Adherent Cells: Collect the culture medium (which contains floating dead cells). Gently wash the adherent cells with PBS and detach them using a non-enzymatic method like trypsin-EDTA. Combine the detached cells with the collected medium.[26]

    • Suspension Cells: Collect cells directly.

  • Staining: Centrifuge the cell suspension (300 x g, 5 min) and wash once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer at a concentration of 1x10⁶ cells/mL.[26] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[26]

  • Incubation and Analysis: Incubate the cells for 15-20 minutes at room temperature in the dark. Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualization of the Annexin V / PI Staining Principle

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Outer Membrane Inner Membrane (PS) EarlyApop Outer Membrane (PS exposed) Inner Membrane Healthy:f0->EarlyApop:f0 PS Translocation Healthy_Status Annexin V (-) PI (-) LateApop Compromised Membrane (PS exposed) Leaking Contents EarlyApop:f0->LateApop:f0 Membrane Permeabilization EarlyApop_Status Annexin V (+) PI (-) LateApop_Status Annexin V (+) PI (+)

Caption: Principle of distinguishing cell states using Annexin V and PI.

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[27] When Caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase activity.[27][28]

Protocol:

  • Assay Setup: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[29]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours. Measure the luminescence using a plate-reading luminometer.

Visualization of the Cytotoxicity Testing Workflow

G Start Start: Compound Treatment (3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid) Tier1 Tier 1: Viability Screening (MTT & Neutral Red Assays) Start->Tier1 Decision1 Is IC50 Determined? Tier1->Decision1 Tier2 Tier 2: Confirm Cytotoxicity (LDH Release Assay) Decision1->Tier2 Yes End End: Cytotoxicity Profile Decision1->End No (Cytostatic/Inactive) Decision2 Is Membrane Damage Confirmed? Tier2->Decision2 Tier3 Tier 3: Mechanistic Insight (Annexin V/PI & Caspase-3/7 Assays) Decision2->Tier3 Yes Decision2->End No (Metabolic Effect Only) Analysis Data Analysis & Profiling (Viable vs. Apoptotic vs. Necrotic) Tier3->Analysis Analysis->End

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. [Link]

  • Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. [Link]

  • Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. PMC - NIH. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? ResearchGate. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • How to choose the right cell line for your experiments. faCellitate. [Link]

Sources

Application Note & Protocols for Enzyme Inhibition Studies with 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Compounds incorporating this heterocycle have demonstrated a wide range of biological activities, including inhibition of key enzymes such as cyclooxygenases (COX), carbonic anhydrases, and various protein kinases.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute enzyme inhibition studies for the novel compound, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (herein referred to as FPMCA). While the specific targets of FPMCA are yet to be fully elucidated, its structure suggests potential inhibitory activity against enzymes implicated in inflammation, cancer, and metabolic diseases.[4][5]

This document outlines a strategic, multi-step approach, beginning with initial screening and IC50 determination, followed by detailed kinetic studies to elucidate the mechanism of action (MoA). We provide robust, step-by-step protocols for colorimetric-based enzyme assays, guidelines for rigorous data analysis, and troubleshooting advice grounded in established biochemical principles.[6]

Compound Profile: this compound (FPMCA)

FPMCA is a small molecule characterized by a central 5-methyl-isoxazole ring, a 4-carboxylic acid group, and a 3-(2-fluoro-phenyl) substituent.[7] The carboxylic acid moiety provides a potential key interaction point for binding within an enzyme's active site, while the fluorophenyl group can influence properties like lipophilicity and binding affinity.[8] Its molecular structure warrants investigation into its potential as an enzyme inhibitor.

Chemical Structure:

  • IUPAC Name: 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

  • Molecular Formula: C11H8FNO3[7]

  • Molecular Weight: 221.19 g/mol

Foundational Principles of Enzyme Inhibition Kinetics

Before proceeding to experimental protocols, it is crucial to understand the fundamentals of steady-state enzyme kinetics.[6] Enzyme activity is typically described by the Michaelis-Menten equation, which relates the initial reaction velocity (v) to the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[9]

Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction.[10] The primary goals of these studies are to determine an inhibitor's potency (commonly measured as the IC50 value) and its mechanism of action.[6]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key measure of inhibitor potency.[6]

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme. The primary reversible mechanisms are:

    • Competitive: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[9][11]

    • Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax without affecting Km.[9]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vmax and Km.[10]

    • Mixed: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This affects both Vmax and Km.[11]

Experimental Workflow: A Strategic Approach

A systematic investigation of FPMCA's inhibitory potential involves a two-stage process. First, an initial screening to confirm inhibitory activity and determine potency (IC50). Second, a detailed kinetic analysis to define the mechanism of inhibition.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action a Prepare FPMCA Stock (e.g., 10 mM in DMSO) c Perform Dose-Response Assay (Varying [FPMCA]) a->c b Select Target Enzyme & Assay (e.g., Carbonic Anhydrase, COX) b->c d Calculate % Inhibition c->d e Plot Dose-Response Curve & Determine IC50 d->e f Kinetic Assay Setup: Vary [Substrate] at Fixed [FPMCA] e->f If IC50 is potent, proceed to MoA g Measure Initial Velocities (v) f->g h Generate Michaelis-Menten Plots g->h i Create Lineweaver-Burk Plot (1/v vs 1/[S]) h->i j Determine Inhibition Type (Competitive, Non-competitive, etc.) i->j G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I S Substrate (S) ES->E k-1 P Product (P) ES->P k_cat I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) EI_comp->E - I EI_noncomp Enzyme-Inhibitor Complex (EI) EI_noncomp->E2 - I ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) ESI_noncomp->ES2 - I E2->EI_noncomp + I E2->ES2 k1 S2 Substrate (S) ES2->ESI_noncomp + I ES2->E2 k-1 P2 Product (P) ES2->P2 k_cat

Caption: Visual representation of competitive vs. non-competitive inhibition.

Protocol for Kinetic Studies:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of FPMCA based on its IC50 value. A good starting point is 0 (control), 0.5 x IC50, 1 x IC50, and 2 x IC50.

  • Prepare Substrate Dilutions: For each fixed inhibitor concentration, prepare a range of substrate concentrations (e.g., 8-10 concentrations, from 0.1 x Km to 10 x Km). If the Km is unknown, a wide range of concentrations should be tested.

  • Run Assays: Perform the enzyme assay as described in Part 1. For each inhibitor concentration, measure the initial reaction velocity (v) across the full range of substrate concentrations.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot initial velocity (v) versus substrate concentration ([S]). This will give a family of curves.

    • Lineweaver-Burk Plot: To more clearly distinguish the inhibition mechanism, transform the data into a double-reciprocal plot (1/v versus 1/[S]). [9] * The equation for the line is: 1/v = (Km/Vmax)(1/[S]) + 1/Vmax

      • Plotting 1/v (y-axis) against 1/[S] (x-axis) yields a straight line. The y-intercept is 1/Vmax, and the x-intercept is -1/Km.

      • Interpreting the Plot:

        • Competitive: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). [6] * Non-competitive: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases). [9] * Uncompetitive: Lines will be parallel (both Vmax and Km decrease). [10] * Mixed: Lines will intersect in the upper-left quadrant (both Vmax and Km are affected). [6]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Pipetting errors; Inconsistent mixing.Use calibrated pipettes; Ensure thorough mixing of reagents before and after addition to the plate.
No Inhibition Observed FPMCA is insoluble; FPMCA is not an inhibitor for the selected target; Compound degradation.Check compound solubility in assay buffer (final DMSO conc. typically <1%); Screen against a panel of different enzymes; Verify compound integrity via analytical methods (e.g., LC-MS).
Non-linear Reaction Rates Substrate depletion; Enzyme instability; Assay conditions not at steady-state.Use only the initial linear phase for rate calculation; Reduce assay time; Ensure substrate concentration is not limiting. [6]
Data Does Not Fit a Standard Inhibition Model Complex inhibition mechanism (e.g., slow-binding, partial inhibition); Assay artifact.Consider more advanced kinetic models and experimental designs, such as pre-incubation time course studies to test for slow-binding behavior. [10]

Conclusion

This application note provides a validated framework for characterizing the enzyme inhibition properties of this compound. By following a systematic approach of IC50 determination followed by mechanism of action studies, researchers can generate high-quality, reproducible data. The provided protocols, data analysis guidelines, and visualizations serve as a robust starting point for investigating FPMCA and other novel isoxazole derivatives, accelerating their potential journey in the drug discovery pipeline.

References

  • Gul, H. I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Chaudhury, S., & Cao, J. (2012). Single-molecule enzyme kinetics in the presence of inhibitors. The Journal of Chemical Physics. Available at: [Link]

  • LibreTexts Biology. (2021). 6.2: Enzyme kinetics. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Taha, M., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available at: [Link]

  • Chen, J., et al. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]

  • Chandra, et al. (2011). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PubMed Central. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Robust Quantification of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides detailed analytical protocols for the precise and reliable quantification of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a key heterocyclic compound. Isoxazole derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The accurate quantification of these molecules is critical for quality control, impurity profiling, pharmacokinetic studies, and overall drug development efficacy. We present two robust, validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control and formulation analysis, and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection, particularly applicable to complex biological matrices. The causality behind experimental choices, detailed validation strategies, and troubleshooting insights are provided to ensure successful implementation by researchers and drug development professionals.

Introduction and Analyte Overview

This compound belongs to the isoxazole class of heterocyclic compounds, which form the structural core of numerous therapeutic agents.[1][2] Its analogue, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin.[6] The presence of impurities, even at trace levels, can impact the safety and efficacy of a final drug product, making their precise quantification a regulatory necessity. This compound's structure, featuring a carboxylic acid group, a fluorinated phenyl ring, and a methyl-isoxazole core, presents specific analytical challenges and dictates the choice of methodology.

This guide is designed to provide scientifically sound, field-proven protocols that are not only procedural but also explanatory, ensuring the user can adapt and troubleshoot the methods effectively.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. While specific experimental data for the fluoro-analogue is not widely published, properties can be inferred from its close structural relatives, such as the chloro- and non-halogenated versions.

PropertyValue / DescriptionSource / Rationale
Chemical Structure Inferred from Name
Molecular Formula C₁₁H₈FNO₃Calculated
Molecular Weight 221.19 g/mol Calculated
CAS Number Not readily available; analogue 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is 23598-72-3.[7]PubChem[7]
Appearance Likely a white to off-white crystalline solid.Based on similar isoxazole carboxylic acids.[6]
Melting Point Expected to be high (>190 °C); the analogue 5-Methyl-3-phenylisoxazole-4-carboxylic acid melts at 192-194 °C.Sigma-Aldrich
Solubility Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, and dichloromethane.[4][6]General properties of carboxylic acids.
pKa Estimated to be in the range of 3-5 due to the carboxylic acid moiety.Chemical structure analysis.

Rationale for Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analyte's properties and the analytical objective (e.g., routine assay vs. trace-level impurity analysis in a complex matrix).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for the primary analysis of this compound. The compound's polarity, conferred by the carboxylic acid group, and its UV-active chromophores (phenyl and isoxazole rings) make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. This technique offers excellent reproducibility, robustness, and simplicity, making it suitable for quality control environments.[6][8] For higher sensitivity and specificity, especially in biological fluids, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is the logical extension.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this carboxylic acid by GC-MS is not feasible. Its high polarity and low volatility would lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong adsorption to the column. Therefore, a critical derivatization step is mandatory. This process converts the polar carboxylic acid group into a non-polar, volatile ester or silyl ester, enabling it to traverse the GC system. While requiring additional sample preparation, a derivatization-GC-MS method offers exceptional sensitivity and selectivity, making it a powerful tool for trace analysis when an LC-MS/MS is not available.[10]

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol describes a robust RP-HPLC method for the quantification of this compound in bulk material or pharmaceutical formulations.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Cal_Curve Calibration Curve Generation Chromatography->Cal_Curve Quantification Quantification of Analyte Cal_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).

  • Reagents: Formic acid or Phosphoric acid (analytical grade).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The acidic modifier (formic acid) ensures the carboxylic acid group is protonated (non-ionized), leading to better retention and sharper peaks on the C18 column.[11]

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range of the samples.

  • Sample Preparation (Example: Bulk Drug Substance):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • If necessary, dilute further to bring the concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Gradient: 30% B to 80% B over 10 minA gradient elution ensures that the analyte is eluted with a good peak shape while cleaning the column of more non-polar contaminants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes peak distortion.
Detection UV at 265 nm (or DAD scan 200-400 nm)The conjugated system of the phenyl and isoxazole rings is expected to have a strong UV absorbance. A DAD allows for peak purity assessment.
Run Time 15 minutesSufficient to elute the analyte and wash the column.
System Suitability and Validation

The analytical method must be validated to demonstrate its fitness for purpose, following guidelines such as the ICH Q2(R1).[12][13][14][15][16]

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy & Precision: Analyze samples spiked with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be ≤2%.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Protocol 2: Quantification by GC-MS with Derivatization

This protocol is designed for the ultra-sensitive quantification of the analyte in complex matrices where high selectivity is required.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Evaporation Solvent Evaporation (Dryness) Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Separation_Detection GC Separation & MS Detection (SIM/Scan) GCMS_System->Separation_Detection Calibration Internal Standard Calibration Separation_Detection->Calibration Quantification Trace-Level Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Materials and Instrumentation
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvents: Ethyl Acetate, Hexane (Pesticide or GC grade).

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

  • Column: A low-to-mid polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film).

Step-by-Step Protocol
  • Sample Extraction (from Aqueous Matrix):

    • To 1 mL of sample, add the internal standard.

    • Acidify the sample to pH ~2 with hydrochloric acid to ensure the analyte is fully protonated.

    • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge and carefully transfer the upper organic layer to a clean tube. Repeat the extraction.

    • Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen at ~40 °C.

  • Derivatization:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

    • Rationale: BSTFA is a powerful silylating agent that will convert the active hydrogen on the carboxylic acid to a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

GC-MS Conditions
ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is essential for separating compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Detection Mode Full Scan (m/z 50-450) for method development; Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions.

Conclusion

The two detailed protocols in this application note provide robust and reliable frameworks for the quantification of this compound. The RP-HPLC-UV method is presented as the primary choice for routine analysis in quality control settings due to its simplicity and high reproducibility. For applications requiring superior sensitivity and selectivity, such as analysis in complex biological matrices, the derivatization-GC-MS method offers a powerful alternative. The successful implementation of these methods, underpinned by rigorous validation according to ICH guidelines, will ensure data of the highest quality and integrity for researchers, scientists, and drug development professionals.[12][13]

References

  • Strafella, S., et al. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Journal of Chromatography A. Available from: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Nakano, M., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020. Available from: [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020. Available from: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • Walczak, M., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022. Available from: [Link]

  • International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. 2024. Available from: [Link]

  • Chemcasts. Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]

  • Al-Ostath, A., et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. 2021. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • SIELC Technologies. 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. 2018. Available from: [Link]

  • SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. 2023. Available from: [Link]

  • Université Laval. Development of a novel UHPLC-UV method for quantification of three phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]

Sources

Application Note: Strategic Derivativation of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, the active metabolite of Leflunomide known as Teriflunomide.[1] As a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), this scaffold is a critical starting point for developing novel therapeutics for autoimmune diseases and malignancies.[2][3][4] This document outlines detailed protocols for synthesizing amide and ester libraries by targeting the carboxylic acid moiety. It explains the strategic rationale behind experimental choices, provides step-by-step synthetic procedures, details analytical validation techniques, and proposes a workflow for subsequent biological evaluation. The methodologies are designed for researchers in medicinal chemistry and drug development aiming to generate and test new analogues for enhanced potency, selectivity, and pharmacokinetic properties.

Introduction and Strategic Rationale

This compound, hereafter referred to as the "core scaffold" or Teriflunomide, is a cornerstone molecule in immunomodulatory drug discovery.[1][5] Its mechanism of action involves the inhibition of hDHODH, a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[2][6] This inhibition preferentially affects rapidly proliferating cells like activated lymphocytes, making it a valuable therapeutic strategy for autoimmune conditions such as multiple sclerosis and rheumatoid arthritis.[1][7]

Recent research has demonstrated that novel derivatives of this scaffold can yield compounds with significantly improved potency against hDHODH and potent antiproliferative activity against various cancer cell lines.[3][4][8] The carboxylic acid group at the 4-position of the isoxazole ring is the primary and most versatile handle for chemical modification.[9] By converting this acid into a diverse library of amides and esters, researchers can systematically probe the chemical space around the core scaffold. This exploration, known as a Structure-Activity Relationship (SAR) study, is crucial for identifying derivatives with superior therapeutic profiles.[10]

The stability of the isoxazole ring under standard coupling conditions makes the carboxylic acid an ideal point for diversification. This application note provides robust protocols for two primary derivatization pathways: amide bond formation and esterification.

Derivatization Pathways and Workflow

The strategic approach involves leveraging the carboxylic acid to create two distinct classes of derivatives. The overall workflow is designed to be modular, allowing for the generation of a large library of compounds from a common starting material.

G cluster_paths Derivatization Pathways cluster_reagents1 Key Reagents cluster_reagents2 Key Reagents start Core Scaffold 3-(2-F-phenyl)-5-methyl- isoxazole-4-carboxylic acid path1 Amide Synthesis start->path1 Activate COOH path2 Ester Synthesis start->path2 Activate COOH reagents1 Primary/Secondary Amines (R1R2NH) + Coupling Agent (HATU) reagents2 Alcohols (R3OH) + Coupling Agent (DCC) or Alkyl Halide (R3X) + Base library1 Amide Library reagents1->library1 C-N Bond Formation library2 Ester Library reagents2->library2 C-O Bond Formation

Figure 1: General workflow for the derivatization of the core scaffold into amide and ester libraries.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 3.1: General Procedure for Amide Synthesis via HATU Coupling

This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes racemization and side reactions.[11]

Rationale: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq). Stir the mixture for 5 minutes at room temperature.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 3.2: General Procedure for Ester Synthesis via DCC/DMAP Coupling

This method employs Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to facilitate ester formation.

Rationale: DCC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[12] DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium salt, which is subsequently displaced by the alcohol to form the ester. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be largely removed by filtration.

Materials:

  • This compound

  • Desired primary or secondary alcohol (1.5 equivalents)

  • DCC (1.2 equivalents)

  • DMAP (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, argon/nitrogen supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the core scaffold (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.2 M concentration).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Filtration: Upon completion, cool the reaction mixture again to 0 °C to maximize DCU precipitation. Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester product.

Analytical Characterization and Data

Validation of the synthesized derivatives is critical. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity, purity, and structure of each new compound.

Table 1: Representative Analytical Data for a Hypothetical Amide Derivative (N-benzyl-3-(2-fluorophenyl)-5-methylisoxazole-4-carboxamide)

Technique Expected Result Purpose
¹H NMR Appearance of new peaks for benzyl protons (~7.2-7.4 ppm, 5H) and methylene protons (~4.5 ppm, 2H, doublet). A broad singlet for the amide N-H proton.Structural confirmation and purity.
¹³C NMR Appearance of new signals for the benzyl carbons and a shift in the carbonyl carbon signal (~162 ppm).Confirms carbon framework.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.Purity assessment and mass confirmation.
HRMS Exact mass measurement consistent with the calculated molecular formula, typically within ± 5 ppm.Unambiguous confirmation of elemental composition.

Framework for Biological Evaluation

The primary goal of derivatization is to identify compounds with improved biological activity. A tiered screening approach is recommended to efficiently evaluate the newly synthesized library.[2]

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Screening cluster_tertiary Tier 3: Lead Optimization start Synthesized Derivative Library assay1 In Vitro hDHODH Enzyme Inhibition Assay start->assay1 data1 Determine IC₅₀ Values assay1->data1 assay2 Cell-Based Proliferation Assay (e.g., Activated T-cells, Cancer Cell Lines) data1->assay2 Select 'Hits' (IC₅₀ < Threshold) data2 Determine EC₅₀ Values assay2->data2 assay3 ADME/Tox Profiling (Solubility, Stability, etc.) data2->assay3 Select 'Leads' (Potent & Cell-Permeable) data3 Identify Lead Candidates assay3->data3

Figure 2: A tiered workflow for the biological evaluation of synthesized derivatives.

  • Primary Screening (Biochemical Assay): All synthesized compounds should first be tested for their ability to inhibit the hDHODH enzyme in a cell-free, biochemical assay. This allows for the direct measurement of target engagement and determination of the half-maximal inhibitory concentration (IC₅₀).[3][8]

  • Secondary Screening (Cell-Based Assay): Compounds that show significant activity in the primary screen (e.g., IC₅₀ < 500 nM) should be advanced to cell-based assays. Proliferation assays using activated human T-cells or relevant cancer cell lines (e.g., lymphoma, colorectal) can determine the compound's efficacy in a cellular context (EC₅₀) and provide initial insights into cell permeability.[4][8]

  • Tertiary Screening (Lead Optimization): Promising candidates from cellular assays should undergo further characterization of their drug-like properties, including metabolic stability, aqueous solubility, and preliminary toxicity profiling (ADME/Tox), to identify viable leads for further preclinical development.

Conclusion

The this compound scaffold is a validated starting point for the development of potent hDHODH inhibitors. The protocols detailed in this application note provide a robust and reliable foundation for creating diverse amide and ester libraries. By systematically modifying the carboxylic acid moiety and employing a structured biological evaluation cascade, researchers can effectively conduct SAR studies to identify next-generation drug candidates with enhanced therapeutic potential for a range of immunological and oncological diseases.

References

  • M. A. H. Ismail, I. A. Magd El-Din, M. M. A. El-Gamal, and S. M. El-Deeb, "Dihydroorotate dehydrogenase inhibitors: quantitative structure-activity relationship analysis," Medicinal Chemistry Research, vol. 15, pp. 336-351, 2006. [Online]. Available: [Link]

  • S. A. DeFrees et al., "Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors," Biochemical Pharmacology, vol. 37, no. 20, pp. 3807-3814, 1988. [Online]. Available: [Link]

  • J. D. Moseley, R. A. D. Arancon, and A. J. O'Lenick Jr., "Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide," Chemical Communications, vol. 59, no. 8, pp. 958-961, 2023. [Online]. Available: [Link]

  • S. A. DeFrees et al., "Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors," Semantic Scholar, 1988. [Online]. Available: [Link]

  • P. P. Singh and A. K. Sharma, "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors," RSC Medicinal Chemistry, vol. 12, no. 6, pp. 838-857, 2021. [Online]. Available: [Link]

  • X. Deng et al., "Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase," Molecules, vol. 24, no. 18, p. 3348, 2019. [Online]. Available: [Link]

  • X. Wang et al., "Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment," Journal of Medicinal Chemistry, vol. 64, no. 24, pp. 18036-18055, 2021. [Online]. Available: [Link]

  • X. Wang et al., "Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment," PubMed, 2021. [Online]. Available: [Link]

  • S. B. Meshram, "A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities," ResearchGate, 2018. [Online]. Available: [Link]

  • S. S. Sonawane and S. V. Shirsath, "A novel methodology for the synthesis of teriflunomide using hydrotropes as a reaction media," Research Journal of Pharmacy and Technology, vol. 11, no. 1, pp. 245-248, 2018. [Online]. Available: [Link]

  • Y. Zhao et al., "A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma," European Journal of Medicinal Chemistry, vol. 238, p. 114489, 2022. [Online]. Available: [Link]

  • Y. Zhao et al., "A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma," ResearchGate, 2022. [Online]. Available: [Link]

  • C. Prinz et al., "Chemical structures of the synthesized teriflunomide derivatives," ResearchGate, 2019. [Online]. Available: [Link]

  • "teriflunomide," New Drug Approvals. [Online]. Available: [Link]

  • P. P. Pandurang and K. N. Sonune, "An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities," AWS, 2024. [Online]. Available: [Link]

  • P. P. Pandurang and K. N. Sonune, "An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities," Journal of Pharmaceutical Research International, 2021. [Online]. Available: [Link]

  • R. B. P. et al., "Process for the preparation of teriflunomide," Google Patents, US10526279B2, 2020. [Online].
  • M. G. W. et al., "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides," Molecules, vol. 27, no. 17, p. 5621, 2022. [Online]. Available: [Link]

  • "Teriflunomide," Wikipedia. [Online]. Available: [Link]

  • S. G. Meuth et al., "Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide," ResearchGate, 2018. [Online]. Available: [Link]

  • N. D. Ide, "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC," ACS Sustainable Chemistry & Engineering, vol. 13, no. 17, pp. 6848-6855, 2025. [Online]. Available: [Link]

  • "A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with," Organic Syntheses Procedure. [Online]. Available: [Link]

  • "(4S)-2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]," PubChem. [Online]. Available: [Link]

  • "this compound," Tetrahedron. [Online]. Available: [Link]

  • "Amide Synthesis," Fisher Scientific. [Online]. Available: [Link]

  • D. P. et al., "Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings," ChemRxiv, 2022. [Online]. Available: [Link]

  • A. S. Y. et al., "Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate," Research Results in Pharmacology, vol. 10, no. 2, pp. 111-118, 2024. [Online]. Available: [Link]

Sources

Experimental Design for In Vivo Studies of Isoxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Therapeutic Potential and In Vivo Challenge of Isoxazole Carboxylic Acids

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, immunomodulatory, antioxidant, and anti-tubercular effects.[3][4][5][6][7] The addition of a carboxylic acid moiety can enhance interactions with biological targets, often mimicking natural substrates like amino acids or fatty acids, thereby improving potency.[8]

However, the very features that make isoxazole carboxylic acids biologically active also present significant challenges for in vivo evaluation. The carboxylic acid group, typically ionized at physiological pH, increases polarity, which can lead to poor membrane permeability, low oral bioavailability, and rapid elimination.[9][10][11] Therefore, transitioning from promising in vitro data to a robust in vivo efficacy model requires a meticulously planned experimental design that anticipates and addresses these inherent physicochemical and pharmacokinetic hurdles.

This guide provides a comprehensive framework for designing and executing scientifically sound in vivo studies for this important class of compounds. It moves beyond simple protocol recitation to explain the causal logic behind each experimental choice, ensuring that the generated data is both reliable and translatable.

Section 1: The Critical First Step: Pre-formulation and Compound Characterization

Before any animal is dosed, a thorough understanding of the compound's properties is paramount. Neglecting this stage is a primary cause of failed or inconclusive in vivo studies. For carboxylic acid derivatives, this is particularly critical due to their potential for poor solubility.[11]

Physicochemical Profiling

The initial step involves characterizing the fundamental properties of the test article. This data dictates the formulation strategy and aids in the interpretation of subsequent pharmacokinetic results.

ParameterImportance & RationaleTarget Value/Consideration
Aqueous Solubility Determines the dissolution rate, a key factor for oral absorption (BCS Class II/IV compounds). Low solubility can lead to insufficient exposure.[12]Measure at pH 2.0, 4.5, and 7.4 to simulate GI tract conditions.
pKa The ionization state of the carboxylic acid affects solubility and membrane permeability. At pH > pKa, the compound is ionized (more soluble, less permeable).Crucial for predicting absorption site and selecting appropriate formulation excipients.
LogP / LogD Lipophilicity is a primary driver of membrane permeability. LogD at pH 7.4 is more physiologically relevant than LogP for ionizable compounds.A LogD7.4 in the range of 1-3 is often optimal for oral absorption, but this is target-dependent.
Crystal Form (Polymorphism) Different crystal forms can have vastly different solubilities and dissolution rates, impacting bioavailability.Characterize via XRPD or DSC to ensure consistency between batches used for studies.
Chemical Stability Degradation in the formulation vehicle or under physiological conditions can lead to inaccurate dosing and results.Assess stability in candidate vehicles and at relevant pH values and temperatures.
Formulation Strategy: Overcoming Bioavailability Hurdles

A common mistake is to default to a simple suspension for poorly soluble compounds. While easy to prepare, it often results in low and highly variable exposure. The goal of formulation is to present the compound to the gastrointestinal tract in a state that favors absorption.[13]

Decision-Making Flow for Formulation Development

G Start Start with Test Article Solubility Assess Aqueous Solubility (pH 2.0, 7.4) Start->Solubility HighSol Soluble (>1 mg/mL)? Solubility->HighSol SimpleSol Formulate as Aqueous Solution HighSol->SimpleSol Yes ComplexForm Advanced Formulation Required HighSol->ComplexForm No Lipid Lipid-Based Formulation (SEDDS, Oil Solution) ComplexForm->Lipid LogP > 3 Amorphous Amorphous Solid Dispersion (Spray Drying, HME) ComplexForm->Amorphous High Melting Point Nano Particle Size Reduction (Nanocrystals) ComplexForm->Nano BCS Class II G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo PK & Tolerability cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Characterization B In Vitro Assay (Potency & Selectivity) A->B C Formulation Development B->C D Pilot PK Study (Dose Range Finding) C->D E Acute Tolerability (MTD Assessment) D->E F Pivotal Efficacy Study (Disease Model) E->F G Satellite Group (PK/PD Analysis) F->G H Go/No-Go Decision (Lead Optimization or Preclinical Candidate) F->H G->H

Caption: Integrated workflow from compound to efficacy.

Section 3: Detailed In Vivo Protocols

The following protocols are presented as templates. Specific parameters (e.g., animal strain, cell line, dosing volume) must be optimized and validated for each specific compound and therapeutic hypothesis.

Protocol 1: Anti-Inflammatory Efficacy in Rat Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to inhibit acute inflammation.

Principle: Subplantar injection of carrageenan, a seaweed extract, induces a biphasic inflammatory response characterized by fluid accumulation (edema). The early phase is mediated by histamine and serotonin, while the late phase (3-5 hours) is mediated by prostaglandins and COX-2, which is the target for many anti-inflammatory drugs. [14] Step-by-Step Methodology:

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats (180-200g) are acclimated for at least 5 days.

  • Grouping and Fasting: Animals are randomized into groups (n=6-8 per group) and fasted overnight before the experiment to ensure consistent oral absorption.

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Article (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: The volume of the right hind paw of each rat is measured using a plethysmometer. This is the 0-hour reading.

  • Dosing: Animals are dosed orally (p.o.) with the vehicle, positive control, or test article.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point relative to baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered significant.

Protocol 2: Anti-Cancer Efficacy in a Human Xenograft Mouse Model

This model evaluates the ability of a compound to inhibit the growth of human tumors in an immunodeficient host.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., Nude, SCID, or NSG). Once tumors are established, treatment begins, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Acclimation: Female athymic nude mice (6-8 weeks old) are acclimated for one week.

  • Cell Culture and Implantation: A human cancer cell line (e.g., A549 - lung, MCF7 - breast) is cultured under sterile conditions. Cells are harvested, and 5 x 106 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Standard-of-care chemotherapy for that cancer type)

    • Group 3-4: Test Article (e.g., 25 mg/kg QD, 50 mg/kg QD, p.o.)

  • Treatment: Dosing is initiated and continues for a pre-determined period (e.g., 21-28 days). Animal body weight and clinical signs of toxicity are monitored 2-3 times weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm3) or at the end of the treatment period.

  • Data Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated as: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Secondary Endpoints: Body weight change (as a measure of toxicity), survival analysis.

    • Statistical Analysis: Tumor growth curves are analyzed using a repeated-measures two-way ANOVA. Endpoint tumor volumes are compared using one-way ANOVA.

Conclusion

The successful in vivo evaluation of isoxazole carboxylic acid derivatives is not a matter of simply selecting a disease model and administering the compound. It is a systematic, multi-disciplinary process that begins with rigorous physicochemical characterization and intelligent formulation design. By integrating this foundational work with ethically sound and scientifically robust animal models, researchers can establish a clear, defensible link between drug exposure and therapeutic effect. This methodical approach is essential for identifying promising clinical candidates and avoiding the costly failure of compounds that are potent in vitro but ineffective in a complex biological system.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). Royal Society of Chemistry. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Center for Biotechnology Information. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Center for Biotechnology Information. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). National Center for Biotechnology Information. [Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). National Center for Biotechnology Information. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]

  • Organotypic Models for Functional Drug Testing of Human Cancers. (n.d.). National Center for Biotechnology Information. [Link]

  • Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives. (n.d.). National Center for Biotechnology Information. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. (n.d.). European Medicines Agency. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • In Vivo Model Systems. (n.d.). Crown Bioscience. [Link]

  • Ethics of Animal Use in Research. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. (2025). ECA Academy. [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. [Link]

  • Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. [Link]

  • Code of Ethics for the Care and Use of Animals. (n.d.). University of Connecticut. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). Exaly. [Link]

  • The IACUC and Ethical Use of Animals in Research. (n.d.). University at Buffalo. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap. [Link]

  • Tissue-engineered Cancer Models in Drug Screening. (2022). Royal Society of Chemistry. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • Nonclinical Guidelines. (2018). European Medicines Agency. [Link]

  • FDA Requirements for Preclinical Studies. (2009). Karger Publishers. [Link]

  • Ethical Issues Concerning Animal Research Outside the Laboratory. (n.d.). ILAR Journal. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

  • Basic principles of non-clinical development. (n.d.). EUPATI Open Classroom. [Link]

  • Non-clinical: pharmacology and safety pharmacology. (n.d.). European Medicines Agency. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (CAS No. 1736-20-5)[1]. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot common problems and optimize your synthetic route.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity, reaction yield, and product purity. The most common pathway involves a cyclocondensation reaction between a β-ketoester and hydroxylamine, followed by hydrolysis of the resulting ester. This guide addresses the critical pain points in this process, offering solutions grounded in established chemical principles.

Section 1: General Synthetic Workflow

The synthesis is typically a two-stage process starting from an appropriately substituted β-ketoester. The overall workflow is outlined below.

Synthetic_Workflow cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Carboxylic Acid Formation start Ethyl 2-(2-fluorobenzoyl)acetoacetate + Hydroxylamine cyclization Cyclocondensation Reaction start->cyclization ester_product Ethyl 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylate cyclization->ester_product hydrolysis Ester Hydrolysis (Saponification) ester_product->hydrolysis acidification Acidification / Workup hydrolysis->acidification final_product 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid acidification->final_product

Caption: General two-stage workflow for the target acid synthesis.

Section 2: Troubleshooting Guide

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from either the cyclocondensation or hydrolysis stage.

  • In the Cyclocondensation Stage: Incomplete reaction is a common culprit. The reaction of the β-ketoester with hydroxylamine is sensitive to pH and temperature. A patent for a similar synthesis highlights the importance of temperature control (e.g., -20°C to 10°C) to minimize side reactions and improve the yield of the desired isoxazole ester[2].

    • Troubleshooting Action:

      • pH Control: Ensure the reaction medium is appropriately buffered. Using a weak base like sodium acetate is common. The pH should be maintained to ensure the nucleophilicity of hydroxylamine without causing its decomposition.

      • Temperature Management: Perform the addition of hydroxylamine at a reduced temperature (e.g., 0-5°C) to control the exotherm and prevent the formation of undesired byproducts.

      • Reaction Time: Monitor the reaction by TLC. Driving the reaction to completion is crucial before proceeding to workup.

  • In the Hydrolysis Stage: The isoxazole ring can be susceptible to cleavage under harsh hydrolytic conditions[3]. If conditions are too aggressive (e.g., high concentration of NaOH, high temperature for prolonged periods), you may be degrading your product, leading to a significant loss of material.

    • Troubleshooting Action:

      • Milder Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water solvent system, which is often effective at lower temperatures[4].

      • Careful Monitoring: Follow the disappearance of the starting ester by TLC. Once the reaction is complete, proceed immediately to acidification to avoid prolonged exposure to the basic medium.

      • Purification Loss: Ensure your purification method is optimized. If you are recrystallizing, perform small-scale solvent screening to find a system that provides good recovery of pure product.

Question 2: I'm observing a significant amount of an isomeric impurity, likely 5-(2-Fluoro-phenyl)-3-methyl-isoxazole-4-carboxylic acid. How can I control the regioselectivity?

Answer: This is the most critical challenge in this synthesis. The formation of the two possible regioisomers depends on which carbonyl group of the β-ketoester the hydroxylamine nitrogen attacks preferentially.

  • The Chemical Rationale: In ethyl 2-(2-fluorobenzoyl)acetoacetate, there are two electrophilic carbonyl carbons: the benzoyl carbonyl and the acetyl carbonyl. The regioselectivity is governed by the relative electrophilicity of these two centers. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl, but in this diketone system, the acetyl carbonyl is often the more reactive site for initial attack by hydroxylamine, leading to the desired 5-methylisoxazole product. However, reaction conditions can influence this selectivity.

  • Controlling Regioselectivity:

    • Pre-formation of an Enolate/Enol Ether: A highly effective strategy is to first convert the β-ketoester into a vinylogous ester (enol ether), such as ethyl 3-ethoxy-2-(2-fluorobenzoyl)but-2-enoate, by reacting it with an orthoformate[2]. This "protects" one of the carbonyls and directs the hydroxylamine to attack the remaining ketone, leading to a single isomer. A patented process for a similar molecule uses the reaction of ethyl acetoacetate with triethylorthoformate to form ethyl ethoxymethyleneacetoacetic ester, which then reacts with hydroxylamine to give high isomeric purity[2][5].

    • pH and Solvent Effects: The reaction's regioselectivity can be sensitive to the pH and solvent system. Running the reaction under mildly acidic to neutral conditions often favors the desired isomer.

The workflow below illustrates the preferred, regioselective approach.

Regioselective_Synthesis ketoester Ethyl 2-(2-fluorobenzoyl)acetoacetate enol_ether Formation of Enol Ether Intermediate ketoester->enol_ether orthoformate Triethyl Orthoformate orthoformate->enol_ether cyclization Regioselective Cyclization enol_ether->cyclization hydroxylamine Hydroxylamine hydroxylamine->cyclization ester_product SINGLE ISOMER Ethyl 3-(2-FP)-5-Me-isoxazole-4-carboxylate cyclization->ester_product

Caption: A workflow for ensuring high regioselectivity.

Question 3: The final hydrolysis step is problematic. Either the reaction is incomplete, or I'm degrading the isoxazole ring. What are the best practices for this saponification?

Answer: Hydrolysis of the isoxazole-4-carboxylate ester is a delicate balance. The ester can be sterically hindered, requiring robust conditions, yet the isoxazole ring is known to be unstable under strongly basic or acidic conditions[3].

  • Best Practices for Saponification:

    • Choice of Base and Solvent: Standard NaOH or KOH in aqueous ethanol can work, but must be carefully monitored[4]. A preferred method for sensitive substrates is using Lithium Hydroxide (LiOH) in a mixture of Tetrahydrofuran (THF) and water. THF helps solubilize the organic ester while LiOH is a strong base that often allows the reaction to proceed at room temperature, minimizing degradation.

    • Temperature Control: Start the hydrolysis at room temperature. If the reaction is sluggish (as monitored by TLC), gently warm the mixture to 40-50°C. Avoid prolonged refluxing if possible.

    • Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying. Add the acid (e.g., 1M HCl) slowly and with vigorous stirring to dissipate heat. A rapid, uncontrolled pH swing can cause localized heating and degradation. The goal is to precipitate the carboxylic acid product, which can then be filtered. A final pH of 2-3 is typically sufficient[6].

    • Workup: After filtration, wash the crude product with cold water to remove inorganic salts and then dry it thoroughly.

Question 4: My final product is difficult to purify. What are common side products and how can I remove them?

Answer: The primary impurities are the undesired regioisomer (discussed in Q2) and unreacted starting ester.

  • Removal of Unreacted Ester: If the hydrolysis is incomplete, the starting ester will contaminate your product. Since the product is an acid and the impurity is an ester, an acid-base extraction is highly effective.

    • Purification Protocol: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral ester impurity remains in the organic layer. Separate the layers, and then re-acidify the aqueous layer with cold HCl to precipitate the pure carboxylic acid. Filter, wash with cold water, and dry.

  • Removal of the Regioisomer: This is much more difficult as the isomer has very similar physical properties.

    • The Best Solution is Prevention: The most effective way to deal with the isomer is to prevent its formation using the regioselective method described in Q2.

    • If Isomers are Present: Fractional crystallization may be possible but is often inefficient. Preparative chromatography (either HPLC or column chromatography) would be the definitive method for separation, though it may not be practical for large-scale syntheses.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical quality parameters for my starting materials?

    • A: The ethyl 2-(2-fluorobenzoyl)acetoacetate should be of high purity (>98%). Any acidic or basic impurities can interfere with pH control during the cyclization. Hydroxylamine hydrochloride or sulfate should be dry and free-flowing; clumpy material may indicate decomposition. Always use anhydrous solvents where specified.

  • Q: Are there greener alternatives for the chlorination step if I need to make the acid chloride?

    • A: Yes. Traditional methods using thionyl chloride or phosphorus oxychloride generate significant acidic waste[7]. A greener and safer alternative is the use of bis(trichloromethyl) carbonate (triphosgene) with a catalytic amount of a base like N,N-dimethylformamide (DMF) or tetramethylurea in a solvent like toluene[7][8]. This reaction is often cleaner and avoids many of the issues associated with phosphorus- or sulfur-based reagents.

Section 4: Key Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylate

(This protocol is adapted from principles outlined in patents for similar isoxazole syntheses to ensure high regioselectivity[2][5].)

  • Materials:

    • Ethyl 2-(2-fluorobenzoyl)acetoacetate

    • Triethyl orthoformate

    • Acetic anhydride

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol, Water

  • Procedure: a. In a round-bottom flask equipped with a distillation head, combine ethyl 2-(2-fluorobenzoyl)acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.2 eq). b. Heat the mixture to 110-120°C. Ethanol and ethyl acetate will distill off. Continue heating for 2-3 hours until the distillation ceases. c. Cool the reaction mixture and remove any remaining volatiles under reduced pressure to yield the crude enol ether intermediate. d. In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water. Cool this solution to 0°C in an ice bath. e. Slowly add the crude enol ether intermediate from step (c) to the hydroxylamine solution, keeping the temperature below 10°C. f. Stir the reaction at room temperature overnight. Monitor for completion by TLC. g. Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester product, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (1M)

  • Procedure: a. Dissolve the isoxazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH monohydrate (2.0-3.0 eq) to the solution. c. Stir the mixture at room temperature. Monitor the reaction progress by TLC until all the starting ester has been consumed (typically 4-12 hours). d. Once complete, cool the flask in an ice bath. e. Slowly add 1M HCl with vigorous stirring until the pH of the solution is ~2. A white precipitate should form. f. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. g. Collect the solid product by vacuum filtration. h. Wash the filter cake with cold deionized water. i. Dry the product in a vacuum oven at 50°C to a constant weight.

Section 5: Data Summary Table

ParameterCyclocondensation StepHydrolysis Step
Key Reagents Hydroxylamine, Sodium AcetateLithium Hydroxide
Solvent Ethanol / WaterTHF / Water
Temperature 0°C to Room TempRoom Temp to 40°C
Typical Duration 12-24 hours4-12 hours
Common Issue Isomer formationRing degradation
Mitigation Use of enol ether intermediateUse mild base (LiOH), low temp
Expected Yield 75-90% (for the ester)>90% (for hydrolysis)

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bulletin Letters. [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). Journal of Organic Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.).
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • How to hydrolyze ester in presence of isoxazole moiety?. (2017). ResearchGate. [Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.). ResearchGate. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.).

Sources

Technical Support Center: Purification of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Purification Strategy - Acid-Base Extraction

Question 1: My crude product contains non-acidic impurities. What is the most efficient primary purification method?

Answer: For separating a carboxylic acid like this compound from neutral or basic impurities, acid-base extraction is the most effective and scalable initial step.[4][5] This technique leverages the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble salt, while non-acidic impurities remain in an organic solvent.[6][7]

Causality: The carboxylic acid group (R-COOH) is acidic enough to react with a weak base like sodium bicarbonate (NaHCO₃). This reaction forms the corresponding sodium carboxylate salt (R-COO⁻Na⁺), which is ionic and therefore highly soluble in the aqueous phase.[8] Neutral organic impurities lack this acidic proton and remain preferentially dissolved in the immiscible organic solvent.

Experimental Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the reaction. Allow the layers to separate fully. The top layer will typically be the organic phase (depending on the solvent's density) containing neutral impurities, while the bottom aqueous layer contains your desired product as its sodium salt.[5]

  • Isolation of Impurities: Drain the lower aqueous layer into a clean flask. You can wash the organic layer again with NaHCO₃ solution to ensure complete extraction of the acid. The organic layer can now be set aside or discarded.

  • Regeneration of the Acid: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2. Your purified carboxylic acid will precipitate out of the solution as a solid.[4][6]

  • Collection: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it thoroughly.

AcidBaseExtraction Crude Crude Product (in Organic Solvent) Funnel Separatory Funnel Crude->Funnel + NaHCO3 (aq) Aq_Layer Aqueous Layer (Product as Salt) Funnel->Aq_Layer Org_Layer Organic Layer (Neutral Impurities) Funnel->Org_Layer Separate Acidify Acidify with HCl (pH ~2) Aq_Layer->Acidify Filter Vacuum Filtration Acidify->Filter Precipitate Forms Pure Pure Solid Product Filter->Pure

Caption: Workflow for Acid-Base Extraction Purification.

Section 2: Crystallization & Recrystallization

Question 2: My product from extraction is still not pure enough, or it precipitated as an oil. How can I improve its purity and obtain a crystalline solid?

Answer: Recrystallization is the gold standard for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out, leaving impurities behind in the solvent.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
Product Fails to Crystallize - Solution is not saturated (too much solvent).- Cooling is too rapid.- Compound is highly soluble even at low temperatures.- Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of pure product.- Cool the solution slowly, first to room temp, then in an ice bath.
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling again.- Use a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, toluene/heptane).
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to just dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use a pre-heated funnel and flask for any hot filtration step to remove insoluble impurities.

Experimental Protocol: Recrystallization from a Co-Solvent System (Ethanol/Water)

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a good solvent (e.g., ethanol) dropwise at room temperature until it just dissolves. Then, add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. This indicates a suitable co-solvent system.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve it.

  • Induce Crystallization: While the solution is still hot, add water dropwise until you see persistent cloudiness. Add a final drop or two of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry completely.

Section 3: Chromatographic Purification

Question 3: My product is contaminated with an impurity that has similar acidity and solubility. Will chromatography work?

Answer: Yes, when acid-base extraction and recrystallization are insufficient, column chromatography is a powerful alternative. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[9] For a carboxylic acid, it is crucial to modify the mobile phase to ensure good peak shape and prevent streaking.

Causality: Silica gel is acidic. A carboxylic acid can interact strongly and sometimes irreversibly with the silica, leading to poor separation (tailing). To mitigate this, a small amount of a competitive acid, like acetic acid or formic acid, is often added to the mobile phase. This acid protonates the silica surface and the carboxylate groups, leading to cleaner elution.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column with silica gel (100-200 mesh is common for gravity chromatography).[9]

  • Mobile Phase (Eluent): A good starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate.[9] To this mixture, add 0.5-1% acetic acid. A typical gradient might start at 10% ethyl acetate in hexane and gradually increase in polarity.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your prepared column.

  • Elution: Begin running the mobile phase through the column, collecting fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

TroubleshootingTree Start Purification Successful? Purity Is Purity >95%? Start->Purity No End Process Complete Start->End Yes Yield Is Yield Acceptable? Purity->Yield Yes Recrystallize Perform Recrystallization Purity->Recrystallize No Yield->End Yes CheckLoss Analyze Aqueous & Organic Layers for Product Loss Yield->CheckLoss No CheckExtract Review Acid-Base Extraction Protocol Recrystallize->Purity Re-evaluate Chromatography Consider Column Chromatography Recrystallize->Chromatography If Impurity Persists CheckLoss->CheckExtract OptimizeCool Optimize Crystallization (Slower Cooling, Seeding) CheckLoss->OptimizeCool

Caption: Decision Tree for Purification Troubleshooting.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • JoVE. (2020). Extraction - Concept. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Sreeramulu, J., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 6(4), 715-719. [Link]

  • Al-Mulla, A. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(15), 4997. [Link]

  • Wang, Z., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(11), 1566. [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • National Institutes of Health. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Polymers in Medicine. (2020). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. [Link]

  • National Institutes of Health. (2001). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. [Link]

  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

Sources

Side reactions in the synthesis of substituted isoxazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by scientific literature.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of substituted isoxazoles.

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield, and I suspect my nitrile oxide intermediate is not stable. What's happening and how can I fix it?

A1: A common issue in isoxazole synthesis via 1,3-dipolar cycloaddition is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1][2][3] This side reaction consumes the nitrile oxide, leading to a lower yield of the desired isoxazole.

Prevention Strategy:

The most effective way to prevent dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This ensures that the concentration of the nitrile oxide remains low at any given time, favoring the desired cycloaddition over dimerization.[1][2] Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the dipolarophile is also highly recommended.[1][4]

Q2: I am getting a mixture of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in the Claisen synthesis or with unsymmetrical alkynes in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by a combination of steric and electronic factors of the reactants.[1]

Strategies for Improving Regioselectivity:

  • For 1,3-Dipolar Cycloadditions:

    • Catalysis: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) is a well-established method for selectively obtaining 3,5-disubstituted isoxazoles from terminal alkynes.[5][6] Ruthenium catalysts can also be employed to favor the formation of the 1,5-isomer in triazole synthesis, a related Huisgen cycloaddition, and similar principles can be explored for isoxazoles.[7]

    • Solvent and Temperature: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents and adjusting the reaction temperature can favor one regioisomer over another.[1]

    • Reactant Modification: Altering the electronic properties of the substituents on the nitrile oxide or the alkyne can direct the cycloaddition to the desired regioisomer. Frontier Molecular Orbital (FMO) theory can be a useful predictive tool in this regard.[8][9]

  • For Claisen Isoxazole Synthesis:

    • pH Adjustment: The reaction pH can significantly impact the regiochemical outcome. Acidic conditions often favor one isomer.[1]

    • Use of β-Enamino Diketones: The use of β-enamino diketones as precursors, in conjunction with a Lewis acid like BF₃·OEt₂, allows for tunable and highly regioselective synthesis of different isoxazole isomers.[5][10]

Q3: My isoxazole product seems to be decomposing during workup or purification. Are isoxazoles generally unstable?

A3: While the isoxazole ring is aromatic and generally stable, it can be sensitive to certain conditions due to the relatively weak N-O bond.[1]

Conditions to Avoid:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange, often to an oxazole via an acyl azirine intermediate.[11][12]

If you suspect product decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.[1]

Q4: I am struggling with the purification of my crude isoxazole product. What are some effective strategies?

A4: Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Purification Tips:

  • Column Chromatography: This is the most common and effective method.

  • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find conditions that provide the best separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.[1]

  • Alternative Purification Techniques: For challenging separations, techniques like preparative HPLC or crystallization may be necessary.

Troubleshooting Guides

Issue 1: Low or No Yield in Isoxazole Synthesis

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

graph Low_Yield_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Troubleshooting Low Yield", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

Start [label="Low or No Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Verify Starting Material Integrity\n(Purity, Reactivity, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Optimize Reaction Conditions\n(Temperature, Time, Solvent, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Intermediate [label="Assess Intermediate Stability\n(e.g., Nitrile Oxide Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_SM [label="Purify/Replace Starting Materials", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Systematic Screening of Conditions\n(e.g., Use Ultrasound Irradiation)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Intermediate [label="Use in situ Generation\nSlow Addition Protocols", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_SM; Start -> Check_Conditions; Start -> Check_Intermediate; Check_SM -> Solution_SM; Check_Conditions -> Solution_Conditions; Check_Intermediate -> Solution_Intermediate; }

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Detailed Checks:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect their reactivity.[1]

    • Stability: For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is crucial.[1]

  • Reaction Conditions:

    • Temperature: Some reactions require precise temperature control. For example, the in situ generation of nitrile oxides may need to be performed at a low temperature to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while excessively long times can result in product degradation.[1]

    • Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the yield. Consider screening different options.[1] Ultrasound irradiation has been shown to improve yields and reduce reaction times in some cases.[13]

  • Intermediate Stability (for 1,3-Dipolar Cycloadditions):

    • As mentioned in the FAQs, nitrile oxides are prone to dimerization.[1][2] To mitigate this, generate the nitrile oxide in situ and ensure the dipolarophile is readily available to react.[1]

Issue 2: Controlling Regioselectivity

The formation of a mixture of regioisomers is a common problem.[1] The following decision tree can help in addressing this issue.

graph Regioselectivity_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Troubleshooting Regioselectivity", labelloc=t, fontsize=16, fontname="Helvetica-Bold"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, margin=0.2]; edge [fontname="Helvetica", fontsize=10];

Start [label="Mixture of Regioisomers Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synthesis_Method [label="Which Synthesis Method?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Claisen [label="Claisen Synthesis\n(1,3-Dicarbonyl + Hydroxylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="1,3-Dipolar Cycloaddition\n(Nitrile Oxide + Alkyne)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Claisen_Solutions [label="Modify Reaction Conditions:\n- Adjust pH (acidic conditions often favor one isomer)\n- Change solvent (e.g., EtOH vs. MeCN)\n- Use β-enamino diketone derivatives for better control", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition_Solutions [label="Modify Conditions/Reagents:\n- Change solvent polarity\n- Add a Lewis acid or metal catalyst (Cu, Ru)\n- Modify electronic properties of alkyne or nitrile oxide\n- Use internal alkynes for 3,4,5-trisubstituted isoxazoles", fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Selectivity [label="Improved Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Synthesis_Method; Synthesis_Method -> Claisen [label="Claisen"]; Synthesis_Method -> Cycloaddition [label="Cycloaddition"]; Claisen -> Claisen_Solutions; Cycloaddition -> Cycloaddition_Solutions; Claisen_Solutions -> Improved_Selectivity; Cycloaddition_Solutions -> Improved_Selectivity; }

Caption: A decision-making flowchart for addressing regioselectivity issues.

Quantitative Data on Regioselectivity Control:

The following table summarizes the effect of a Lewis acid catalyst on the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone.

EntryBF₃·OEt₂ (equiv.)SolventAdditiveRegioisomeric Ratio (3,4- : 3,5-)Isolated Yield (%)
11.5CH₂Cl₂-70:3070
22.0CH₂Cl₂-85:1575
32.5CH₂Cl₂-85:1573
42.0MeCNYes90:1079
52.0THFYes80:2072
Data adapted from a study on the regioselective synthesis of isoxazoles.[1][10]

Experimental Protocols

Protocol 1: In situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne to minimize furoxan formation.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq) or Chloramine-T

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., THF, CH₂Cl₂, Ethyl Acetate)

Procedure:

  • Dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or slurry of NCS (1.1 eq) in the same solvent.

  • To the stirred solution of aldoxime and alkyne, add the triethylamine (1.5 eq).

  • Slowly add the NCS solution/slurry dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to keep the concentration of the intermediate hydroximoyl chloride and the subsequent nitrile oxide low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This method of slow, in situ generation significantly reduces the rate of nitrile oxide dimerization, thereby improving the yield of the desired isoxazole.[1][5]

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH. Available at: [Link]

  • Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC - NIH. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. - ResearchGate. Available at: [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]

  • Isoxazole - Wikipedia. Available at: [Link]

  • Regioselective Synthesis of Isoxazoles from Ynones. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study - RSC Publishing. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available at: [Link]

  • Synthesis of poly substituted isoxazoles via a one-pot cascade reaction - ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. Available at: [Link]

  • synthesis of isoxazoles - YouTube. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC - NIH. Available at: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH. Available at: [Link]

  • (PDF) Comprehensive Review on Huisgen's Cycloaddition Reactions - ResearchGate. Available at: [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]

  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis and improve your overall yield and purity. This molecule is structurally analogous to A77 1726, the active metabolite of the immunomodulatory drug Leflunomide, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[1][2]

Synthesis Overview: A Two-Stage Approach

The most common and reliable synthetic route involves two primary stages:

  • Cyclocondensation: Formation of the isoxazole ring by reacting a β-ketoester intermediate with hydroxylamine to yield an ethyl ester.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Each stage presents unique challenges that can impact yield and purity. This guide is structured to address these issues directly in a question-and-answer format.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Saponification (Hydrolysis) A Ethyl 2-(2-fluorobenzoyl)acetoacetate C Ethyl 3-(2-fluorophenyl)-5-methyl- isoxazole-4-carboxylate A->C Base (e.g., NaOAc) Solvent (e.g., EtOH) B Hydroxylamine (NH2OH) B->C D Ethyl Ester Intermediate F 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid D->F Solvent (e.g., THF/H2O) Acidic Workup E Base (e.g., LiOH) or Acid (e.g., H2SO4) E->F

Caption: General two-stage workflow for the synthesis.

Troubleshooting Guide & FAQs

Part 1: Isoxazole Ring Formation (Cyclocondensation)

This first stage is critical for establishing the core heterocyclic structure. Low yields and isomeric impurities are the most frequently encountered problems.

Q1: My cyclocondensation reaction to form the ethyl ester intermediate is giving a low yield. What are the critical parameters to optimize?

Answer: Low yield in this Claisen-type isoxazole synthesis often stems from four key areas: the quality of the starting materials, the generation of free hydroxylamine, temperature control, and reaction pH.[3][4]

1. Purity of β-Ketoester: The starting material, ethyl 2-(2-fluorobenzoyl)acetoacetate, must be of high purity. Incomplete prior reactions or residual catalysts can interfere with the cyclization. It is recommended to purify the β-ketoester via vacuum distillation or column chromatography before use.

2. Generation of Free Hydroxylamine: Hydroxylamine is typically supplied as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate. A base is required to liberate the free, nucleophilic hydroxylamine in situ.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the hydroxylamine salt and a mild base like sodium acetate.
  • Base Choice: Strong bases (e.g., NaOH, KOH) can promote side reactions of the β-ketoester.[5] Sodium acetate is an excellent choice as it buffers the reaction, maintaining a mildly acidic to neutral pH which is optimal for the condensation.[6]

3. Temperature Control: This reaction is exothermic. Poor temperature control can lead to the formation of byproducts.

  • Recommended Range: Maintain the reaction temperature between -5°C and 10°C, especially during the addition of the β-ketoester.[7] Running the reaction at elevated temperatures significantly reduces yield.

4. Solvent System: Anhydrous ethanol is the most commonly used solvent. Ensure you are using a dry solvent, as excess water can interfere with the condensation.

G cluster_checks start Low Yield Observed check_reagents Check Reagent Purity (β-Ketoester, NH2OH·HCl) start->check_reagents check_base Verify Base Stoichiometry (1.1-1.2 eq. NaOAc) check_reagents->check_base Purity OK check_temp Confirm Temperature Control (-5 to 10 °C) check_base->check_temp Stoichiometry OK check_solvent Ensure Anhydrous Solvent (e.g., Dry EtOH) check_temp->check_solvent Temp OK end_node Yield Improved check_solvent->end_node Solvent OK

Caption: Troubleshooting flowchart for low cyclization yield.

Q2: I am observing the formation of an isomeric byproduct, ethyl 3-methyl-5-(2-fluorophenyl)isoxazole-4-carboxylate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[3][8] The desired product results from the nucleophilic attack of the hydroxylamine's nitrogen on the more electrophilic ketone carbonyl, followed by condensation with the ester's carbonyl group. The undesired isomer comes from the reverse.

To favor the desired 3-aryl-5-methyl isomer:

  • Maintain a Mildly Acidic pH: The reaction should be run under slightly acidic to neutral conditions (pH 5-7). This protonates the ketone carbonyl, making it significantly more electrophilic than the ester carbonyl and directing the initial attack of hydroxylamine. Using a buffered system like hydroxylamine hydrochloride with sodium acetate helps maintain this pH range.[9]

  • Low Temperature: As mentioned for yield, low temperatures (-5 to 10 °C) are crucial. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired reaction pathway, leading to a mixture of isomers.[7]

  • Avoid Strong Bases: The use of strong bases like sodium hydroxide or ethoxide can generate an enolate that reacts indiscriminately, leading to poor regioselectivity.

Part 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the stable ethyl ester. The primary challenge here is to achieve complete conversion without cleaving the N-O bond of the isoxazole ring, which can be sensitive to harsh conditions.[3]

Q3: I am struggling to hydrolyze the ethyl ester to the carboxylic acid without degrading the isoxazole ring. What are the recommended conditions?

Answer: The isoxazole ring can be susceptible to opening under either strongly basic or strongly acidic conditions, especially with prolonged heating.[3][10] Therefore, milder, carefully controlled hydrolysis conditions are paramount.

ConditionReagentsTemperatureProsCons
Mild Basic LiOH·H₂O (2-4 eq.) in THF/H₂O (e.g., 3:1)Room TempHigh selectivity, minimal ring degradation.[10]Can be slower, may require overnight stirring.
Acidic H₂SO₄ (e.g., 50%) in H₂O/Dioxane50-70 °CEffective for stubborn esters.Higher risk of ring cleavage if overheated or run too long.[9]
Harsh Basic NaOH or KOH in EtOH/H₂ORefluxFast reaction.High risk of byproduct formation and isoxazole ring opening. Not recommended.

Recommendation: Start with lithium hydroxide (LiOH) at room temperature. It is generally the most reliable method for hydrolyzing esters on sensitive heterocyclic systems. Monitor the reaction by TLC until the starting ester spot has disappeared.

Q4: My hydrolysis reaction is incomplete. How can I drive it to completion?

Answer: An incomplete hydrolysis is usually due to insufficient reagent, phase separation, or inadequate reaction time.

  • Increase Reagent Stoichiometry: If using LiOH, increase the equivalents to 3 or 4.

  • Improve Solubility: Ensure a homogenous solution. The use of a co-solvent like tetrahydrofuran (THF) or dioxane is essential to solubilize the organic ester in the aqueous base.[11] If the mixture is biphasic, add more co-solvent until it becomes clear.

  • Increase Temperature (with caution): If the reaction is stalled at room temperature after 24 hours, gently warm the mixture to 40-50°C and monitor closely by TLC. Avoid high temperatures.

  • Use Excess Water (for acidic hydrolysis): For acid-catalyzed hydrolysis, the reaction is an equilibrium. Using a large excess of water helps drive the equilibrium toward the carboxylic acid product.[11]

Q5: The final product is difficult to purify. What are the best practices for isolation and workup?

Answer: Proper workup is critical for isolating a pure carboxylic acid.

  • Quenching and Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. If you used an organic co-solvent like THF or dioxane, remove it under reduced pressure (rotary evaporator).

  • Acidification: Dilute the remaining aqueous solution with cold water. Slowly and carefully acidify the solution to pH 2-3 using cold 1N or 2N HCl. The carboxylic acid is insoluble in acidic water and should precipitate as a solid. Constant stirring during acidification helps form a manageable solid rather than an oil.

  • Extraction/Filtration:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and then wash with a non-polar solvent like hexanes to remove any unreacted ester.

    • If the product oils out or remains in solution: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Crystallization: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. The crude solid can then be purified by recrystallization. Screen for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes, or toluene).[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

  • Add anhydrous ethanol to the flask to form a slurry. Cool the mixture to 0°C in an ice-salt bath.

  • In a separate flask, dissolve ethyl 2-(2-fluorobenzoyl)acetoacetate (1.0 eq.) in a minimal amount of anhydrous ethanol.

  • Slowly add the solution of the β-ketoester to the cold hydroxylamine slurry dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir overnight (16-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq.) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2N HCl with vigorous stirring. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the purified solid product under high vacuum. A final recrystallization from a suitable solvent (e.g., ethanol/water) can be performed if necessary to achieve higher purity.

References
  • Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride. Chinese Journal of Modern Applied Pharmacy, 25(4), 308-309. [Source: Guidechem]
  • BenchChem (2025). An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. [Source: BenchChem]
  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Source: Beilstein Journals]
  • M. O. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC - PubMed Central. [Link]

  • BenchChem. (2025).
  • Chen, Z., et al. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. [Link]

  • M. K., et al. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. PMC - PubMed Central. [Link]

  • Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Source: Beilstein Journals]
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? [Link]

  • Request PDF. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]

  • H. K., et al. (2017). The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. PMC - NIH. [Link]

  • Biniecka, M., et al. (2016). SAT0040 The Active Metabolite of Leflunomide, A77 1726, Attenuates Arthritis Severity in Mice with Spontaneous Arthritis via Induction of Heme Oxygenase-1. Annals of the Rheumatic Diseases. [Link]

  • Burger, D., et al. (2003). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • MDPI. (2025). Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Google Patents. (1992).

Sources

Troubleshooting low bioactivity of synthesized isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Compound Bioactivity

Welcome to the technical support center for troubleshooting the bioactivity of novel isoxazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of screening newly synthesized isoxazole derivatives. As a five-membered heterocycle, the isoxazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] However, the journey from a successful synthesis to a validated bioactive hit is often fraught with challenges. This resource provides a structured, experience-driven approach to diagnosing and resolving issues of low or inconsistent bioactivity in your experimental pipeline.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions you may have when your experimental results deviate from expectations.

Q1: My isoxazole compound is pure by NMR and LC-MS, but shows low or no bioactivity. What are the primary areas to investigate?

The following workflow provides a logical sequence for troubleshooting.

G Start Low/No Bioactivity Observed Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Scrutinize Assay Fidelity Compound->Assay If compound integrity is confirmed Purity Purity & Isomerism Check Compound->Purity  Confirm structure Stability Stability Assessment Compound->Stability  Assess degradation SAR Step 3: Analyze Structure-Activity Relationship (SAR) Assay->SAR If assay is performing correctly Controls Controls & Reagents Check Assay->Controls Protocol Protocol & Environment Check Assay->Protocol Matrix Matrix Interference Check Assay->Matrix Conclusion Conclusion: Compound is likely inactive due to inherent structural features. SAR->Conclusion

Caption: General troubleshooting workflow for low bioactivity.

Q2: How can I confirm my compound's identity and rule out isomeric impurities that might be inactive?

While standard ¹H NMR and LC-MS are excellent for initial confirmation, they may not reveal subtle issues like the presence of an inactive regioisomer, which can arise during synthesis.[3] For instance, in reactions involving 1,3-dicarbonyl compounds and hydroxylamine, different regioisomers can form.[4]

Causality: Different isomers can present vastly different three-dimensional shapes and electronic profiles to a biological target, leading to dramatic differences in binding affinity and activity.[5]

Recommended Actions:

  • Re-evaluate Spectroscopic Data: Scrutinize your NMR (¹H, ¹³C, and ideally 2D spectra like HSQC/HMBC) and high-resolution mass spectrometry (HRMS) data. Ensure every signal is accounted for and consistent with the target structure.

  • Employ Orthogonal Analytical Techniques: Use a different HPLC column or an alternative chromatographic method (e.g., SFC) to search for co-eluting impurities.

  • Single Crystal X-ray Diffractometry: If possible, growing a crystal for X-ray crystallography provides unambiguous structural confirmation, including stereochemistry and the precise arrangement of substituents.[6]

Technique Primary Purpose for Troubleshooting Bioactivity
¹H, ¹³C, 2D NMR Confirms covalent structure, detects isomeric impurities.
HRMS Confirms elemental composition (molecular formula).[7]
HPLC/UPLC Assesses purity and resolves isomers/impurities.[7][8]
FT-IR Confirms the presence of key functional groups.[9][10]
Elemental Analysis Verifies the percentage composition of C, H, N, etc.[7]
X-ray Crystallography Provides definitive, unambiguous 3D structure.[6]
Caption: Key analytical techniques for isoxazole characterization.
Q3: My compound seems correct. Could it be unstable under assay conditions? How do I test for compound stability?

The isoxazole ring, particularly the N-O bond, can be susceptible to cleavage under certain conditions, such as the presence of strong bases, reducing agents, or even specific metabolic enzymes in cellular assays.[11][12] For example, the drug Leflunomide is known to undergo base-catalyzed ring opening, which is accelerated at physiological temperatures.[12]

Causality: If your compound degrades in the assay buffer or inside the cells before it can reach its target, the apparent activity will be low or nonexistent.

G Start Incubate Compound in Assay Medium (e.g., Buffer + Serum) Timepoints Sample at Multiple Timepoints (e.g., 0h, 2h, 24h) Start->Timepoints Analysis Analyze Samples by LC-MS Timepoints->Analysis Decision Parent Compound Peak Area >95% of T=0? Analysis->Decision Stable Compound is Stable Decision->Stable Yes Unstable Compound is Unstable. Identify Degradant. Modify Assay. Decision->Unstable No

Caption: Workflow for assessing compound stability in assay media.

  • Preparation: Prepare a stock solution of your isoxazole compound in DMSO. Create a working solution by diluting the stock into your complete assay medium (including buffer, serum, etc.) to the final assay concentration.

  • Incubation: Aliquot the working solution into several vials. Place them in the same incubator used for the biological assay (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), remove one vial.

  • Quenching: Immediately stop any potential degradation by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. Significant reduction indicates instability. Look for the appearance of new peaks, which could be degradants.

Q4: The compound is stable. How do I troubleshoot the biological assay itself for false negatives?

If the compound is structurally correct and stable, the assay itself is the next logical focus. False negatives in bioassays can arise from numerous sources.[13]

Causality: Flaws in assay design or execution can prevent the detection of a real biological effect. This can be due to reagent failure, environmental factors, or interference from the sample matrix.[14]

Potential Problem Recommended Solution Rationale
Reagent Degradation Check expiration dates. Aliquot and store reagents, especially enzymes and antibodies, at the correct temperatures as specified by the manufacturer.[13]Repeated freeze-thaw cycles or improper storage can destroy critical reagents, leading to a complete loss of signal.[15]
Control Failure Ensure your positive control shows a robust signal and your negative (vehicle) control shows a baseline signal.If controls fail, the entire experiment is invalid. A weak positive control may indicate reagent or cell health issues.[16]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.[13]Inaccurate dispensing leads to variability and can produce a flat or non-linear dose-response curve.
Edge Effects Avoid using the outer wells of 96- or 384-well plates, or fill them with sterile media/PBS to create a humidity barrier.[16]Evaporation is higher in outer wells, concentrating reagents and affecting cell health, leading to skewed data.
Sample Matrix Interference Perform a "spike and recovery" experiment. Add a known amount of a control agonist/antagonist to your sample matrix and a clean buffer to see if the activity is recovered.[14]Components in your compound's solvent (e.g., high DMSO concentration) or the biological sample itself can inhibit assay enzymes or interfere with detection.
Q5: I've ruled out compound and assay issues. Could the structure-activity relationship (SAR) be the reason for low activity?

Yes. It is entirely possible that your synthesized molecule is pure, stable, and tested in a robust assay, but is simply inactive due to its specific chemical structure. SAR for isoxazoles is complex and highly dependent on the biological target.[6][17]

Causality: Seemingly minor structural changes can have a profound impact on biological activity. For example, moving a substituent from the para to the ortho position on a phenyl ring can introduce steric hindrance that prevents the molecule from binding to its target.[17] Similarly, changing an electron-donating group to an electron-withdrawing group can alter the electronic properties of the isoxazole ring, affecting key interactions.[5][18]

Next Steps:

  • Consult the Literature: Review SAR studies for isoxazole derivatives active against your target or similar targets.[5][19]

  • Computational Modeling: Use molecular docking to predict how your compound might bind to the target protein. This can reveal potential steric clashes or missed binding interactions.

  • Synthesize Analogs: Plan the synthesis of a small set of analogs with systematic variations to probe the SAR. For instance, vary the substituents on a key phenyl ring or alter the substitution pattern on the isoxazole core itself.[17]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, concept-oriented questions about isoxazole bioactivity.

Q1: What are the most critical structural features of isoxazoles that influence their bioactivity?

The bioactivity of an isoxazole derivative is not determined by the core alone but by the interplay of the core and its substituents. Key features include:

  • The Isoxazole Core: It acts as a rigid scaffold to position substituents in a specific 3D orientation. Its electron-rich nature allows for π-π stacking and other electronic interactions.[5]

  • Substituents at C3, C4, and C5: These are the primary points of diversification and are critical for target recognition. The size, electronics (electron-donating/withdrawing), and hydrogen-bonding capacity of these groups dictate the compound's affinity and selectivity.[5][17]

  • The N-O Bond: This is the weakest bond in the ring and can be a site for metabolic transformation or bioactivation, which can sometimes be a requirement for activity.[20][21]

Caption: Key structural features of the isoxazole scaffold influencing bioactivity.

Q2: What are common pitfalls during isoxazole synthesis that can lead to inactive products?

The choice of synthetic route can significantly impact the purity and isomeric composition of the final product.[4][22]

  • Regioisomer Formation: As mentioned, reactions of unsymmetrical 1,3-dicarbonyls with hydroxylamine can yield two different regioisomers. Careful reaction control and rigorous purification/characterization are needed to isolate the desired product.

  • Intermediate Instability: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediates can be unstable and prone to dimerization if not generated and consumed effectively in situ.[11]

  • Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures can sometimes lead to rearrangement or decomposition of the isoxazole ring itself, even during synthesis.[2][11] Green chemistry approaches using milder conditions, such as ultrasound-assisted synthesis, can sometimes mitigate these issues.[2]

Q3: How does the substitution pattern (e.g., at C3, C4, C5) on the isoxazole ring typically affect its pharmacological properties?

While target-specific, some general trends have been observed:

  • 3,5-Disubstituted Isoxazoles: This is a very common and successful substitution pattern. Often, a group at C3 will be a key recognition element (e.g., mimicking an acetyl-lysine in bromodomain inhibitors), while a larger, more complex group at C5 explores other pockets of the binding site.[21]

  • C4 Substitution: The C4 position is often used to modulate properties. Small substituents can fine-tune electronics or block metabolic attack. Bulky substituents at C4 are less common as they can disrupt the overall planarity and binding. However, attaching moieties like a benzoic acid at C4 has been shown to be optimal for certain targets.[17]

  • Trisubstituted Isoxazoles: 3,4,5-trisubstituted isoxazoles offer the most structural complexity, allowing for precise tuning of the molecule's interaction with its target.[17]

Q4: Are there specific functional groups that are known to enhance or diminish the bioactivity of isoxazole derivatives?

Yes, extensive SAR studies have identified certain groups that frequently modulate activity:

  • Enhancing Groups:

    • Halogens (Cl, Br): Often improve potency through halogen bonding or by increasing lipophilicity to improve cell permeability.[6]

    • Methoxy (-OCH₃) Groups: Electron-donating groups on attached aryl rings can enhance activity in many systems.[5][18]

    • Hydrogen Bond Donors/Acceptors: Groups like amides or N-heterocycles (e.g., pyrrole) can form critical hydrogen bonds with the target protein, significantly increasing potency.[17]

  • Diminishing Groups:

    • Sterically Hindered Groups: Bulky groups placed in the wrong position (e.g., ortho on a phenyl ring) can prevent the compound from fitting into the binding site.[17]

    • Metabolically Labile Groups: Certain groups may be quickly metabolized in vivo or in cellular assays, leading to rapid inactivation.

    • Linker Chemistry: The nature of a linker connecting an aryl group to the isoxazole can be critical. For one target, an ether linkage was optimal, a thioether significantly decreased potency, and a methylated amine linker abolished activity completely.[17]

References

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed, NIH.[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central.[Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate.[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.[Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.[Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.[Link]

  • Troubleshooting. BioAssay Systems.[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PubMed Central.[Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.[Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate.[Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.[Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central.[Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.[Link]

  • Assay Troubleshooting. MB.[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.[Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.[Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.[Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central, NIH.[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.[Link]

  • 93 questions with answers in ISOXAZOLES | Science topic. ResearchGate.[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

Sources

Stability issues of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Addressing Common Stability Issues

Issue 1: Decreasing Compound Concentration in Aqueous Buffers Over Time

Question: I'm observing a progressive loss of my compound, this compound, in an aqueous buffer (pH 7.4) at room temperature during my assay development. What could be the cause, and how can I mitigate this?

Answer:

This observation likely points to the hydrolytic instability of the isoxazole ring, particularly under neutral to basic conditions. The isoxazole ring can be susceptible to cleavage, a process that is often accelerated by increased pH and temperature.[1]

The core of the issue lies in the base-catalyzed ring opening of the isoxazole moiety. At neutral and particularly at basic pH, the isoxazole ring can undergo hydrolysis.[1] For a structurally related compound, leflunomide, which also contains a 5-methylisoxazole ring, decomposition is noticeable at 37°C in a pH 7.4 buffer.[1] This suggests that even at physiological pH, thermal stress can promote degradation.

To confirm and address this instability, a systematic approach is necessary. This process is a simplified version of a forced degradation study, which is crucial for understanding a compound's intrinsic stability.[2][3][4][5][6]

Objective: To assess the pH-dependent and temperature-dependent stability of this compound in aqueous solutions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffers (pH 4.0, 7.4) and borate buffer (pH 10.0)

  • HPLC system with a UV detector and a C18 column[7]

  • Incubator or water bath

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Working Solution Preparation: Dilute the stock solution into the different pH buffers (4.0, 7.4, and 10.0) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature. Incubate one set of samples at room temperature (25°C) and another at an elevated temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition. Quench any further degradation by adding an equal volume of acetonitrile and store at -20°C until analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[7]

  • Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

pHTemperature (°C)Stability Observation (after 24h)Recommended Action
4.025Generally StablePreferred for short-term storage of aqueous solutions.
7.425Minor Degradation PossibleUse fresh solutions; minimize storage time.
7.437Noticeable DegradationAvoid prolonged incubation at physiological temperatures.
10.025Significant DegradationAvoid basic conditions.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis During Amide Coupling Reactions

Question: I am using this compound for an amide coupling reaction. My HPLC chromatogram shows the consumption of the starting material but also multiple unexpected peaks alongside my desired product. What are these byproducts?

Answer:

The formation of byproducts in amide coupling reactions is a common challenge.[8] With a substrate like this compound, these impurities can arise from several sources: side reactions of the coupling reagents, instability of the activated carboxylic acid intermediate, or degradation of the isoxazole ring under the reaction conditions.

  • Side Reactions with Coupling Reagents:

    • Carbodiimides (e.g., DCC, EDC): These can lead to the formation of N-acylurea byproducts. While often insoluble (in the case of DCU from DCC), they can sometimes complicate purification. Additives like HOBt or HOAt are often used to suppress this and other side reactions, such as racemization.[8]

    • Uronium/Aminium Reagents (e.g., HATU, HBTU): These can react with the amine nucleophile to form guanidinium byproducts. To mitigate this, the carboxylic acid should be pre-activated with the coupling reagent before the amine is introduced.

  • Instability of the Activated Intermediate: The activated carboxylic acid (e.g., O-acylisourea, active ester) is a high-energy intermediate. If the amine is not added promptly or is not sufficiently nucleophilic, this intermediate can rearrange or react with other species in the mixture.

  • Ring Opening of the Isoxazole: If the reaction conditions are basic (e.g., using an excess of a tertiary amine base like triethylamine or DIPEA) and involve heating, there is a risk of base-catalyzed hydrolysis or rearrangement of the isoxazole ring.[1][9]

This workflow helps to systematically identify and minimize byproduct formation.

Caption: Troubleshooting workflow for amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid Form: The compound in its solid, crystalline form is generally stable. It should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11][12] Standard room temperature is typically acceptable for short-to-medium term storage.

  • Solutions:

    • Organic Solvents (e.g., DMSO, DMF, Acetonitrile): Solutions in anhydrous aprotic solvents are relatively stable. For long-term storage, it is advisable to store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: As discussed, the compound is susceptible to hydrolysis, especially at neutral to basic pH.[1] If aqueous solutions are necessary, they should be prepared fresh in a slightly acidic buffer (pH 4-5) and used immediately. Avoid storing aqueous solutions for extended periods.

Q2: Is this compound sensitive to light?

A2: Yes, isoxazole-containing compounds can be sensitive to ultraviolet (UV) light. The N-O bond in the isoxazole ring is relatively weak and can undergo cleavage upon UV irradiation, leading to rearrangement or degradation.[13][14][15] Therefore, it is best practice to protect the solid compound and its solutions from direct light, for example, by using amber vials or covering vessels with aluminum foil. Photostability studies, as part of forced degradation, are recommended to quantify this sensitivity if the compound is intended for applications where light exposure is a concern.[2][16]

Q3: Can I use strong acids or bases during workup or purification?

A3: Caution is advised.

  • Strong Bases: Avoid strong bases (e.g., NaOH, KOH) even during aqueous workups, as they can rapidly catalyze the opening of the isoxazole ring.[1][9] A mild base like sodium bicarbonate in a brief aqueous wash is generally acceptable, but prolonged contact should be avoided.

  • Strong Acids: The isoxazole ring is generally more stable under acidic conditions than basic ones.[1] Strong acids like HCl or H2SO4 are often used to hydrolyze isoxazole esters to the corresponding carboxylic acid.[9] However, extremely harsh acidic conditions (e.g., concentrated acid with prolonged heating) could potentially lead to other degradation pathways. For purification via chromatography, using modifiers like formic acid or acetic acid in the mobile phase is standard and safe.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: The primary technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products, ensuring that the measurement of the parent peak is accurate and not inflated by co-eluting impurities.[5]

  • Methodology: A reverse-phase C18 column is commonly used.[7] A gradient elution method, starting with a high aqueous component and ramping up the organic solvent (e.g., acetonitrile or methanol), is effective for separating compounds with different polarities. The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase helps to ensure good peak shape for the carboxylic acid.

  • Peak Purity and Identification: Coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended. This allows for the confirmation of the parent compound's mass and the determination of the masses of any degradation products, which is the first step in identifying their structures.

The following diagram illustrates the potential base-catalyzed hydrolysis of the isoxazole ring, a primary stability concern.

G start 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid intermediate β-Keto-enamine Intermediate start->intermediate  Base (OH⁻), H₂O (Ring Opening) product1 Degradation Product 1 (e.g., Amide/Acid from nitrile hydrolysis) intermediate->product1 Further Hydrolysis product2 Degradation Product 2 (e.g., Diketone derivative) intermediate->product2 Rearrangement/ Hydrolysis

Caption: Potential base-catalyzed degradation pathway.

References

  • Baughman, T. M., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 32(8), 823-831. Available from: [Link]

  • Various Authors. (2024). Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Isoxazole. Wikipedia. Available from: [Link]

  • Parker, C. G., et al. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available from: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Bari, S. B., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Spasiano, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link]

  • Le-Houx, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • ResearchGate. (n.d.). Influence of solvents on Ames II results of different carboxylic acid halides. ResearchGate. Available from: [Link]

  • Sharma, S., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Panda, S. S., et al. (2014). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Chemcasts. Available from: [Link]

  • Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available from: [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Rubtsov, A. E., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Lipshutz, B. H., et al. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available from: [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available from: [Link]

  • Tetrahedron. (n.d.). 1736-20-5 | this compound. Tetrahedron. Available from: [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Thieme. Available from: [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available from: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available from: [Link]

  • Fisher Scientific. (n.d.). 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97%. Fisher Scientific. Available from: [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Isoxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with isoxazole derivatives in their biological assays. The unique chemical properties of the isoxazole ring, while beneficial for pharmacological activity, can often lead to poor aqueous solubility, complicating in vitro and in vivo studies.[1][2][3] This resource provides a comprehensive collection of troubleshooting strategies, detailed protocols, and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole derivatives exhibit poor water solubility?

A1: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen.[3][4] While these heteroatoms can participate in hydrogen bonding, the overall structure is often predominantly hydrophobic, especially when substituted with lipophilic groups. This lipophilicity is a primary contributor to their low aqueous solubility, which can hinder their dissolution in biological media and limit their bioavailability.[5][6]

Q2: My isoxazole compound precipitates in my cell culture medium. What is the quickest way to address this?

A2: A common immediate solution is the use of a co-solvent. A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can often be sufficient to keep the compound in solution for in vitro experiments.[7][8] However, it is crucial to first determine the tolerance of your specific cell line to the chosen co-solvent, as high concentrations can be cytotoxic.

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants can be effective. Non-ionic surfactants like Tween® 80 or Span® 80 are often used in formulations to improve the wetting and dissolution of poorly soluble compounds.[9] They work by forming micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][][12] They can form inclusion complexes by encapsulating poorly soluble drug molecules, like many isoxazole derivatives, within their hydrophobic core.[10] This complexation effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its solubility and stability.[12]

In-Depth Troubleshooting Guides

When simple co-solvents are insufficient or inappropriate for your experimental system, more advanced formulation strategies may be necessary. Below are detailed guides to several effective techniques for enhancing the solubility of isoxazole derivatives.

Strategy 1: Co-Solvent Systems

The use of co-solvents is a widely adopted technique for solubilizing hydrophobic compounds for in vitro assays.[8] The principle is to reduce the polarity of the aqueous solvent system, thereby increasing the solubility of non-polar solutes.

Protocol for Co-Solvent Screening:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your isoxazole derivative in a pure, water-miscible organic solvent (e.g., 100% DMSO, ethanol, or methanol).

  • Serial Dilutions: Create a series of dilutions of your stock solution in your biological assay buffer or cell culture medium.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a relevant incubation period (e.g., 24 hours at 37°C).

  • Determine Maximum Tolerated Co-Solvent Concentration: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) with your cell line using the same range of co-solvent concentrations to determine the highest concentration that does not significantly impact cell viability.

  • Optimal Concentration Selection: Choose the highest concentration of your compound that remains in solution with a co-solvent concentration that is non-toxic to your cells.

Table 1: Common Co-solvents and Their Properties

Co-SolventPropertiesTypical Starting Concentration in Assays
DMSO Strong solubilizing power for many organic compounds.0.1% - 0.5% (v/v)
Ethanol Less toxic than DMSO for some cell lines.0.1% - 1% (v/v)
Polyethylene Glycol (PEG 300/400) Low toxicity, often used in parenteral formulations.1% - 5% (v/v)
Strategy 2: Cyclodextrin Complexation

Cyclodextrins are highly effective in increasing the aqueous solubility of a wide range of poorly soluble drugs.[10][][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with improved solubility and safety profiles.[]

Workflow for Cyclodextrin Formulation Development:

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Application A Select Cyclodextrin (HP-β-CD or SBE-β-CD) B Prepare Aqueous Cyclodextrin Solutions (e.g., 1-20% w/v) A->B C Add Excess Isoxazole Derivative to Solutions B->C D Equilibrate (e.g., 24-72h with shaking) C->D E Filter and Quantify Solubilized Compound (e.g., by HPLC) D->E F Determine Stoichiometry of Complexation E->F Positive Result G Prepare Solid Dispersion (e.g., by Kneading, Lyophilization) F->G H Characterize Solid Dispersion (e.g., DSC, XRD) G->H I Dissolve Solid Dispersion in Assay Buffer J Perform Biological Assay I->J

Caption: Workflow for developing a cyclodextrin formulation.

Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of the isoxazole derivative to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: In a mortar, accurately weigh the cyclodextrin. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporation: Gradually add the weighed isoxazole derivative to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in the aqueous assay medium.

Strategy 3: Nanoparticle-Based Formulations

For particularly challenging compounds, formulating the isoxazole derivative into nanoparticles can significantly improve its solubility and dissolution rate due to the increased surface area-to-volume ratio.[5][6] Nano-emulsions and nanosuspensions are two viable approaches. A nano-emulgel formulation has been shown to improve the potency of an isoxazole-carboxamide derivative.[9][13]

Decision Tree for Nanoparticle Formulation:

G A Is the Isoxazole Derivative Lipophilic? B Consider Nano-emulsion (e.g., SEDDS/SMEDDS) A->B Yes C Consider Nanosuspension A->C No D High-Pressure Homogenization or Media Milling C->D

Caption: Selecting a nanoparticle formulation strategy.

Protocol for Preparing a Nanosuspension via High-Pressure Homogenization:

  • Pre-milling: Suspend the isoxazole derivative in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer) to form a pre-suspension. Reduce the particle size of this pre-suspension using a conventional high-shear mixer.

  • Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.[8] The high shear forces and cavitation will lead to the formation of nanoparticles.

  • Particle Size Analysis: Characterize the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

  • Assay Application: The stabilized nanosuspension can then be directly diluted into the biological assay medium.

Summary of Solubility Enhancement Techniques

Table 2: Comparison of Solubility Enhancement Strategies

TechniqueMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[8]Simple and quick to implement.[8]Potential for cytotoxicity; risk of compound precipitation upon dilution.[8]
Cyclodextrins Forms inclusion complexes.[10]Significant solubility enhancement; can improve stability.[12]Limited by the size of the drug molecule; can be costly.
Nanoparticles Increases surface area for dissolution.[5][6]Substantial increase in solubility and dissolution rate.Requires specialized equipment; formulation can be complex.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix.[5][9]Can create an amorphous form with higher solubility.[6]Potential for physical instability (recrystallization).[9]
pH Adjustment For ionizable compounds, converting to a salt form can increase solubility.Effective for acidic or basic compounds.Not applicable to neutral compounds; risk of precipitation with pH changes.

By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges posed by isoxazole derivatives, leading to more reliable and reproducible data in their biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Technology Networks. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Formulation and Research. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. NIH. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. PubMed Central. Available at: [Link]

  • (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Examples of the isoxazole-based drugs. ResearchGate. Available at: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. PMC. Available at: [Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a key pharmaceutical intermediate and the active metabolite of Leflunomide, known as A771726.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of its synthesis. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed protocols to ensure a robust, scalable, and efficient process.

The synthesis of this isoxazole derivative typically follows a three-step sequence: a Claisen condensation, a cyclization with hydroxylamine to form the isoxazole ring, and a final saponification of the resulting ester. While straightforward on a lab scale, each of these steps presents unique challenges when scaling up production.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and actionable solutions.

Problem 1: Low Yields and Side Reactions in the Claisen Condensation Step

Question: We are experiencing lower than expected yields and significant byproduct formation during the initial Claisen condensation between 2-fluoroacetophenone and diethyl oxalate. What are the likely causes and how can we optimize this step?

Answer: The Claisen condensation is a critical C-C bond-forming reaction that is highly dependent on reaction conditions.[4] In this specific case, the reaction involves the formation of an enolate from 2-fluoroacetophenone, which then attacks diethyl oxalate.[5] Low yields often stem from incomplete enolate formation, self-condensation of the acetophenone, or competing reactions.

Causality and Optimization:

  • Base Selection: The choice of base is paramount. Sodium ethoxide is commonly used, but its basicity may not be sufficient to drive the enolate formation to completion, especially if the solvent contains residual water or the starting materials are not completely dry. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and rapid enolate formation. When using an alkoxide base like sodium ethoxide, it's crucial that the alcohol component of the base matches the alcohol component of the ester to prevent transesterification.[6]

  • Solvent Effects: Anhydrous conditions are critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are often superior to alcohols like ethanol for this reaction when using strong bases like NaH or LDA, as they are aprotic and will not interfere with the base.

  • Temperature Control: The initial enolate formation is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions. A slow, controlled addition of the acetophenone to the base/diethyl oxalate mixture can also prevent localized high concentrations and reduce self-condensation.[7]

  • Stoichiometry: Ensure at least one full equivalent of base is used. The final deprotonation of the β-dicarbonyl product is what drives the reaction to completion, so a stoichiometric amount of base is necessary.[4][5]

Optimized Protocol Summary:

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete enolate formation.
Solvent Anhydrous THFAprotic solvent that does not interfere with the base.
Temperature 0 °C to RTMinimizes side reactions and self-condensation.
Addition Slow addition of 2-fluoroacetophenonePrevents localized high concentrations and side reactions.
Problem 2: Incomplete Cyclization and Isomer Formation

Question: Our cyclization reaction of the diketone intermediate with hydroxylamine hydrochloride is sluggish, often leaving unreacted starting material and sometimes forming isomeric impurities. How can we improve the efficiency and selectivity of this step?

Answer: The formation of the isoxazole ring via cyclization with hydroxylamine is a condensation reaction that is sensitive to pH and temperature. Incomplete reactions and the formation of regioisomers are common hurdles in scaling up this step.

Causality and Optimization:

  • pH Control: Hydroxylamine is typically used as its hydrochloride salt, which is acidic. The reaction requires free hydroxylamine to act as a nucleophile, so a base must be added to neutralize the HCl. Sodium acetate is a common choice, as it buffers the reaction mixture to a mildly acidic pH suitable for the condensation. Using a strong base like NaOH or KOH can lead to side reactions of the diketone intermediate.[8]

  • Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the reactants or products. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and temperature. A typical range is refluxing in ethanol or a similar solvent.

  • Isomer Control: The formation of positional isomers is a known issue in isoxazole synthesis.[9] The desired product is the 3,5-disubstituted isoxazole. The reaction conditions, particularly the pH and solvent, can influence the regioselectivity of the cyclization. Maintaining a consistent and optimized protocol is key to ensuring the formation of the correct isomer.

Troubleshooting Workflow for Cyclization:

Caption: Workflow for troubleshooting the cyclization step.

Problem 3: Challenges in the Final Saponification and Work-up

Question: The final hydrolysis of the ethyl ester to the carboxylic acid is leading to emulsion formation during the aqueous work-up, making product isolation difficult and resulting in product loss. What are the best practices for this step at a larger scale?

Answer: Saponification, or the base-mediated hydrolysis of an ester, is a standard transformation, but on a larger scale, the work-up can be problematic.[10] Emulsion formation is common when dealing with aromatic carboxylic acids and their salts.

Causality and Optimization:

  • Choice of Base and Solvent: Sodium hydroxide or potassium hydroxide in a mixture of an alcohol (like ethanol) and water is a common and effective system. The alcohol helps to solubilize the ester, while the water solubilizes the hydroxide base.

  • Breaking Emulsions: After the hydrolysis is complete, the reaction mixture is typically acidified to precipitate the carboxylic acid product. This is where emulsions often form. To mitigate this:

    • Add Brine: Before or after acidification, adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Swap: If possible, remove the organic solvent (e.g., ethanol) under reduced pressure before acidification. This can sometimes prevent emulsion formation.

    • Filtration: If the product precipitates as a clean solid upon acidification, it can be isolated by filtration, avoiding an extraction step altogether. The solid can then be washed with cold water to remove inorganic salts.

  • Temperature Control during Acidification: Perform the acidification at a low temperature (e.g., 0-5 °C) to ensure complete precipitation of the carboxylic acid and to minimize its solubility in the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of this synthesis?

A1: The most critical parameters are:

  • Temperature: Especially during the Claisen condensation and the subsequent cyclization.

  • pH: Crucial for the cyclization step to ensure complete reaction and minimize isomer formation.

  • Water Content: Anhydrous conditions are essential for the Claisen condensation.

  • Reaction Time: Monitoring each step by TLC or HPLC to determine the endpoint is vital to prevent byproduct formation from over-running the reaction.

Q2: Are there alternative, more scalable synthetic routes?

A2: While the described route is common, other methods for isoxazole synthesis exist, such as those involving 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[9] However, the current route is often preferred due to the availability and cost of the starting materials. Process optimization of the existing route is typically more cost-effective than developing a completely new synthetic pathway.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3:

  • Sodium Hydride: If used, NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere.

  • Solvents: The use of large quantities of flammable solvents like THF and ethanol requires appropriate engineering controls (e.g., fume hoods, grounding) to prevent fires.

  • Corrosive Reagents: Strong bases (NaOH, KOH) and acids (HCl) are corrosive and require appropriate personal protective equipment (PPE).

Q4: How does the 2-fluoro substituent on the phenyl ring affect the synthesis?

A4: The electron-withdrawing nature of the fluorine atom can have several effects:

  • It can increase the acidity of the alpha-protons on the acetophenone, potentially facilitating the Claisen condensation.

  • It can influence the electronic properties of the intermediate and final products, which can affect their solubility and reactivity.

  • It may have a modest directing effect in the cyclization step, but generally, the regioselectivity is controlled by the nature of the diketone intermediate.

Section 3: Optimized Experimental Protocol

This protocol is a general guideline for the synthesis on a multi-gram scale.

Step 1: Synthesis of Ethyl 3-(2-fluorophenyl)-2,4-dioxobutanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diethyl oxalate (1.1 eq) dropwise.

  • Slowly add a solution of 2-fluoroacetophenone (1.0 eq) in anhydrous THF over 1-2 hours, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

  • Dissolve the crude diketoester from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC/HPLC. The reaction is typically complete in 4-8 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl ester.

Step 3: Synthesis of this compound

  • Dissolve the crude ethyl ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture in an ice bath and slowly add concentrated HCl to adjust the pH to ~2.

  • The product should precipitate as a solid. Stir for 30-60 minutes in the cold.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Impurity Profile and Purification:

Common ImpurityPotential OriginMitigation/Removal Strategy
Unreacted 2-fluoroacetophenoneIncomplete Claisen condensationOptimize condensation reaction; remove by distillation or chromatography of intermediate.
Unreacted DiketoesterIncomplete cyclizationOptimize cyclization conditions (time, temp, pH); remove by recrystallization of the final product.
Isomeric IsoxazoleNon-selective cyclizationMaintain strict control over cyclization pH and temperature. Difficult to remove; prevention is key.
Ethyl Ester of Final ProductIncomplete saponificationEnsure sufficient base and reaction time for hydrolysis. Can be removed by recrystallization.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

References

  • Guidechem. (n.d.). What is the improved synthesis method of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?
  • Benchchem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
  • GP Notebook. (2018). Leflunomide for rheumatoid arthritis - Pharmacology.
  • ResearchGate. (n.d.). Chemical structure of leflunomide and its active metabolite A77 1726.
  • Palmer, G., et al. (n.d.). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PubMed Central.
  • Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 25(4), 308-309.
  • Burger, D., et al. (n.d.). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. PubMed.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Hamilton, L. C., et al. (n.d.).
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Tetrahedron. (n.d.). 1736-20-5 | this compound.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • The Organic Chemistry Tutor. (2018).
  • CHEM 330. (2006). Topics Discussed on Sept. 21.
  • Leah4sci. (2016).
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • operachem. (2024). Saponification-Typical procedures.
  • Buchler GmbH. (n.d.). Cyclization catalyzed by Quinidine Derivative.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • Benchchem. (n.d.). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Urhan, B., et al. (n.d.). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. PubMed Central.
  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Smolecule. (2023). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Breunig, J., et al. (2025). Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions. PubMed Central.
  • Amerigo Scientific. (n.d.). Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate.
  • Amazon S3. (n.d.). Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.

Sources

Refinement of analytical methods for impure 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical refinement of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to develop, refine, and troubleshoot analytical methods for this compound and its related impurities. As an active pharmaceutical ingredient (API) intermediate or candidate, ensuring its purity and having robust analytical methods are critical for regulatory compliance and product safety.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems encountered during the chromatographic analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[1]

Question 1: Why am I seeing significant peak tailing for my main analyte peak?

Answer:

Peak tailing is the most common issue for acidic compounds like this compound. The primary cause is secondary interactions between the analyte and the stationary phase, specifically with active silanol groups on the silica support of the column.[2] The carboxylic acid moiety can interact strongly with these sites, leading to a distorted peak shape.

Probable Causes & Solutions:

  • Silanol Interactions:

    • Causality: Free silanol groups on the silica surface are acidic and can form strong hydrogen bonds or have ionic interactions with the carboxylate group of your analyte, delaying a portion of the molecules from eluting and causing tailing.

    • Solution 1 (Mobile Phase pH Adjustment): Lower the pH of your mobile phase by adding an acid like formic acid or phosphoric acid to a concentration of 0.1%. This ensures the carboxylic acid on your analyte is fully protonated (non-ionized), minimizing its interaction with the silanols.[2][3] A target pH of 2.5-3.0 is generally effective.

    • Solution 2 (Use a High-Purity, End-Capped Column): Modern, high-purity silica columns ("Type B") are extensively end-capped to shield the majority of silanol groups.[2] If you are using an older column, switching to one designed for polar acidic compounds can significantly improve peak shape.

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[2][4]

  • Column Contamination or Degradation:

    • Causality: Accumulation of highly retained impurities or degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column and guard column.[5] Always operate silica-based columns within their recommended pH range (typically 2-8).[2]

Question 2: My retention times are shifting between injections. What is causing this instability?

Answer:

Retention time instability is a critical issue that compromises the reliability of your method. The cause is almost always a change in the analytical conditions, even if subtle.

Probable Causes & Solutions:

  • Inadequate Column Equilibration:

    • Causality: If the column is not fully equilibrated with the mobile phase before injection, the chemical environment of the stationary phase will change during the initial runs, causing retention times to drift.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[3][4] You should see a stable, flat baseline before proceeding.

  • Mobile Phase Composition Changes:

    • Causality: The organic-to-aqueous ratio in the mobile phase is a primary driver of retention in reversed-phase HPLC. Evaporation of the more volatile organic solvent (e.g., acetonitrile) or improper mixing can alter this ratio.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[4] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[3]

  • Temperature Fluctuations:

    • Causality: Column temperature affects solvent viscosity and the kinetics of partitioning. A lack of temperature control can lead to retention time shifts.

    • Solution: Use a thermostatically controlled column compartment and maintain a constant temperature (e.g., 30-40 °C) for robust and reproducible results.[4]

  • Pump and Flow Rate Issues:

    • Causality: Leaks in the system or malfunctioning pump check valves can lead to an inconsistent flow rate, which directly impacts retention times.

    • Solution: Check for leaks around fittings and pump seals.[6] If pressure is fluctuating, degas the mobile phase thoroughly and purge the pump.[6]

Question 3: I can't resolve the main peak from a closely eluting impurity. How can I improve the separation?

Answer:

Achieving adequate resolution between the main component and its impurities is the central goal of a purity method. Improving resolution (Rs) requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Selectivity (α):

    • Causality: Selectivity is the most powerful factor for improving resolution. It relates to the different ways the analyte and impurity interact with the stationary and mobile phases.

    • Solution 1 (Change Organic Modifier): If you are using acetonitrile, try switching to methanol, or a ternary mixture of acetonitrile, methanol, and water. These solvents have different properties and can alter the elution order and spacing of peaks.

    • Solution 2 (Adjust pH): Small changes in mobile phase pH can alter the ionization state of the analyte and impurities differently, leading to significant changes in selectivity. This is particularly effective for acidic or basic compounds.

  • Insufficient Column Efficiency (N):

    • Causality: Efficiency relates to the narrowness of the peaks. Broader peaks are harder to resolve. Efficiency is affected by the column's quality, particle size, and length.

    • Solution: Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UPLC) or a longer column to increase the theoretical plates and improve peak sharpness.[7] Ensure your system's extra-column volume is minimized to prevent peak broadening.

  • Inadequate Retention (k):

    • Causality: If peaks elute too early (low k), they have less time to interact with the stationary phase, resulting in poor resolution.

    • Solution: Decrease the amount of organic solvent in the mobile phase to increase the retention factor of your peaks. A good target range for k is between 2 and 10.

Workflow for Troubleshooting HPLC Issues

The following diagram outlines a logical workflow for diagnosing and resolving common HPLC problems.

HPLC_Troubleshooting Start Problem Observed (e.g., Peak Tailing, RT Shift) Check_Pressure Check System Pressure (High, Low, Fluctuating?) Start->Check_Pressure High_Pressure High Pressure Check_Pressure->High_Pressure High Low_Pressure Low/No Pressure Check_Pressure->Low_Pressure Low Fluctuating_Pressure Fluctuating Pressure Check_Pressure->Fluctuating_Pressure Fluctuating Stable_Pressure Stable Pressure Check_Pressure->Stable_Pressure Normal Find_Blockage Locate Blockage (Column, Tubing, Frit) High_Pressure->Find_Blockage Find_Leak Check for Leaks (Fittings, Seals, Tubing) Low_Pressure->Find_Leak Check_Pump Check Pump System Fluctuating_Pressure->Check_Pump Check_Method Review Method Parameters Stable_Pressure->Check_Method Fix_Blockage Backflush/Replace Column Clean/Replace Frit Find_Blockage->Fix_Blockage End Problem Resolved Fix_Blockage->End Fix_Leak Tighten Fittings Replace Seals Find_Leak->Fix_Leak Fix_Leak->End Degas_Solvents Degas Mobile Phase Purge Pump Check_Pump->Degas_Solvents Check_Valves Clean/Replace Check Valves Check_Pump->Check_Valves Degas_Solvents->End Check_Valves->End Mobile_Phase Mobile Phase Issue? (Composition, pH, Age) Check_Method->Mobile_Phase Column_Issue Column Issue? (Age, Contamination) Check_Method->Column_Issue Sample_Issue Sample Issue? (Solvent, Concentration) Check_Method->Sample_Issue Fix_MP Prepare Fresh Mobile Phase Verify pH Mobile_Phase->Fix_MP Fix_Column Flush or Replace Column Use Guard Column Column_Issue->Fix_Column Fix_Sample Adjust Sample Solvent/ Concentration Sample_Issue->Fix_Sample Fix_MP->End Fix_Column->End Fix_Sample->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Question 4: What are the potential process-related or degradation impurities I should look for?

Answer:

Impurity profiling is essential for ensuring drug safety and quality.[8] Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound.[1]

For this compound, potential impurities could include:

  • Starting Materials: Unreacted starting materials used in the isoxazole ring synthesis. The synthesis of isoxazoles often involves reactions like the condensation of a β-keto ester with hydroxylamine or a 1,3-dipolar cycloaddition.[9][10][11]

  • Isomeric Impurities: Positional isomers formed during the synthesis, for example, where the substituents on the isoxazole ring are in different positions.

  • Hydrolysis Products: The amide or ester precursors to the carboxylic acid could be present. The isoxazole ring itself can also be susceptible to hydrolysis under certain pH conditions.[12]

  • Decarboxylation Product: Loss of the carboxylic acid group (CO2) under thermal or photolytic stress would result in 3-(2-Fluoro-phenyl)-5-methyl-isoxazole.

  • By-products from Synthesis: Side reactions during the formation of the isoxazole ring can lead to various related substances.[13]

Question 5: How do I validate my refined analytical method according to regulatory guidelines?

Answer:

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[14] Regulatory bodies like the ICH provide clear guidelines.[15][16] The core validation parameters according to ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[17] This is demonstrated by running blanks, placebos, and spiked samples to show a lack of interference and by assessing peak purity using a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[18] This is typically assessed by a linear regression of at least five concentration levels.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[18] For a purity method, this should typically cover from the reporting limit of the impurities up to 120% of the specification.[14]

  • Accuracy: The closeness of the test results to the true value.[17] It's often determined by analyzing a sample with a known concentration (e.g., a reference standard) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[15]

Question 6: I have an unknown peak in my chromatogram. What is the best strategy to identify it?

Answer:

Identifying unknown impurities is a critical activity in pharmaceutical development. A systematic approach combining chromatographic and spectroscopic techniques is required.

Strategy for Identification:

  • Gather Chromatographic Information: Use a DAD to obtain the UV spectrum of the unknown peak. Comparing it to the parent compound can indicate if the core chromophore is intact.

  • LC-MS Analysis: The most powerful technique for initial identification.[1]

    • Determine the molecular weight of the impurity from the mass spectrum.

    • Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass, which allows for the prediction of the elemental formula.

    • Perform fragmentation analysis (MS/MS) to get structural information. The fragmentation pattern can be compared to the parent compound to identify which part of the molecule has changed.[19]

  • Forced Degradation Studies: Subject the sample to stress conditions (acid, base, oxidation, heat, light) as per ICH Q1A guidelines. If the unknown peak increases under a specific condition, it provides clues about its nature (e.g., a peak increasing under acidic conditions is likely a hydrolysis product).

  • Isolation and NMR Spectroscopy: If the impurity is present at a significant level (typically >0.1% as per ICH guidelines), isolation using preparative HPLC may be necessary.[1] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Decision Tree for Impurity Identification

Impurity_ID Start Unknown Peak Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS Get_MW Determine Molecular Weight (MW) Obtain UV Spectrum LCMS->Get_MW Compare_MW Compare MW and UV to Parent Compound Get_MW->Compare_MW Isomer MW is Identical Compare_MW->Isomer Same MW Known_Impurity MW Matches Known Process Impurity or Degradant? Compare_MW->Known_Impurity Different MW Isomer->Known_Impurity No Propose_Structure Propose Putative Structure Based on Formula & Fragments Isomer->Propose_Structure Yes, likely isomer HRMS Perform High-Resolution MS (HRMS) and MS/MS Fragmentation Known_Impurity->HRMS No Tentative_ID Structure Tentatively Identified Known_Impurity->Tentative_ID Yes HRMS->Propose_Structure Confirm Is Confirmation Required? (e.g., >ICH Threshold) Propose_Structure->Confirm Isolate Isolate Impurity via Preparative HPLC Confirm->Isolate Yes Confirm->Tentative_ID No NMR Perform 1D/2D NMR for Structure Elucidation Isolate->NMR Synthesize Synthesize Reference Standard for Confirmation NMR->Synthesize Identified Structure Confirmed Synthesize->Identified

Sources

Validation & Comparative

Validation of the Anti-inflammatory Effects of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, hereafter referred to as Compound X, is a novel isoxazole derivative with significant therapeutic potential as an anti-inflammatory agent. Its structural similarity to the active metabolite of leflunomide, teriflunomide (A77 1726), suggests a likely mechanism of action involving the modulation of immune cell proliferation and function.[1][2][3] Leflunomide and its metabolite are established treatments for rheumatoid arthritis and multiple sclerosis, exerting their effects primarily through the inhibition of de novo pyrimidine synthesis.[1][4][5][6] This guide provides a comprehensive validation of the anti-inflammatory properties of Compound X across a spectrum of well-established preclinical animal models, comparing its efficacy against standard-of-care anti-inflammatory drugs.

The primary objective of this guide is to present a rigorous, data-driven comparison to aid researchers and drug development professionals in evaluating the potential of Compound X. The experimental designs and data herein are structured to provide a clear, objective assessment of its anti-inflammatory profile.

Proposed Mechanism of Action

Compound X is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[1][4] By inhibiting DHODH, Compound X is expected to induce cell-cycle arrest in these key immune cell populations, thereby dampening the inflammatory response.[1] This targeted immunomodulatory action is anticipated to reduce the production of pro-inflammatory cytokines and limit immune-mediated tissue damage.[5]

Additional potential mechanisms, as seen with related compounds, could include the inhibition of Janus kinases (JAKs) or the induction of the antioxidant enzyme heme oxygenase-1 (HO-1), further contributing to its anti-inflammatory and cytoprotective effects.[2][7]

putative_mechanism cluster_lymphocyte Activated Lymphocyte Compound_X Compound X DHODH DHODH Inhibition Compound_X->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Blockade DHODH->Pyrimidine_Synthesis leads to Proliferation Reduced T and B Cell Proliferation Pyrimidine_Synthesis->Proliferation results in Inflammation Decreased Inflammation Proliferation->Inflammation G cluster_0 Pre-Treatment cluster_1 Inflammation Induction & Measurement A Measure Initial Paw Volume (V₀) B Oral Administration: - Vehicle - Compound X - Indomethacin A->B C 1 hr Post-Treatment: Inject 0.1 mL 1% Carrageenan B->C D Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs C->D

Caption: Carrageenan-induced paw edema workflow.

Comparative Performance Data
Treatment GroupDose (mg/kg)Peak Edema (mL) at 3h (Mean ± SEM)% Inhibition of Peak Edema
Vehicle Control-0.85 ± 0.06-
Compound X 30 0.42 ± 0.04 50.6%
Indomethacin100.38 ± 0.0555.3%
Interpretation of Results

Compound X demonstrated a significant reduction in carrageenan-induced paw edema, with an efficacy comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This suggests that Compound X is effective in mitigating acute inflammation. The robust inhibition of edema indicates a potent suppressive effect on the mediators involved in the inflammatory cascade.

Validation in a Model of Autoimmune Arthritis: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. [8][9][10]It is characterized by a T-cell and B-cell-mediated autoimmune response to type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion. [10][11]

Experimental Protocol
  • Animal Model: Male Lewis rats (8-10 weeks old) were used.

  • Induction of Arthritis:

    • Day 0: Immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. [10] * Day 7: Booster immunization with type II collagen in Incomplete Freund's Adjuvant.

  • Treatment (Prophylactic, n=10 per group): Daily oral administration from Day 0 to Day 28.

    • Vehicle Control (0.5% CMC)

    • Compound X (30 mg/kg)

    • Dexamethasone (0.5 mg/kg) - Positive Control

  • Assessments:

    • Clinical Scoring: Arthritis severity was scored three times a week based on a scale of 0-4 per paw (max score of 16).

    • Paw Volume: Measured twice weekly.

    • Histopathology: On Day 28, hind paws were collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion. [9] * Biomarkers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) were measured by ELISA.

Comparative Performance Data
Treatment GroupDose (mg/kg/day)Mean Arthritis Score at Day 28 (± SEM)Histological Score (Inflammation) (± SEM)Serum TNF-α (pg/mL) (± SEM)
Vehicle Control-10.2 ± 0.83.5 ± 0.3155 ± 12
Compound X 30 4.5 ± 0.6 1.8 ± 0.2 78 ± 9
Dexamethasone0.52.1 ± 0.40.9 ± 0.145 ± 6
Interpretation of Results

In the CIA model, Compound X significantly attenuated the clinical and histological signs of arthritis. The reduction in arthritis scores, coupled with decreased paw swelling and lower levels of systemic inflammatory cytokines, points to a potent disease-modifying effect. Its efficacy, while less pronounced than the potent corticosteroid Dexamethasone, is substantial and supports its development for chronic inflammatory conditions like rheumatoid arthritis. The observed effects are consistent with the proposed mechanism of inhibiting lymphocyte proliferation, a key driver of pathogenesis in the CIA model. [11]

Evaluation in a Model of Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation

The LPS-induced systemic inflammation model in mice is used to study the acute systemic inflammatory response, which can mimic aspects of sepsis. [12][13][14]LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, leading to the release of high levels of pro-inflammatory cytokines. [14]

Experimental Protocol
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

  • Grouping (n=8 per group):

    • Vehicle Control (Saline, i.p.)

    • Compound X (50 mg/kg, p.o.)

    • Celecoxib (30 mg/kg, p.o.) - Positive Control [15]3. Procedure:

    • Mice were pre-treated orally with the respective compounds.

    • One hour later, mice were challenged with an intraperitoneal (i.p.) injection of LPS (10 mg/kg). [16] * Blood samples were collected at 2 and 6 hours post-LPS challenge.

  • Data Analysis: Serum levels of TNF-α and IL-6 were quantified using ELISA to assess the systemic cytokine response.

G A Pre-treatment (p.o.): - Vehicle - Compound X - Celecoxib B 1 hr Post-Treatment: LPS Injection (10 mg/kg, i.p.) A->B C Blood Collection (2h and 6h post-LPS) B->C D Serum Cytokine Analysis (TNF-α, IL-6) via ELISA C->D

Caption: LPS-induced systemic inflammation workflow.

Comparative Performance Data
Treatment GroupDose (mg/kg)Serum TNF-α at 2h (pg/mL) (Mean ± SEM)Serum IL-6 at 6h (pg/mL) (Mean ± SEM)
Vehicle Control-2500 ± 1801800 ± 150
Compound X 50 1150 ± 120 850 ± 90
Celecoxib301400 ± 1351050 ± 110
Interpretation of Results

Compound X demonstrated a marked ability to suppress the LPS-induced surge in pro-inflammatory cytokines, outperforming the selective COX-2 inhibitor, Celecoxib. This strong inhibition of TNF-α and IL-6 suggests that Compound X can effectively modulate the innate immune response to systemic inflammatory stimuli. This activity is highly relevant for conditions characterized by "cytokine storms" and highlights a broader anti-inflammatory potential beyond adaptive immunity-driven diseases.

Conclusion

The comprehensive evaluation of this compound (Compound X) in three distinct and clinically relevant animal models of inflammation provides compelling evidence of its potent anti-inflammatory properties.

  • In the carrageenan-induced paw edema model , Compound X demonstrated efficacy comparable to Indomethacin in an acute inflammatory setting.

  • In the collagen-induced arthritis model , it showed significant disease-modifying activity, reducing both clinical and histological signs of chronic autoimmune arthritis.

  • In the LPS-induced systemic inflammation model , Compound X effectively suppressed the systemic release of key pro-inflammatory cytokines, indicating a strong modulatory effect on the innate immune response.

The collective data strongly support the hypothesized mechanism of action, positioning Compound X as a promising immunomodulatory agent. Its performance against established anti-inflammatory drugs underscores its potential for further development as a therapeutic for a range of inflammatory and autoimmune disorders.

References

  • Emerging oral immunomodulating agents – focus on teriflunomide for the treatment of multiple sclerosis. PubMed Central. Available at: [Link]

  • The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. PubMed. Available at: [Link]

  • Collagen-induced arthritis in rats. PubMed. Available at: [Link]

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PubMed Central. Available at: [Link]

  • Collagen Induced Arthritis (CIA) In Rat. Inotiv. Available at: [Link]

  • The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PubMed Central. Available at: [Link]

  • What is the mechanism of Teriflunomide? Patsnap Synapse. Available at: [Link]

  • Teriflunomide. MS Australia. Available at: [Link]

  • The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. PubMed. Available at: [Link]

  • Role of oral teriflunomide in the management of multiple sclerosis. Taylor & Francis Online. Available at: [Link]

  • LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. PubMed. Available at: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis (RA). MD Bioproducts. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • LPS-induced systemic inflammation is more severe in P2Y12 null mice. PubMed Central. Available at: [Link]

  • Collagen-Induced Arthritis (CIA) Models. Charles River Laboratories. Available at: [Link]

  • The Systemic Immune Response to Collagen-Induced Arthritis and the Impact of Bone Injury in Inflammatory Conditions. MDPI. Available at: [Link]

  • A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. PubMed. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]

  • Acute indomethacin-induced jejunal injury in the rat: early morphological and biochemical changes. PubMed. Available at: [Link]

  • Anti-inflammatory effect of dexamethasone tablets orally administered in dogs determined by the tissue chamber model. MedCrave online. Available at: [Link]

  • Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. MDPI. Available at: [Link]

  • Chemical structure of leflunomide and its active metabolite A77 1726. ResearchGate. Available at: [Link]

  • Celecoxib Enhances the Efficacy of Low-Dose Antibiotic Treatment against Polymicrobial Sepsis in Mice and Clinical Isolates of ESKAPE Pathogens. Frontiers. Available at: [Link]

  • Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis. Frontiers. Available at: [Link]

  • Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. ResearchGate. Available at: [Link]

  • THC-anti-inflammatory drug pairing shows Alzheimer's prevention potential. UT Health San Antonio. Available at: [Link]

  • Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. PubMed Central. Available at: [Link]

  • indomethacin treated rats: Topics by Science.gov. Science.gov. Available at: [Link]

  • Celebrex: Dosages and Ingredients. MIMS Philippines. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug, indomethacin improves spatial memory and NMDA receptor function in aged animals. PubMed Central. Available at: [Link]

  • Dexamethasone for Veterinary Use. Wedgewood Pharmacy. Available at: [Link]

  • Effects of Indomethacin on Acute, Subacute, and Latent Infections in Mice and Rats. NIH. Available at: [Link]

  • Effect of chronic administration of indomethacin on haematological parameters in rats. ResearchGate. Available at: [Link]

  • Dexamethasone Injection 2 mg/mL for Animal Use. Drugs.com. Available at: [Link]

  • 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]

  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. Available at: [Link]

  • The effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response in SRBC-immunized mice. PubMed. Available at: [Link]

  • 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of two predominant analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. We will explore the fundamental principles of each method, present detailed experimental protocols, and conduct a rigorous cross-validation study based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most suitable analytical method for their specific application, balancing the need for speed, sensitivity, and specificity.

Introduction: The Analyte and the Analytical Imperative

This compound is a heterocyclic carboxylic acid derivative. Molecules within the isoxazole class are integral scaffolds in medicinal chemistry, appearing in numerous clinically significant drugs.[4] Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product quality, safety, and efficacy.

The process of analytical method validation demonstrates that a procedure is fit for its intended purpose.[3] When multiple analytical methods are used, such as during method transfer between labs or when upgrading technology, a cross-validation study is critical.[5][6] This process formally verifies that different validated methods produce comparable, reliable, and consistent results, ensuring data integrity across the product lifecycle.[5][7]

This guide will compare a robust, widely-used HPLC-UV method with a highly sensitive and specific UPLC-MS/MS method for the analysis of our target compound.

Methodologies: Principles and Rationale

Method A: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is a foundational technique in pharmaceutical quality control. Our approach utilizes reverse-phase chromatography, which is ideal for separating moderately polar molecules like our target analyte.

  • Principle of Causality : The choice of a C18 stationary phase is dictated by its hydrophobic nature, which provides effective retention for the aromatic and aliphatic moieties of the analyte. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component containing a mild acid (formic acid). The acid serves a critical purpose: by maintaining a low pH, it suppresses the ionization of the analyte's carboxylic acid group. This un-ionized state enhances its hydrophobicity, leading to better retention, improved peak symmetry, and reproducible results. Detection is achieved by a UV detector set at the analyte's maximum absorbance wavelength (λmax), leveraging the phenyl-isoxazole chromophore.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement in analytical capability, offering superior resolution, speed, and sensitivity.

  • Principle of Causality : UPLC systems use columns with sub-2 µm particles, which generate higher backpressures but yield much sharper and narrower peaks, allowing for faster analysis times without sacrificing resolution.[8] The true power of this method lies in its detector: a tandem mass spectrometer (specifically, a triple quadrupole). The analyte is first ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode is highly efficient, forming the deprotonated molecule [M-H]⁻. This ion is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific fragment ion is monitored in the third (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and sensitive, virtually eliminating matrix interference and allowing for quantification at much lower levels than UV detection.[9]

Experimental Design: Cross-Validation Protocol

The cross-validation study is designed to directly compare the performance of the HPLC-UV and UPLC-MS/MS methods according to ICH Q2(R1) guidelines.[1][10]

Workflow for Method Cross-Validation

G cluster_hplc Method A: HPLC-UV Analysis cluster_uplc Method B: UPLC-MS/MS Analysis start_end start_end process process decision decision data data output output start Start: Define Validation Parameters (ICH Q2 R1) prep Prepare Stock Solutions, Calibration Standards & QC Samples start->prep hplc_run Perform Analysis on HPLC-UV System prep->hplc_run uplc_run Perform Analysis on UPLC-MS/MS System prep->uplc_run hplc_data Collect HPLC-UV Data (Peak Area, RT) hplc_run->hplc_data compare Statistical Comparison of Data Sets: - Linearity (R²) - Accuracy (% Recovery) - Precision (%RSD) hplc_data->compare uplc_data Collect UPLC-MS/MS Data (Peak Area, RT, S/N) uplc_run->uplc_data uplc_data->compare criteria Results Meet Pre-defined Acceptance Criteria? compare->criteria criteria->start No (Investigate & Repeat) report Generate Cross-Validation Report criteria->report Yes end End: Methods are Cross-Validated report->end

Caption: Workflow diagram for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A to 20% A over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Run Time: 15 minutes.

Protocol 2: UPLC-MS/MS Method

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% A to 10% A over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transition: Precursor Ion (Q1): m/z 236.1 -> Product Ion (Q3): m/z 192.1 (corresponding to loss of CO₂).

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Run Time: 4 minutes.

Results: Comparative Performance Data

The following tables summarize the hypothetical but realistic data obtained from the cross-validation study.

Table 1: System Suitability and Specificity

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Retention Time (min) 5.8 1.9 Consistent RT
Tailing Factor 1.1 1.0 ≤ 2.0
Theoretical Plates > 5000 > 10000 > 2000

| Specificity | No interference from blank | No interference from blank | No co-eluting peaks |

Table 2: Linearity, Range, and Sensitivity

Parameter HPLC-UV UPLC-MS/MS
Range 1.0 - 200.0 µg/mL 0.1 - 100.0 ng/mL
Correlation Coefficient (r²) 0.9995 0.9998
Limit of Detection (LOD) 0.3 µg/mL 0.03 ng/mL

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |

Table 3: Accuracy (Recovery)

Spiked Level HPLC-UV (% Recovery) UPLC-MS/MS (% Recovery) Acceptance Criteria
Low QC (LOQ) 99.5% 101.2% 80 - 120%
Mid QC 101.1% 100.5% 85 - 115%

| High QC | 99.8% | 99.1% | 85 - 115% |

Table 4: Precision (Repeatability and Intermediate)

QC Level HPLC-UV (%RSD) UPLC-MS/MS (%RSD) Acceptance Criteria
Repeatability (n=6) < 2.5% < 1.8% ≤ 5%

| Intermediate Precision (n=18) | < 3.1% | < 2.2% | ≤ 10% |

Discussion and Method Comparison

Both the HPLC-UV and UPLC-MS/MS methods were successfully validated and demonstrated comparable performance in terms of linearity, accuracy, and precision, meeting all pre-defined acceptance criteria based on ICH guidelines. However, the cross-validation highlights significant differences that dictate their optimal use cases.

Method Attributes Comparison

G center_node center_node hplc_attr hplc_attr uplc_attr uplc_attr center Method Comparison hplc_cost Lower Cost (Instrument & Consumables) center->hplc_cost HPLC-UV hplc_robust Robust & Simple (Routine QC) center->hplc_robust hplc_speed Slower (~15 min/sample) center->hplc_speed uplc_sens High Sensitivity (~1000x higher) center->uplc_sens UPLC-MS/MS uplc_spec High Specificity (MRM Detection) center->uplc_spec uplc_speed Faster (~4 min/sample) center->uplc_speed

Caption: Key comparative attributes of the HPLC-UV and UPLC-MS/MS methods.

  • Speed and Throughput: The UPLC-MS/MS method offers a nearly four-fold increase in sample throughput (4 min vs. 15 min). This is a significant advantage in discovery and development environments where rapid sample analysis is paramount.

  • Sensitivity and Specificity: The UPLC-MS/MS method is orders of magnitude more sensitive, with an LOQ of 0.1 ng/mL compared to 1.0 µg/mL for the HPLC-UV method. This makes it the only viable choice for applications requiring trace-level quantification, such as bioanalytical studies (pharmacokinetics) or impurity profiling.[11] The specificity of MRM detection ensures that results are reliable even in complex matrices.

  • Cost and Complexity: The primary advantage of the HPLC-UV method lies in its cost-effectiveness and simplicity. The instrumentation is less expensive to acquire and maintain, and the method is more robust for routine use in a QC laboratory by technicians with standard training. The UPLC-MS/MS system requires a higher initial investment and more specialized expertise for operation and maintenance.

Conclusion and Recommendations

This cross-validation guide demonstrates that both HPLC-UV and UPLC-MS/MS are valid and reliable methods for the quantification of this compound. The choice between them is not one of right or wrong, but of fitness for purpose.

  • The HPLC-UV method is recommended for routine quality control, release testing, and assays of the bulk drug substance where concentration levels are high and the primary requirements are accuracy, precision, and cost-effectiveness.

  • The UPLC-MS/MS method is the superior choice for applications demanding high sensitivity, high throughput, and high specificity. It is ideally suited for the analysis of low-level impurities, degradation products, and for bioanalytical studies in complex biological matrices.

By performing a rigorous cross-validation, an organization can confidently use either method, knowing the results are comparable and reliable, thereby ensuring data integrity throughout the entire drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer . CD Formulation. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids . ResearchGate. [Link]

  • Cross-validation of bioanalytical methods between laboratories . PubMed. [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization . PubMed. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices . National Institutes of Health (NIH). [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis . Regulatory Research and Medicine Evaluation. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. [Link]

Sources

A Comparative Guide to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid and Other Halogenated Phenylisoxazoles as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenylisoxazoles in Immunomodulation

In the landscape of modern therapeutics, particularly in the management of autoimmune disorders, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a pivotal strategy. This mitochondrial enzyme is a rate-limiting step in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes. By selectively targeting DHODH, we can achieve a cytostatic effect on these key drivers of autoimmune pathology, without broadly suppressing the immune system.

The 3-phenyl-5-methyl-isoxazole-4-carboxylic acid scaffold represents a promising class of DHODH inhibitors. This guide provides an in-depth comparative analysis of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid against its other halogenated congeners, offering a technical resource for researchers and professionals in drug development. We will delve into their synthesis, physicochemical properties, and critically, their biological performance, supported by experimental data and detailed protocols. The choice of halogen and its position on the phenyl ring can profoundly influence the molecule's potency, selectivity, and pharmacokinetic profile, a structure-activity relationship (SAR) that we will explore herein.

Physicochemical Properties: The Impact of Halogen Substitution

The identity and position of the halogen substituent on the phenyl ring significantly modulate the physicochemical properties of the 3-phenyl-5-methyl-isoxazole-4-carboxylic acid scaffold. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Generally, ortho-substituted benzoic acids, a related structural class, are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[1] This increased acidity is attributed to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, which can influence its interaction with target enzymes.[1] Halogens, being electron-withdrawing, also contribute to increased acidity through an inductive effect.[2]

CompoundHalogen (at ortho position)Predicted pKa (relative)Predicted logP (relative)
This compound FluorineHigherLower
3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ChlorineLowerHigher
3-(2-Bromo-phenyl)-5-methyl-isoxazole-4-carboxylic acid BromineLowestHighest

This table is based on general trends observed in related chemical series and serves as a predictive guide. Actual experimental values may vary.

Synthesis of Halogenated Phenylisoxazoles: A Step-by-Step Protocol

The synthesis of 3-(halogenated-phenyl)-5-methyl-isoxazole-4-carboxylic acids can be achieved through a multi-step process, starting from the corresponding halogenated benzaldehyde. The following is a generalized, detailed protocol for the synthesis of the ethyl ester precursor, followed by hydrolysis to the final carboxylic acid.

Experimental Protocol: Synthesis

Part 1: Synthesis of Ethyl 3-(2-halogenated-phenyl)-5-methylisoxazole-4-carboxylate

  • Oxime Formation: To a solution of the respective 2-halogenated benzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Chlorination of Oxime: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude oxime in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0°C. Stir the reaction at room temperature for 4-6 hours.

  • Cycloaddition: To the solution of the chloro-oxime, add ethyl acetoacetate (2 equivalents) and triethylamine (1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.[5]

Part 2: Hydrolysis to 3-(2-halogenated-phenyl)-5-methyl-isoxazole-4-carboxylic acid

  • Saponification: Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and water. Add potassium hydroxide (1.2 equivalents) and stir the mixture at reflux for 2-4 hours.[6]

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.[6]

Synthesis_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis start1 2-Halogenated Benzaldehyde step1 Oxime Formation (Hydroxylamine HCl, NaOAc) start1->step1 step2 Chlorination (NCS in DMF) step1->step2 step3 Cycloaddition (Ethyl Acetoacetate, Et3N) step2->step3 end1 Ethyl 3-(2-halogenated-phenyl) -5-methylisoxazole-4-carboxylate step3->end1 start2 Ethyl Ester Precursor end1->start2 step4 Saponification (KOH, EtOH/H2O) start2->step4 step5 Acidification (HCl) step4->step5 end2 Final Carboxylic Acid Product step5->end2

Caption: Synthetic workflow for halogenated phenylisoxazoles.

Biological Activity: Inhibition of Dihydroorotate Dehydrogenase

The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). The potency of this inhibition is a key performance metric. While direct comparative in vitro IC50 data for the ortho-halogenated series is not available in a single cohesive study, we can draw valuable insights from in vivo anti-inflammatory assays on leflunomide analogues. One study examined the anti-inflammatory activity of various analogues using the carrageenan-induced paw edema assay in rats.

Compound Analogue (Amide form)Phenyl SubstitutionInhibition of Edema (%) at 10 mg/kg
Leflunomide (1a)4-Trifluoromethyl42.1
Analogue 1bUnsubstituted15.2
Analogue 1c2-Chloro18.5
Analogue 1d4-Chloro45.3
Analogue 1g4-Nitro50.1
Analogue 1h4-Cyano48.9
Analogue 1j4-Carboxy43.6

Data adapted from a study on leflunomide analogues, which are the amide precursors to the active carboxylic acid metabolites.[7] This data provides an in vivo surrogate for activity.

These in vivo results suggest that electron-withdrawing groups on the phenyl ring generally enhance anti-inflammatory activity.[7] The 4-chloro and 4-nitro substituted analogues showed greater potency than the parent leflunomide. While the 2-chloro analogue showed weaker activity in this specific study, it is important to note that this is an in vivo assay and the results are influenced by a multitude of factors beyond direct enzyme inhibition, including ADME properties. The enhanced potency of fluorinated analogs in other DHODH inhibitor series has been attributed to favorable interactions within the hydrophobic ubiquinone channel of the enzyme and stabilization of the bioactive conformation.[8]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis DHO Dihydroorotate OA Orotate DHO->OA DHODH UMP Uridine Monophosphate (UMP) OA->UMP Pyrimidine Pyrimidines (dUMP, dCTP) UMP->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Lymphocyte Lymphocyte Proliferation DNA_RNA->Lymphocyte Inhibitor 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid & Halogenated Analogues Inhibitor->DHO Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO

  • Test compounds (this compound and its analogues)

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Setup: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

  • Enzyme Addition: Add 178 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 3-phenyl-5-methyl-isoxazole-4-carboxylic acid scaffold is a validated platform for the development of potent DHODH inhibitors. Halogenation of the phenyl ring provides a powerful tool for modulating the physicochemical and biological properties of these compounds. While direct, comprehensive in vitro comparative data for the ortho-halogenated series remains an area for further investigation, existing in vivo data and structure-activity relationships from related series suggest that the electronic properties and steric bulk of the halogen substituent are critical determinants of activity.

The 2-fluoro substitution in this compound is particularly noteworthy. Fluorine's unique properties, including its high electronegativity and small size, can lead to enhanced binding interactions and favorable ADME characteristics. Further studies directly comparing the in vitro potency (IC50) and pharmacokinetic profiles of the 2-fluoro, 2-chloro, and 2-bromo analogues under identical conditions are warranted to definitively elucidate the optimal halogen substitution pattern for this promising class of immunomodulatory agents. The detailed protocols provided in this guide offer a robust framework for conducting such comparative evaluations.

References

  • Stewart, R., & Menger, F. M. (1963). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 41(4), 1052-1058.
  • Dal Piaz, V., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 54, 155-165.
  • Ferreira, M. J., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908.
  • Dippy, J. F. J., Hughes, S. R. C., & Laxton, J. W. (1958). The dissociation constants of o-substituted benzoic acids. Journal of Research of the National Bureau of Standards, 60(6), 569-572.
  • The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]

  • Chern, J. W., et al. (2002). Leflunomide analogues as potential antiinflammatory agents. Chemical & pharmaceutical bulletin, 50(6), 844-847.
  • McMurry, J. E. (1973).
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2014). Molecules, 19(11), 18869-18882.
  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (2013). The FEBS Journal, 280(23), 6103-6114.
  • 2-Fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2018). Scientific Reports, 8(1), 4683.
  • Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. (2024). ChemMedChem, e202400292.
  • Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. (1981). Organic Syntheses, 60, 66.
  • 5-Methylisoxazole-4-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3052.
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. (2019). Antiviral Research, 169, 104543.
  • 5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the therapeutic potential of the novel compound 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. While direct efficacy data for this specific molecule is emerging, this document leverages established methodologies and comparative data from structurally similar isoxazole derivatives to outline a robust research and development pathway. We will explore the critical transition from controlled, single-variable in vitro experiments to the complex, multi-system dynamics of in vivo studies, emphasizing the scientific rationale behind each step.

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The subject of this guide, this compound, combines this potent core with a fluorophenyl moiety—a substitution known to enhance metabolic stability and binding affinity. This guide serves as a strategic roadmap for unlocking its potential.

Part 1: Foundational In Vitro Assessment – Defining Intrinsic Activity

The primary objective of in vitro testing is to determine a compound's intrinsic biological activity in a controlled, non-living system. This stage is crucial for establishing a mechanism of action, determining potency, and providing the foundational data necessary to justify progression to more complex and resource-intensive in vivo models.

Illustrative Example: Antioxidant Potential of an Analogous Compound

To illustrate this process, we will reference data from a study on closely related fluorophenyl-isoxazole-carboxamide derivatives, which were evaluated for their antioxidant properties.[2][3][4] Such assays are a common starting point for this class of compounds. The primary screen often involves a simple, cell-free chemical assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[4]

The Causality Behind the Choice: The DPPH assay is selected for its simplicity, speed, and low cost. It provides a rapid measure of a compound's ability to donate a hydrogen atom or electron to neutralize a free radical, which is a fundamental mechanism of antioxidant action. A positive result here provides a strong rationale for proceeding to more biologically relevant cell-based assays.

Table 1: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Analogs

Compound ReferenceStructureDPPH Scavenging IC₅₀ (µg/mL)Positive Control (Trolox) IC₅₀ (µg/mL)Source
Analog 2a N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.45 ± 0.213.10 ± 0.92[2][3]
Analog 2c N-(4-methoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide0.47 ± 0.333.10 ± 0.92[2][3]

IC₅₀ represents the concentration of the compound required to inhibit 50% of the DPPH free radical activity.

The data clearly demonstrates that the isoxazole analogs possess significantly higher intrinsic antioxidant potency than the standard control, Trolox. This compelling in vitro result is the critical first step, validating that the chemical scaffold has the desired activity.

Workflow for In Vitro Screening

G cluster_0 Phase 1: Primary Screening (Cell-Free) cluster_1 Phase 2: Secondary Screening (Cell-Based) cluster_2 Phase 3: Mechanistic Studies Compound Test Compound (3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid) DPPH DPPH Radical Scavenging Assay Compound->DPPH Determine IC₅₀ CellCulture Cell Culture (e.g., Macrophages, Fibroblasts) DPPH->CellCulture If potent (low IC₅₀) Data_Analysis Data Analysis & Go/No-Go Decision for In Vivo DPPH->Data_Analysis Calculate Potency ROS_Assay Reactive Oxygen Species (ROS) Quantification Assay CellCulture->ROS_Assay Induce oxidative stress WesternBlot Western Blot for Nrf2 Pathway Activation ROS_Assay->WesternBlot If significant ROS reduction ROS_Assay->Data_Analysis Measure Cellular Efficacy WesternBlot->Data_Analysis Elucidate Mechanism

Caption: Proposed workflow for in vitro evaluation of antioxidant activity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol is a self-validating system designed to ensure reproducibility and accuracy.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO, methanol) at 1 mg/mL.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) to obtain a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of each concentration of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the compound.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes. The rationale for dark incubation is to prevent the light-induced degradation of the DPPH radical, ensuring that the observed scavenging is due to the compound's activity alone.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: In Vivo Validation – Assessing Efficacy in a Complex Biological System

Positive in vitro data provides a hypothesis: the compound should work in a living organism. In vivo studies are designed to test this hypothesis, evaluating not only efficacy but also the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and overall safety.

Translating In Vitro Antioxidant Activity to an In Vivo Model

Following the compelling in vitro results, the fluorophenyl-isoxazole-carboxamide analog '2a' was advanced to an in vivo study using a mouse model.[3][4] The goal was to determine if the potent radical scavenging observed in a test tube translated to a measurable increase in the total antioxidant capacity (TAC) in the blood of a living animal.[4]

The Causality Behind the Choice: A mouse model is chosen due to its genetic and physiological similarities to humans, established breeding protocols, and cost-effectiveness. The endpoint, Total Antioxidant Capacity (TAC), is a holistic measure of the cumulative effect of all antioxidants in the blood.[4] An increase in TAC following drug administration provides strong evidence that the compound is bioavailable and exerts a systemic antioxidant effect.

Table 2: In Vivo Total Antioxidant Capacity (TAC) in Mice Treated with Analog 2a

Treatment Group (n=5)Dose (mg/kg, i.p.)DurationResultSource
Vehicle (Control)-6 daysBaseline TAC[4]
Quercetin (Positive Control)106 daysSignificant increase in TAC vs. Vehicle[3][4]
Analog 2a 56 daysIncreased TAC vs. Vehicle & Quercetin[4]
Analog 2a 106 days~2-fold greater TAC than Quercetin [2][3]

i.p. = intraperitoneal injection

These in vivo results are highly promising. They not only confirm the in vitro findings but also demonstrate that the compound is effective at a systemic level and is more potent than the well-established antioxidant, Quercetin.[2][3]

Workflow for In Vivo Efficacy Study

G cluster_0 Phase 1: Pre-Study cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis Animal_Model Select Animal Model (e.g., Male Balb/c mice) Acclimatization Acclimatization Period (7-10 days) Animal_Model->Acclimatization Randomization Randomize into Groups (Vehicle, Positive Control, Test Compound) Acclimatization->Randomization Dosing Administer Compound/Vehicle (e.g., Daily i.p. injection for 6 days) Randomization->Dosing Monitoring Monitor Health (Body weight, clinical signs) Dosing->Monitoring Sacrifice Euthanasia & Sample Collection (Day 7) Monitoring->Sacrifice Blood_Processing Process Blood to Plasma Sacrifice->Blood_Processing TAC_Assay Measure Total Antioxidant Capacity (TAC) Blood_Processing->TAC_Assay Data_Analysis Evaluate Efficacy & Assess In Vitro-In Vivo Correlation TAC_Assay->Data_Analysis Statistical Analysis (ANOVA)

Caption: General workflow for an in vivo antioxidant efficacy study.

Experimental Protocol: Murine Model of Total Antioxidant Capacity

This protocol is designed to ensure ethical treatment of animals and the generation of robust, statistically significant data.

  • Animal Handling and Acclimatization:

    • Procure male mice (e.g., 20-25g) and allow them to acclimatize to the laboratory environment for at least one week with ad libitum access to food and water. This step is critical to reduce stress-related variables that could impact physiological readouts.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Group Allocation and Dosing:

    • Randomly divide animals into four groups (n=5 per group, a standard minimum for statistical power):

      • Group 1: Vehicle control (e.g., saline with 1% DMSO).

      • Group 2: Positive control (e.g., Quercetin, 10 mg/kg).

      • Group 3: Test Compound, Low Dose (e.g., 5 mg/kg).

      • Group 4: Test Compound, High Dose (e.g., 10 mg/kg).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection once daily for a predetermined period (e.g., 6 days). The i.p. route is often chosen in early studies to bypass first-pass metabolism, ensuring higher bioavailability.

  • Sample Collection and Processing:

    • On the day following the final dose, humanely euthanize the mice according to approved protocols.

    • Immediately collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • TAC Assay:

    • Analyze the plasma samples using a commercially available Total Antioxidant Capacity (TAC) assay kit, following the manufacturer's instructions. These kits provide a standardized and validated method for quantifying antioxidant status.

  • Statistical Analysis:

    • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's), to determine significant differences between the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion: Synthesizing the Data for a Path Forward

The journey from a promising molecule to a potential therapeutic is a stepwise process of validation. The in vitro data on analogous fluorophenyl-isoxazoles demonstrates potent, direct antioxidant activity.[2][3] The subsequent in vivo studies confirm that this activity translates into a systemic biological effect, surpassing that of a known standard.[2][3][4]

For researchers investigating this compound, this guide provides a clear and scientifically rigorous pathway. By first establishing intrinsic potency through in vitro assays and then validating those findings in a relevant in vivo model, a comprehensive efficacy profile can be built. This dual approach minimizes risk, conserves resources, and provides the critical data package needed to advance a promising compound toward preclinical and clinical development.

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PMC. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. (N.d.). PubChem. [Link]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). National Institutes of Health. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (N.d.). MDPI. [Link]

  • MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2026). Capot Chemical. [Link]

  • 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid suppliers USA. (N.d.). American Suppliers. [Link]

  • 3-Acetyl-2-(carboxy-{[3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl]-amino}-methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid. (N.d.). Pharmaffiliates. [Link]

  • 1736-20-5 | this compound. (N.d.). Tetrahedron. [Link]

  • This compound. (N.d.). PubChem. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (N.d.). Semantic Scholar. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. [Link]

  • 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. (1992). PubMed. [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (N.d.). PubChem. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazole-4-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Isoxazole-4-Carboxylic Acid Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability and its capacity to act as a versatile bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is a cornerstone in a variety of therapeutic agents, where it often engages in crucial hydrogen bonding interactions with biological targets.[3] Specifically, isoxazoles bearing a carboxylic acid at the 4-position represent a critical subclass of building blocks. The synthesis of these compounds, however, is not without its challenges, primarily revolving around achieving high regioselectivity and yield, especially on a large scale.[4]

This guide provides an in-depth comparative study of the principal synthetic routes to substituted isoxazole-4-carboxylic acids. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. Our objective is to equip researchers and process chemists with the critical insights needed to select and optimize the most appropriate synthetic route for their specific target molecule.

Methodology 1: [3+2] Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely employed method for constructing the isoxazole core.[5][6] This approach offers exceptional modularity, as the substituents at the 3- and 5-positions of the isoxazole ring are defined by the choice of the nitrile oxide precursor and the alkyne, respectively.

Core Principle & Mechanism

The key reactive intermediate is the nitrile oxide, which is typically generated in situ from the dehydrohalogenation of a hydroximoyl halide or the dehydration of a nitroalkane. This dipole then undergoes a concerted [3+2] cycloaddition with a dipolarophile—in our case, an alkyne bearing an ester group (e.g., ethyl propiolate)—to form the isoxazole ring. The subsequent hydrolysis of the ester furnishes the target carboxylic acid.

The regioselectivity of the cycloaddition is a critical consideration. Generally, the reaction of a nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole.[5] Using an activated alkyne like an acetylenecarboxylate ester provides strong regiochemical control.

Visualized Workflow: Nitrile Oxide Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Aldoxime Substituted Aldoxime NCS NCS or similar (forms Hydroximoyl Chloride) Aldoxime->NCS Halogenation Alkyne Alkyne Ester (e.g., Ethyl Propiolate) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base1 Base (e.g., Et3N) (In situ Nitrile Oxide Generation) NCS->Base1 Elimination Base1->Cycloaddition Nitrile Oxide Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) Cycloaddition->Hydrolysis Isoxazole Ester Final_Acid 3,5-Disubstituted Isoxazole-4-Carboxylic Acid Hydrolysis->Final_Acid

Caption: General workflow for the [3+2] cycloaddition route.

Exemplary Experimental Protocol: Solid-Phase Synthesis

Solid-phase synthesis offers an efficient methodology for creating libraries of isoxazole derivatives, streamlining purification and handling.[7]

  • Resin Preparation: Swell Merrifield resin in a 1:1 mixture of THF/DMF.

  • Linker Attachment: Couple a suitable carboxylic acid linker to the resin using standard peptide coupling conditions (e.g., DIC/DMAP) to introduce the first point of diversity.

  • Alkyne Installation: Alkylate the resin-bound linker with propargyl bromide in the presence of a base like sodium hydride to furnish the resin-bound alkyne.

  • Hydroximoyl Chloride Synthesis: In a separate flask, synthesize the required hydroximoyl chlorides from the corresponding aldoximes using N-chlorosuccinimide (NCS) in DMF. These are not typically commercially available and must be freshly prepared.[7]

  • Cycloaddition: Swell the resin-bound alkyne in toluene. Add the freshly prepared hydroximoyl chloride followed by slow, dropwise addition of triethylamine. Heat the reaction mixture at 80°C for 12 hours.

  • Cleavage and Isolation: After cooling, wash the resin extensively with DCM, MeOH, and water. Cleave the product from the resin using a suitable cleavage cocktail (e.g., TFA/DCM). Concentrate the filtrate in vacuo to yield the crude isoxazole-4-carboxylic acid, which can then be purified by preparative HPLC.

Performance Data & Comparison
Feature[3+2] Dipolar Cycloaddition
Starting Materials Aldoximes, Alkynes
Regioselectivity Generally high with activated alkynes
Substrate Scope Very broad; high functional group tolerance
Key Advantage High degree of modularity for library synthesis
Key Disadvantage Requires in situ generation of potentially unstable nitrile oxides
Typical Yields 55-95%

Methodology 2: Cyclocondensation of β-Ketoesters with Hydroxylamine

This classical approach represents one of the most direct and atom-economical methods for synthesizing isoxazoles. It relies on the reaction between a 1,3-dicarbonyl compound and hydroxylamine.[6] For our target, a β-ketoester with the desired substituent at the β-position is the key starting material.

Core Principle & Mechanism

The synthesis proceeds via the initial formation of an oxime intermediate through the reaction of hydroxylamine with the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group onto the ester carbonyl, and subsequent dehydration to yield the isoxazole-4-carboxylate ester. The reaction conditions, particularly pH, are crucial for controlling the selectivity of the initial condensation and promoting the cyclization.

Visualized Mechanism: β-Ketoester Cyclocondensation

G Start β-Ketoester + Hydroxylamine (NH2OH) Oxime Oxime Intermediate Start->Oxime Condensation Cyclized Cyclized Hemiacetal Oxime->Cyclized Intramolecular Cyclization Product Isoxazole-4-carboxylate Ester Cyclized->Product Dehydration

Caption: Key steps in the cyclocondensation of a β-ketoester.

Exemplary Experimental Protocol

This method has been successfully employed for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium, highlighting its green chemistry potential.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) in a solvent mixture of 95% water and 5% methanol.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the solution.

  • Hydroximoyl Chloride Addition: Add the desired arylhydroximoyl chloride (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

  • Hydrolysis: Saponify the purified ester using standard conditions (e.g., LiOH in THF/water) and then acidify to obtain the final isoxazole-4-carboxylic acid.

Performance Data & Comparison
Featureβ-Ketoester Cyclocondensation
Starting Materials β-Ketoesters, Hydroxylamine (or hydroximoyl chlorides)
Regioselectivity Dependent on the substitution of the dicarbonyl
Substrate Scope Good for various aryl and alkyl substituents
Key Advantage Atom economy; use of readily available starting materials
Key Disadvantage Potential for regioisomeric mixtures with unsymmetrical diketones
Typical Yields 70-90%[8]

Methodology 3: The Isoxazol-5-one Rearrangement Route

This elegant, albeit multi-step, approach provides exceptional control over regioselectivity, addressing a common challenge in isoxazole synthesis. It proceeds through a stable isoxazol-5-one intermediate, which is then chemically manipulated to induce a ring-opening and re-closure sequence.[4]

Core Principle & Mechanism

The synthesis begins with the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine to form a stable 3-substituted-isoxazol-5-one. This intermediate is then activated at the 4-position by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting enamine-like adduct is susceptible to base-catalyzed hydrolysis of the lactone, which triggers a ring-opening. The subsequent intramolecular re-cyclization and acidification yield the highly pure 3-substituted-isoxazole-4-carboxylic acid. This pathway effectively circumvents the formation of common isomers.

Visualized Workflow: Isoxazol-5-one Rearrangement

G Start 3-Substituted- 3-Oxopropionate Step1 Cyclization with Hydroxylamine Start->Step1 Isoxazolone 3-Substituted- Isoxazol-5-one Step1->Isoxazolone Step2 Reaction with DMF-DMA Isoxazolone->Step2 Enamine 4-Dimethylaminomethylene Adduct Step2->Enamine Step3 Alkaline Hydrolysis (Ring Opening) Enamine->Step3 Step4 Re-cyclization & Acidification Step3->Step4 Product 3-Substituted- Isoxazole-4-Carboxylic Acid Step4->Product

Caption: Multi-step workflow for the isoxazol-5-one rearrangement.

Exemplary Experimental Protocol

The following protocol is adapted from the patented procedure.[4]

  • Isoxazol-5-one Formation: React the starting 3-substituted-3-oxopropionate with hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water to form the 3-substituted-isoxazol-5-one.

  • Enamine Formation: Treat the isolated isoxazol-5-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the 4-dimethylaminomethylene-3-substituted-isoxazol-5-one adduct.

  • Rearrangement: Subject the adduct to alkaline hydrolysis (e.g., aqueous NaOH). This will induce the ring-opening and re-closure sequence.

  • Acidification & Isolation: After the rearrangement is complete, carefully acidify the reaction mixture with a strong acid (e.g., 6N HCl) to a pH of 2-3. This will precipitate the final product, 3-substituted-isoxazole-4-carboxylic acid, which can be collected by filtration or extraction.

Performance Data & Comparison
FeatureIsoxazol-5-one Rearrangement
Starting Materials 3-Substituted-3-oxopropionates
Regioselectivity Excellent; high-purity regioisomer obtained
Substrate Scope Primarily demonstrated for 3-alkyl/aryl substituents
Key Advantage Solves the problem of isomer formation
Key Disadvantage Multi-step process
Typical Yields ~90% for the final rearrangement step[4]

Comparative Summary and Strategic Selection

The choice of synthetic route is dictated by the specific goals of the project, including the desired substitution pattern, scale, and the need for structural diversity.

Parameter[3+2] Dipolar Cycloadditionβ-Ketoester CyclocondensationIsoxazol-5-one Rearrangement
Primary Use Case Diversity-oriented library synthesisLarge-scale synthesis of specific targetsRegiochemically pure synthesis
Regioselectivity Good to ExcellentModerate to GoodExcellent
Number of Steps 2-3 (from aldoxime)1-2 (from β-ketoester)3-4 (from oxopropionate)
Scalability ModerateExcellentGood
Substrate Availability Requires diverse aldoximes/alkynesRequires specific β-ketoestersRequires specific 3-oxopropionates
Key Strength ModularitySimplicity, Atom EconomyHigh Purity of Product

Senior Scientist's Recommendation:

  • For early-stage drug discovery and the generation of diverse compound libraries, the [3+2] Dipolar Cycloaddition is unparalleled due to its modularity. The ability to independently vary the nitrile oxide and alkyne components allows for rapid exploration of chemical space.

  • For process development and scale-up of a specific, well-defined target, the Cyclocondensation of a β-Ketoester is often the most efficient and cost-effective choice, provided the starting materials are readily available and regioselectivity is not an issue.

  • When absolute regiochemical purity is paramount and isomeric byproducts are unacceptable, the Isoxazol-5-one Rearrangement route is the superior strategy, despite its additional steps. The control it offers can significantly simplify downstream purification and regulatory hurdles.

References

  • A Head-to-Head Comparison of Isoxazole Synthesis Methods for the Modern Researcher. Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed.
  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

Sources

Benchmarking the Enzyme Inhibitory Activity of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2][3][4][5] This guide provides a detailed comparative analysis of the enzyme inhibitory activity of a specific isoxazole derivative, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. Our investigation focuses on its potential as an inhibitor of Aurora kinase A and Cyclooxygenase-2 (COX-2), two enzymes implicated in cancer and inflammation, respectively.

The selection of these targets is informed by existing literature on structurally related compounds. For instance, derivatives of isoxazole have been reported to exhibit inhibitory activity against Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[5][6] Furthermore, the anti-inflammatory properties of many isoxazole-containing compounds are attributed to their inhibition of COX enzymes.[2][4] This guide will therefore benchmark the activity of this compound against well-established inhibitors of these two enzymes, providing valuable insights for researchers in oncology and inflammatory disease drug development.

Comparative Inhibitory Activity

To provide a clear benchmark of the inhibitory potential of this compound, its activity was assessed against Aurora kinase A and COX-2 and compared with known, potent inhibitors for each enzyme.

CompoundTarget EnzymeIC50 (nM) [Hypothetical Data]Comparator CompoundComparator IC50 (nM) [Literature Value]
This compoundAurora Kinase A150Alisertib (MLN8237)1.2
This compoundCOX-2250Celecoxib40

Note: The IC50 values for this compound are hypothetical and for illustrative purposes within this guide. The comparator IC50 values are based on established literature.

Experimental Protocols

The following sections detail the step-by-step methodologies for determining the enzyme inhibitory activity of the test compound against Aurora kinase A and COX-2.

Aurora Kinase A Inhibition Assay

This assay quantifies the inhibitory effect of the compound on the phosphotransferase activity of Aurora kinase A.

Aurora_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) G Add buffer, kinase, and inhibitor to microplate wells A->G B Prepare Aurora Kinase A (recombinant human) B->G C Prepare Substrate (e.g., Kemptide) I Initiate reaction by adding ATP and substrate C->I D Prepare ATP Solution D->I E Prepare Test Compound Dilutions (this compound) E->G F Prepare Comparator Dilutions (Alisertib) F->G H Pre-incubate G->H H->I J Incubate at 30°C I->J K Terminate reaction (e.g., add stop reagent) J->K L Quantify product formation (e.g., luminescence, fluorescence) K->L M Read plate L->M N Plot % inhibition vs. log[inhibitor] M->N O Calculate IC50 values N->O COX2_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl) H Add buffer, enzyme, heme, and inhibitor to microplate wells A->H B Prepare COX-2 Enzyme (ovine or human recombinant) B->H C Prepare Heme Cofactor C->H D Prepare Substrate (e.g., Arachidonic Acid) J Initiate reaction by adding arachidonic acid and TMPD D->J E Prepare Chromogenic Substrate (e.g., TMPD) E->J F Prepare Test Compound Dilutions (this compound) F->H G Prepare Comparator Dilutions (Celecoxib) G->H I Pre-incubate H->I I->J K Incubate at 25°C J->K L Monitor absorbance change (e.g., at 590 nm) K->L M Kinetic read L->M N Determine initial reaction rates M->N O Plot % inhibition vs. log[inhibitor] N->O P Calculate IC50 values O->P

Caption: Workflow for the COX-2 inhibition assay.

  • Assay Buffer Preparation: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 5 µM EDTA.

  • Reagent Preparation:

    • Dilute ovine or human recombinant COX-2 enzyme to the appropriate concentration in the assay buffer.

    • Prepare a solution of heme in DMSO.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the chromogenic substrate.

    • Prepare serial dilutions of this compound and the comparator compound (Celecoxib) in DMSO.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer, COX-2 enzyme, heme, and the test/comparator compound dilutions.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding the arachidonic acid and TMPD.

  • Detection:

    • Immediately begin monitoring the change in absorbance at 590 nm over time using a microplate reader in kinetic mode. The oxidation of TMPD by the peroxidase activity of COX-2 results in a color change.

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Discussion and Conclusion

This guide outlines a comprehensive framework for benchmarking the enzyme inhibitory activity of this compound. By comparing its performance against established inhibitors of Aurora kinase A and COX-2, researchers can gain a clear understanding of its potential potency and selectivity. The detailed, step-by-step protocols and workflow diagrams provide a practical foundation for conducting these evaluations with high scientific rigor. The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a systematic approach to characterizing the biological activity of new derivatives is paramount to advancing these efforts.

References

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • GSRS. (n.d.). 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Novel Isoxazole-Carboxamide Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its metabolic stability and versatile biological activities.[1] Isoxazole derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways vital for tumor progression.[2][3] This guide presents a head-to-head comparison of a series of newly synthesized isoxazole-carboxamide analogs, providing experimental data on their cytotoxic effects against various cancer cell lines to inform future drug development efforts.

Introduction to the Isoxazole Analogs

The isoxazole ring is a cornerstone in the design of numerous anticancer agents.[4][5] Its derivatives have been shown to target a multitude of cellular processes. For instance, some isoxazole-containing compounds act as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein crucial for the stability of many oncoproteins.[4] Others function by disrupting microtubule dynamics, a process essential for cell division. The analogs discussed in this guide are a series of novel isoxazole-carboxamide derivatives, designated 2a through 2g, which were synthesized to evaluate their potential as anticancer agents.[6] This comparative analysis focuses on their cytotoxic efficacy in breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.

Comparative Performance in Cancer Cell Lines

The in vitro cytotoxic activity of the isoxazole-carboxamide derivatives was assessed to determine their half-maximal inhibitory concentration (IC50), a measure of their potency in inhibiting cancer cell growth. The results, summarized in the table below, reveal significant variability in the anticancer activity of the analogs, highlighting the critical role of their specific chemical structures.

CompoundMCF-7 (Breast Cancer) IC50 (µg/mL)HeLa (Cervical Cancer) IC50 (µg/mL)Hep3B (Liver Cancer) IC50 (µg/mL)
2a 39.80-Inactive
2b --Inactive
2c ---
2d -15.48~23
2e --~23
2f ---
2g Inactive (>400)Inactive (>400)Inactive (>400)
Data sourced from a study on isoxazole-amide analogues.[6] A '-' indicates that the data was not specified as highly active in the source.

From this head-to-head comparison, several key insights emerge. Compound 2d demonstrated the most potent activity against the HeLa cervical cancer cell line with an IC50 of 15.48 µg/mL.[6] Both compounds 2d and 2e were the most active against the Hep3B liver cancer cell line, with IC50 values of approximately 23 µg/mL.[6] In the MCF-7 breast cancer cell line, compound 2a exhibited the lowest IC50 value at 39.80 µg/mL.[6] Conversely, compound 2g was found to be inactive against all tested cell lines, underscoring the high degree of structural specificity required for cytotoxic activity.[6]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

Beyond cytotoxicity, the most promising compounds, 2d and 2e , were further investigated to elucidate their mechanism of action in Hep3B cells. The study revealed that these analogs induce a delay in the G2/M phase of the cell cycle.[6] This cell cycle arrest is a common mechanism for anticancer drugs, as it prevents cancer cells from progressing through mitosis and proliferating.

Furthermore, compounds 2d and 2e were found to shift the mode of cell death from necrosis to apoptosis.[6] Apoptosis, or programmed cell death, is a controlled process that eliminates damaged or cancerous cells without inducing an inflammatory response, making it a desirable outcome for cancer therapies. This suggests that these isoxazole-carboxamide derivatives not only halt the growth of cancer cells but also trigger their systematic destruction.

G2M_Arrest_Apoptosis cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Block G2/M Arrest Isoxazole_Analogs Isoxazole Analogs (2d & 2e) Isoxazole_Analogs->G2M_Block Apoptosis Apoptosis Induction Isoxazole_Analogs->Apoptosis G2M_Block->M cytotoxicity_workflow start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding compound_prep Prepare Serial Dilutions of Isoxazole Analogs cell_seeding->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for Specified Duration treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Workflow for determining the in vitro cytotoxicity of isoxazole analogs.

MTT Cell Viability Assay Protocol

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight to allow for cell attachment. [7]2. Compound Treatment : The isoxazole-carboxamide analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these various concentrations. [7]3. Incubation : The treated cells are incubated for 48-72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Reading : The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve. [7] Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting : Cells are treated with the isoxazole analogs for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation : The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining : The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.

  • Flow Cytometry : The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis : The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

Conclusion

This head-to-head comparison of novel isoxazole-carboxamide derivatives provides valuable insights for researchers in the field of anticancer drug discovery. The significant differences in cytotoxic activity among the analogs underscore the importance of structure-activity relationship studies in optimizing the potency of these compounds. The identification of compounds 2d and 2e as potent inducers of G2/M cell cycle arrest and apoptosis provides a strong foundation for their further development as potential therapeutic agents. The detailed methodologies presented herein offer a framework for the continued investigation and validation of isoxazole-based compounds in the fight against cancer.

References

  • Eid A, Amer J, Hawash M, Mosa A. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. Published March 9, 2021. [Link]

  • Hawash M, Amer J, Eid A, Mosa A. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Published March 9, 2021. [Link]

  • Kowalski-Jankowska A, et al. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[4][7][8]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. Published December 24, 2020. [Link]

  • Amer J, Eid A, Hawash M, Mosa A. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Published March 2021. [Link]

  • Li Y, et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Published August 20, 2022. [Link]

  • Knez D, et al. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal. Published July 23, 2025. [Link]

  • Mondal S, et al. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Pharmaceutical Science. Published 2024. [Link]

  • Hawash M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. Published May 2024. [Link]

  • Hawash M, et al. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. Published December 1, 2023. [Link]

  • Abdel-Ghani T, et al. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry. Published November 1, 2020. [Link]

  • Sharma P, et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Published March 17, 2025. [Link]

  • Hawash M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. Published May 5, 2024. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive analysis of the synthesis and biological testing of a specific derivative, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid. The reproducibility of both the chemical synthesis and the biological assays is critical for the validation of research findings and the potential development of this compound as a therapeutic agent.[2] This document serves as a technical resource for researchers, offering a reproducible synthetic protocol, standardized biological testing methodologies, and a comparative analysis with structurally related compounds.

The choice of the 2-fluorophenyl substituent is strategic; the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] This guide will therefore explore the potential of this specific fluorinated isoxazole derivative in two key therapeutic areas: as an antimicrobial and as an anti-inflammatory agent.

Reproducible Synthesis of this compound

A robust and reproducible synthesis is the foundation of any chemical research. The following protocol has been designed based on established methods for the synthesis of analogous isoxazole carboxylic acids, aiming for high yield and purity.[4][5][6]

Proposed Synthetic Pathway

Synthetic Pathway A Ethyl 2-fluoro-benzoylacetate B Ethyl 2-(ethoxymethylene)-2-(2-fluoro-benzoyl)acetate A->B Triethyl orthoformate, Acetic anhydride C Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate B->C Hydroxylamine HCl, NaOAc D This compound C->D NaOH, EtOH/H2O, then HCl Antimicrobial Testing Workflow A Prepare stock solution of test compound B Perform serial dilutions in microplate A->B C Inoculate with standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Anti-inflammatory Assay Workflow A Seed RAW 264.7 macrophages B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure NO production (Griess assay) D->E F Measure cytokine levels (ELISA) D->F

Sources

A Comparative Analysis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid and its Therapeutic Potential Against Established Immunomodulatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Player in Immunomodulation

The landscape of autoimmune disease treatment is continually evolving, with a persistent need for novel therapeutic agents offering improved efficacy, safety, and patient compliance. In this context, 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, a compound identified as the active metabolite of the well-established drug Leflunomide, warrants significant attention.[1][2][3] This guide provides an in-depth comparative analysis of this compound, known as Teriflunomide, against its parent drug and other key players in the immunomodulatory arena.

Teriflunomide's emergence is a story of rational drug development. Leflunomide, a disease-modifying antirheumatic drug (DMARD) used for rheumatoid and psoriatic arthritis since 1998, undergoes in-vivo biotransformation where its isoxazole ring opens to form Teriflunomide.[2][3] This active metabolite is entirely responsible for the therapeutic effects of Leflunomide.[1][4] Recognizing this, Teriflunomide was developed as a standalone therapy, gaining approval for the treatment of relapsing forms of multiple sclerosis (MS).[2][5]

This guide will delve into the mechanistic nuances of Teriflunomide, comparing its performance with Leflunomide and other conventional and biologic DMARDs. We will explore the underlying science, present available data, and provide detailed experimental protocols to empower researchers in their assessment of this important therapeutic agent.

Mechanism of Action: Targeting Pyrimidine Synthesis

The primary mechanism of action for Teriflunomide is the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6][7] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes.[2][8][9]

By blocking DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, which are necessary for DNA and RNA synthesis.[6][10] This leads to a cytostatic effect on activated lymphocytes, thereby reducing the inflammatory cascades that drive autoimmune diseases.[8][11] It's important to note that the salvage pathway for pyrimidine synthesis remains unaffected, which may explain the relatively favorable safety profile of Teriflunomide compared to more broadly acting immunosuppressants.[2]

DHODH Inhibition Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate de_novo_synthesis De Novo Pyrimidine Synthesis Orotate->de_novo_synthesis UMP Uridine Monophosphate (UMP) de_novo_synthesis->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte Inflammation Inflammation Lymphocyte->Inflammation Lymphocyte->Inflammation Teriflunomide Teriflunomide (3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid) Teriflunomide->DHODH Inhibition

Caption: Mechanism of action of Teriflunomide via DHODH inhibition.

Comparative Analysis: Teriflunomide vs. Known Drugs

Teriflunomide vs. Leflunomide

While Teriflunomide is the active metabolite of Leflunomide, they are not entirely interchangeable from a clinical and pharmacological perspective.[2]

FeatureTeriflunomideLeflunomide
Identity Active metaboliteProdrug
Primary Indication Multiple SclerosisRheumatoid Arthritis, Psoriatic Arthritis
Mechanism DHODH InhibitionDHODH Inhibition (via Teriflunomide)
Pharmacokinetics Directly administered active compoundConverted to Teriflunomide (approx. 70%)[1]

A key differentiator lies in their regulatory approvals and studied patient populations. Teriflunomide's development focused on MS, with extensive clinical trials demonstrating its efficacy in reducing relapse rates and disability progression.[5][12][13] Leflunomide, on the other hand, has a long history of use in rheumatic diseases.[3][14]

Teriflunomide vs. Other DMARDs for Rheumatoid Arthritis

In the context of rheumatoid arthritis (RA), where Leflunomide is a common treatment, a comparison with other conventional synthetic DMARDs (csDMARDs) and biologic DMARDs is relevant.

Drug ClassExamplesMechanism of ActionComparison with Teriflunomide/Leflunomide
csDMARDs Methotrexate, SulfasalazineVarious, including folate antagonism (Methotrexate)Head-to-head trials have shown no significant differences in clinical efficacy among these csDMARDs for RA.[15] Combination therapy with methotrexate is often superior to monotherapy.[15]
Biologic DMARDs (Anti-TNF) Adalimumab, Etanercept, InfliximabTarget Tumor Necrosis Factor (TNF)Anti-TNF drugs combined with methotrexate show better clinical and functional outcomes than monotherapy.[15][16]
Biologic DMARDs (Other) Rituximab (anti-CD20), Abatacept (T-cell co-stimulation modulator), Tocilizumab (anti-IL-6 receptor)Target specific immune cells or cytokinesLeflunomide has shown potential superiority to methotrexate when combined with rituximab.[17]
Teriflunomide vs. Other Oral MS Therapies

For its primary indication of MS, Teriflunomide competes with other oral disease-modifying therapies.

DrugMechanism of ActionComparative Efficacy & Safety
Dimethyl Fumarate Activates the Nrf2 transcriptional pathwayReal-world data suggests comparable efficacy in terms of relapse rate and disability progression.[18]
Fingolimod Sphingosine-1-phosphate receptor modulatorDifferent mechanism of action, affecting lymphocyte trafficking.

Experimental Protocols for Comparative Assessment

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assay: DHODH Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Teriflunomide and other comparator compounds against human DHODH.

Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a specific substrate, which can be quantified spectrophotometrically.

DHODH_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human DHODH - Dihydroorotate (substrate) - DCIP (electron acceptor) - Coenzyme Q10 - Test compounds (Teriflunomide, etc.) start->prepare_reagents plate_setup Set up 96-well plate with serial dilutions of test compounds prepare_reagents->plate_setup add_enzyme Add DHODH enzyme to each well plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubation initiate_reaction Initiate reaction by adding substrate mixture pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 600 nm kinetically for 15 minutes initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 values from dose-response curves measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro DHODH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human DHODH enzyme solution, dihydroorotate substrate solution, and a solution of 2,6-dichloroindophenol (DCIP) as the electron acceptor.

  • Compound Dilution: Prepare a serial dilution of this compound and comparator drugs in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the DHODH enzyme solution to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and DCIP solution to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over 15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the efficacy of Teriflunomide in a preclinical model of multiple sclerosis.

Principle: EAE is a widely used animal model that mimics many of the clinical and pathological features of MS. Disease is induced by immunization with myelin antigens, leading to an autoimmune attack on the central nervous system.

Step-by-Step Methodology:

  • Animal Model: Use female C57BL/6 mice, 8-10 weeks old.

  • EAE Induction: Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment Groups: Randomize mice into vehicle control, Teriflunomide-treated, and positive control (e.g., another approved MS drug) groups.

  • Drug Administration: Begin oral gavage of the assigned treatment daily, starting from the day of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Histopathology: At the end of the study, perfuse the animals and collect spinal cord and brain tissue for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

  • Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the treatment groups. Quantify the extent of inflammation and demyelination in the CNS tissue sections.

Conclusion and Future Directions

This compound (Teriflunomide) stands as a significant therapeutic agent in the management of autoimmune diseases, particularly multiple sclerosis. Its well-defined mechanism of action, targeting DHODH, provides a clear rationale for its immunomodulatory effects. Comparative analyses against its prodrug, Leflunomide, and other DMARDs highlight its distinct clinical profile and therapeutic niche.

Future research should continue to explore the full potential of Teriflunomide, including its use in other autoimmune conditions and in combination with other therapies. Further head-to-head clinical trials against newer oral MS agents will be crucial in refining its position in the treatment algorithm. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust preclinical evaluations, contributing to a deeper understanding of this important molecule and paving the way for further therapeutic advancements.

References

  • Teriflunomide - Wikipedia. Wikipedia. [Link]

  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed. National Center for Biotechnology Information. [Link]

  • What are DHODH inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Teriflunomide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - NIH. National Center for Biotechnology Information. [Link]

  • Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video - MEDtube. MEDtube. [Link]

  • The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC - NIH. National Center for Biotechnology Information. [Link]

  • DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window | Blood - ASH Publications. ASH Publications. [Link]

  • Teriflunomide – A New Oral Agent for Multiple Sclerosis Treatment - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Mechanism of Action for Leflunomide in Rheumatoid Arthritis | Request PDF - ResearchGate. ResearchGate. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Role of oral teriflunomide in the management of multiple sclerosis - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Review of teriflunomide and its potential in the treatment of multiple sclerosis - PMC. National Center for Biotechnology Information. [Link]

  • Teriflunomide modifies the disease course in people with multiple sclerosis | Cochrane. Cochrane. [Link]

  • Teriflunomide for the treatment of relapsing–remitting multiple sclerosis - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Disease-modifying drugs for rheumatoid arthritis comparable - Rehab Management. Rehab Management. [Link]

  • Teriflunomide vs. Dimethyl Fumarate in Real Practi... - proLékaře.cz. proLékaře.cz. [Link]

  • Most Appropriate Conventional Disease-Modifying Antirheumatic Drug to Combine With Different Advanced Therapies in Rheumatoid Arthritis: A Systematic Literature Review With Meta-Analysis - PubMed. National Center for Biotechnology Information. [Link]

  • Disease-modifying anti-rheumatic drugs (DMARDs) | Side-effects - Arthritis UK. Versus Arthritis. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid (CAS No. 1736-20-5). As a fluorinated heterocyclic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and laboratory personnel engaged in drug development and chemical synthesis.

Executive Summary: Hazard Profile and Core Disposal Principle

This compound is a solid organic compound. While comprehensive toxicological data is not available for this specific molecule, safety data for structurally similar isoxazole derivatives consistently indicate it should be handled as a hazardous substance.[1][2][3] The primary hazards are:

  • Skin Irritation (H315) [1][2][3][4]

  • Serious Eye Irritation (H319) [1][2][3][4]

  • Respiratory Irritation (H335) [1][2][3][4]

The most critical feature influencing its disposal is the presence of a fluorine atom on the phenyl ring. This classifies the compound as a halogenated organic waste .[5][6] This classification is paramount because halogenated waste streams cannot be disposed of via standard solvent recycling or fuel blending; they require high-temperature incineration with specialized flue gas scrubbing to prevent the release of toxic and environmentally persistent byproducts.[1][7]

The core principle is absolute segregation. Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal procedures for the entire commingled volume.[5][7]

Chemical IdentifierData
IUPAC Name 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
CAS Number 1736-20-5
Molecular Formula C₁₁H₈FNO₃[8]
Physical Form Solid, powder
Primary Hazard Class Halogenated Organic Solid, Irritant

The Disposal Decision Workflow: A Mandate for Segregation

The decision-making process for disposing of this compound is straightforward and centers on its chemical identity. The flowchart below illustrates the mandatory classification path. The presence of fluorine dictates its entry into the halogenated waste stream.

G cluster_0 Waste Characterization cluster_1 Segregation & Disposal Path Start Chemical Waste Generated: 3-(2-Fluoro-phenyl)-5-methyl- isoxazole-4-carboxylic acid Decision Does the molecule contain a halogen (F, Cl, Br, I)? Start->Decision Halogenated Classify as HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes   Container Collect in a designated, properly labeled container for Halogenated Solids. Halogenated->Container EHS Arrange for pickup and disposal via Institutional Environmental Health & Safety (EH&S). Container->EHS

Caption: Waste classification flowchart for the subject compound.

Standard Operating Protocol for Disposal

This protocol must be executed in compliance with institutional policies and federal/local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of irritation.

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]

  • Body Protection: A properly fastened lab coat.[12]

Step 2: Container Selection and Preparation

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Compatibility: Select a container made of a material compatible with the chemical (e.g., high-density polyethylene, glass). The container must be in good condition with no cracks or residue.[14]

  • Secure Closure: The container must have a tight-fitting, screw-top cap to prevent leaks and vapor release.[5][7][14]

  • Labeling First: Always label the waste container before adding any waste. This prevents the creation of "unknown" waste, which poses a significant safety risk and disposal challenge.

Step 3: Waste Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Affix a "Hazardous Waste" tag provided by your institution's EH&S department.[5]

  • Write the full, unabbreviated chemical name: "Waste this compound".[14]

  • List all constituents, including any residual solvents, with estimated percentages.

  • Clearly check the boxes for applicable hazards, such as "Toxic" and "Irritant".[5]

  • Fill in generator information: your name, lab/department, and the date of accumulation.

Step 4: Waste Collection and Segregation

This is the most critical operational step.

  • Solid Waste: Collect the solid compound, including any grossly contaminated items like weigh boats or paper towels, directly into the labeled halogenated waste container.

  • Rinsate (from cleaning glassware): If glassware is rinsed with a solvent (e.g., acetone, methanol), the initial rinsate must be collected as halogenated liquid waste. Do not mix halogenated and non-halogenated solvents.[7] Subsequent rinses may be handled according to lab policy if the initial rinse was thorough.

  • DO NOT MIX WITH:

    • Non-halogenated organic waste (e.g., acetone, hexanes).[6][7]

    • Acids, bases, or other aqueous waste.[6]

    • Oxidizers, reducers, or other reactive chemicals.[12][15]

    • Metals, sharps, or general lab trash.[7]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Accumulated waste must be stored safely pending pickup.

  • Store the sealed waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated waste cabinet.[5]

  • Keep the container closed at all times except when actively adding waste.[5][14]

  • Ensure the storage area is cool, dry, and well-ventilated.[14]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for initiating the disposal process.

  • When the waste container is approximately 75% full, submit a chemical waste collection request to your institution's EH&S department.[5]

  • Follow your institution's specific online or paper-based request procedure. Do not allow hazardous waste to accumulate beyond regulatory limits.

Emergency Procedures for Spills and Exposures

Accidents require a swift and correct response to minimize harm.

Spill Response Workflow

G cluster_large Large Spill Response cluster_small Small Spill Response Spill Spill of Solid Compound Occurs Assess Assess Spill Size Spill->Assess Evacuate Evacuate Immediate Area. Alert others. Assess->Evacuate Large Spill (cannot be cleaned in <10 min) PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Small Spill (manageable by lab personnel) Notify Contact Institutional EH&S and Emergency Response. Evacuate->Notify Contain Prevent further spread. Avoid raising dust. PPE->Contain Collect Gently sweep or scoop up material with spark-proof tools. Contain->Collect Dispose Place spilled material and cleanup supplies into a labeled halogenated waste container. Collect->Dispose Clean Decontaminate the area with an appropriate solvent. Dispose->Clean

Caption: Decision workflow for responding to a spill.

First Aid Measures
  • Inhalation: If dust is inhaled, move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][12]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[4][13]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][13]

References

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • PubChem, National Institutes of Health. This compound. Available at: [Link]

  • Capot Chemical. (2026, January 7). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid. Available at: [Link]

  • Mondal, E., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Available at: [Link]

  • Virginia Department of Environmental Quality. Hazardous Waste. Available at: [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Reva, I., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. Available at: [Link]

Sources

Personal protective equipment for handling 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of this compound. As a novel compound, its toxicological properties are not yet fully characterized. Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative. This guide is structured to provide clear, actionable steps to ensure laboratory safety.

Understanding the Hazard: A Structural Analogy Approach

Given the limited specific data on this compound, we must infer its potential hazards from structurally similar compounds. Analogues such as 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid are known to cause skin, eye, and respiratory irritation[1][2]. Some related compounds are also harmful if swallowed[3][4]. The presence of a fluorinated phenyl group suggests that upon combustion or improper disposal, harmful hydrogen fluoride gas could be released. Therefore, all handling procedures should be conducted with the assumption that this compound is an irritant and potentially toxic.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, pain, and in severe cases, chemical burns[2][5].

  • Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the nose, throat, and lungs[1][2].

  • Toxicity upon Ingestion: Swallowing the compound may be harmful[3][4].

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects have not been determined.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides robust protection against accidental skin contact. Double-gloving offers an additional barrier and allows for safe removal of a contaminated outer layer without exposing the skin[6].
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a broader barrier for the entire face[7].
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or P100).Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles[1][7].
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.Standard laboratory attire to protect against accidental spills and splashes[8].

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[9].

3.1. Weighing and Aliquoting:

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible.

  • Tare the Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispensing: Carefully dispense the desired amount of the solid compound onto the weigh boat. Avoid creating dust by using gentle movements.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Transfer the weighed compound to a suitable secondary container for your experiment.

3.2. Dissolution:

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Observation: Visually confirm that the compound has fully dissolved before proceeding with your experiment.

PPE_Decision_Workflow start Start: Assess the Task is_solid Handling Solid Compound? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Weighing or Transferring? is_solid->weighing Yes ppe_solution Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat is_solution->ppe_solution Yes end Proceed with Caution is_solution->end No weighing->is_solution No ppe_solid Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat - Respirator (N95/P100) weighing->ppe_solid Yes ppe_solid->end ppe_solution->end

Emergency Procedures: Be Prepared

4.1. Spills:

  • Small Spills: For minor spills, wear your full PPE, cover the spill with an absorbent material, and gently sweep it into a designated waste container. Clean the area with a suitable solvent.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety office.

4.2. Exposures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

Disposal Plan: Responsible Waste Management

Due to the presence of fluorine, this compound requires special disposal procedures to prevent environmental contamination.

5.1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

5.2. Disposal Method:

  • All waste containing this compound must be disposed of through a licensed chemical waste disposal company[1]. Incineration at a facility equipped with scrubbers to handle halogenated compounds is the preferred method to ensure complete destruction[1][10].

Disposal_Workflow start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes end Complete is_liquid->end No disposal_vendor Transfer to Licensed Chemical Waste Disposal Vendor solid_container->disposal_vendor liquid_container->disposal_vendor disposal_vendor->end

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • Capot Chemical. (2026). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • Leeline Sourcing. (2026). What PPE Should You Wear When Handling Acid?. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Anand, P., & Singh, B. (2012). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Tiwari, R. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • Singh, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]

  • Czarnota, J., et al. (2020). Management of Solid Waste Containing Fluoride—A Review. PMC. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • Neilson, A. H., & Allard, A.-S. (2008). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.